Decyl(Dimethyl)phosphine Oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dimethylphosphoryldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVLCKASFMVUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCP(=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176309 | |
| Record name | Phosphine oxide, decyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-95-6 | |
| Record name | Dimethyldecyl phosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyl(dimethyl)phosphine oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphine oxide, decyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dimethylphosphoryl)decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLDECYL PHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ0G8CN4H9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Decyl(dimethyl)phosphine Oxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl(dimethyl)phosphine oxide (DDPO) is a non-ionic surfactant belonging to the class of organophosphine oxides.[1] Its amphiphilic nature, characterized by a hydrophilic phosphine oxide head group and a hydrophobic decyl tail, makes it a compound of significant interest in various scientific fields, including biochemical research and material science.[1] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of DDPO, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
DDPO is an organophosphorus compound with a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methyl groups and a ten-carbon alkyl chain (decyl group).[1]
| Identifier | Value |
| IUPAC Name | 1-(dimethylphosphoryl)decane |
| CAS Number | 2190-95-6 |
| Molecular Formula | C₁₂H₂₇OP |
| Molecular Weight | 218.32 g/mol |
| Canonical SMILES | CCCCCCCCCCP(=O)(C)C |
| InChI | InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3 |
| InChIKey | GSVLCKASFMVUSW-UHFFFAOYSA-N |
| Synonyms | APO 10, Decyldimethylphosphine oxide |
Physicochemical Properties
DDPO's properties are largely dictated by its amphiphilic structure, leading to its utility as a surfactant. It is a liquid at room temperature.[1][3]
Physical and Surfactant Properties
| Property | Value | Reference |
| Physical State | Liquid at room temperature | [1][3] |
| Density | No data available | [3] |
| Boiling Point | No data available | [3] |
| Melting Point | No data available | [3] |
| Critical Micelle Concentration (CMC) | 4.6 mM (in water at 20-25°C) | [4] |
| Aggregation Number | 131 | [4] |
| Micellar Average Molecular Weight | 28,597 g/mol | [4] |
| Hydrophilic-Lipophilic Balance (HLB) | Moderate (exact value not determined) | [1] |
| Solubility | Limited water solubility; high solubility in polar organic solvents like dimethyl sulfoxide and chloroform. | [1] |
Synthesis of this compound
The most common method for synthesizing DDPO is through a Grignard reaction.[1] This involves the reaction of a Grignard reagent, decylmagnesium bromide, with dimethylphosphinyl chloride.[5]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is adapted from the general synthesis of alkyl dimethylphosphine oxides.[5][6]
Materials:
-
1-Bromodecane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dimethylphosphinyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (e.g., three-neck flask, dropping funnel, condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-neck flask under an inert atmosphere, suspend magnesium turnings (1.2 molar equivalents) in anhydrous diethyl ether.
-
Slowly add a solution of 1-bromodecane (1.0 molar equivalent) in anhydrous diethyl ether dropwise.
-
If the reaction does not initiate, gentle heating or the addition of a small iodine crystal may be necessary.
-
Once initiated, continue the addition of 1-bromodecane at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of decylmagnesium bromide.
-
-
Reaction with Dimethylphosphinyl Chloride:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of dimethylphosphinyl chloride (1.0 molar equivalent) in anhydrous diethyl ether dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude DDPO.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone, ethyl acetate, or mixtures of polar and non-polar solvents).[5]
-
Applications in Research and Drug Development
DDPO's surfactant properties make it a valuable tool in various research applications, particularly in the study of proteins and as a potential component in drug delivery systems.
Protein Solubilization
As a non-ionic detergent, DDPO is used in the purification and crystallization of proteins, especially membrane proteins.[1] It can be used to extract these proteins from the lipid bilayer of cell membranes while aiming to maintain their native structure and function.[1]
This is a general protocol that should be optimized for each specific protein of interest.[7][8]
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
DDPO stock solution (e.g., 10% w/v)
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).
-
Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in fresh Lysis Buffer. Add the DDPO stock solution to the desired final concentration (typically starting at 1-2% w/v, to be determined empirically). Incubate with gentle agitation for 1-4 hours at 4°C.
-
Clarification: Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.
-
Analysis: The supernatant contains the solubilized membrane proteins. The efficiency of solubilization can be assessed by analyzing the supernatant and pellet fractions by SDS-PAGE and Western blotting.
Potential Role in Neuropharmacology
DDPO has been shown to exhibit biological activity by catalyzing the oxidative deamination of primary and secondary amines.[1] This is particularly relevant in neuropharmacology as it preferentially oxidizes serotonin and other neuroactive amines.[1] This suggests a potential interaction with enzymes like monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters.[9][10] MAO inhibitors are an important class of drugs for treating depression and other neurological disorders.[9][10] The ability of DDPO to influence the oxidation of neuroactive amines indicates its potential as a candidate for drug development targeting neuroactive pathways.[1]
References
- 1. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 2. jrhessco.com [jrhessco.com]
- 3. Buy this compound | 2190-95-6 [smolecule.com]
- 4. Dimethyldecylphosphine oxide = 98.0 GC 2190-95-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Decyl(dimethyl)phosphine Oxide via Grignard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of decyl(dimethyl)phosphine oxide, a non-ionic surfactant with significant applications in various research fields. The primary synthetic route detailed herein is the Grignard reaction, a robust and well-established method for forming carbon-phosphorus bonds. This document furnishes a detailed, adapted experimental protocol, quantitative data presented in tabular format, and a visual representation of the synthetic workflow. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important organophosphorus compound.
Introduction
This compound (C₁₂H₂₇OP) is an organophosphorus compound belonging to the class of tertiary phosphine oxides. Its amphiphilic nature, characterized by a long, hydrophobic decyl chain and a polar dimethylphosphine oxide headgroup, makes it an effective non-ionic surfactant. This property is particularly valuable in the solubilization and stabilization of membrane proteins, rendering it a useful tool in structural biology and drug discovery. The most common and reliable method for the synthesis of this compound is the Grignard reaction, which involves the reaction of a decylmagnesium bromide Grignard reagent with dimethylphosphinyl chloride.[1]
Grignard Synthesis of this compound
The synthesis of this compound via the Grignard reaction is a two-step process performed in a single pot. The first step involves the in-situ preparation of the Grignard reagent, decylmagnesium bromide, from 1-bromodecane and magnesium metal. The second step is the nucleophilic attack of the Grignard reagent on dimethylphosphinyl chloride to form the desired product.
Experimental Protocol
The following protocol is adapted from the established synthesis of the homologous dodecyldimethylphosphine oxide.[2]
Materials:
-
1-Bromodecane
-
Magnesium turnings
-
Dimethylphosphinyl chloride
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine (crystal, as initiator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
Step 1: Preparation of Decylmagnesium Bromide (Grignard Reagent)
-
A three-necked round-bottom flask is flame-dried and allowed to cool under a stream of inert gas (nitrogen or argon).
-
Magnesium turnings are added to the flask.
-
Anhydrous diethyl ether is added to cover the magnesium turnings.
-
A small crystal of iodine is added to activate the magnesium surface.
-
A solution of 1-bromodecane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by a gentle reflux and the disappearance of the iodine color. The rate of addition is controlled to maintain a steady reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
Step 2: Reaction with Dimethylphosphinyl Chloride
-
The freshly prepared Grignard reagent is cooled to 0 °C using an ice bath.
-
A solution of dimethylphosphinyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
Step 3: Work-up and Purification
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table summarizes the suggested molar ratios and theoretical quantities for the synthesis. Actual yields may vary depending on experimental conditions and purification efficiency.
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Theoretical Quantity (per mole of 1-bromodecane) |
| 1-Bromodecane | 1.0 | 221.18 | 221.18 g |
| Magnesium | 1.2 | 24.31 | 29.17 g |
| Dimethylphosphinyl chloride | 1.0 | 112.50 | 112.50 g |
| This compound (Product) | - | 218.32 | 218.32 g (100% theoretical yield) |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ³¹P NMR | A singlet is expected in the range of 30-35 ppm.[2] |
| ¹H NMR | Signals corresponding to the decyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups) and a doublet for the two methyl groups attached to the phosphorus atom are expected. |
| IR Spectroscopy | A strong absorption band in the 1100-1200 cm⁻¹ region, characteristic of the P=O stretching vibration.[2] |
| Mass Spectrometry | The protonated molecular ion [M+H]⁺ is expected at m/z 219.2.[2] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₇OP |
| Molecular Weight | 218.32 g/mol |
| Appearance | Colorless to pale yellow liquid or white crystalline solid |
| CAS Number | 2190-95-6 |
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Grignard reagents are highly reactive and pyrophoric. All reactions should be carried out under an inert atmosphere and in anhydrous conditions.
-
Dimethylphosphinyl chloride is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Diethyl ether is highly flammable. Ensure there are no ignition sources in the vicinity of the experiment.
Conclusion
The Grignard reaction provides a reliable and efficient route for the synthesis of this compound. By following the adapted protocol and purification procedures outlined in this guide, researchers can obtain this valuable surfactant in high purity for a variety of applications in chemistry, biochemistry, and drug development. Proper characterization using the spectroscopic methods described is essential to confirm the identity and purity of the final product.
References
An In-depth Technical Guide to Decyl(dimethyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic methodologies for decyl(dimethyl)phosphine oxide. This non-ionic surfactant is a subject of interest in various research and development fields, particularly in the study of membrane proteins and as a potential component in drug delivery systems.
Core Molecular Data
This compound is an organophosphorus compound characterized by a ten-carbon alkyl chain (decyl group) attached to a phosphorus atom, which is also bonded to two methyl groups and double-bonded to an oxygen atom.
| Property | Value | Source |
| Molecular Formula | C12H27OP | [1][2][3][4] |
| Molecular Weight | 218.32 g/mol | [1][2][3] |
| IUPAC Name | 1-dimethylphosphoryldecane | [1][2] |
| CAS Number | 2190-95-6 | [1][2] |
| Canonical SMILES | CCCCCCCCCCP(=O)(C)C | [1][4] |
| InChI Key | GSVLCKASFMVUSW-UHFFFAOYSA-N | [1] |
| Synonyms | APO 10, APO-10, decyldimethylphosphine oxide | [1][2] |
Experimental Protocols: Synthesis of this compound
The primary route for the synthesis of this compound is through a Grignard reaction, a well-established method for forming carbon-carbon bonds. An alternative, though less common, method involves the hydrolysis of chlorodimethylphosphine.[1]
Method 1: Grignard Reaction
This protocol involves the reaction of a Grignard reagent, decylmagnesium bromide, with dimethylphosphinic chloride.
Step 1: Preparation of Decylmagnesium Bromide (Grignard Reagent)
-
Apparatus: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is required.
-
Reagents:
-
Magnesium turnings (1.2 molar equivalents)
-
Anhydrous diethyl ether (solvent)
-
1-Bromodecane (1 molar equivalent)
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Place the magnesium turnings in the flask under a nitrogen atmosphere.
-
Add a sufficient volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve the 1-bromodecane in anhydrous diethyl ether and place it in the dropping funnel.
-
Slowly add a small amount of the 1-bromodecane solution to the magnesium. If the reaction does not initiate (as indicated by bubbling and a gentle reflux), add a crystal of iodine.
-
Once the reaction has started, add the remainder of the 1-bromodecane solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
-
Step 2: Reaction with Dimethylphosphinic Chloride
-
Reagents:
-
Decylmagnesium bromide solution (from Step 1)
-
Dimethylphosphinic chloride (1 molar equivalent)
-
Anhydrous diethyl ether (solvent)
-
-
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the dimethylphosphinic chloride in anhydrous diethyl ether and add it to the dropping funnel.
-
Slowly add the dimethylphosphinic chloride solution to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Step 3: Work-up and Purification
-
Procedure:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude this compound can be achieved by column chromatography or recrystallization.
-
Synthesis Workflow: Grignard Reaction
The following diagram illustrates the key stages in the synthesis of this compound via the Grignard reaction.
Caption: Grignard synthesis of this compound.
References
An In-depth Technical Guide to Decyl(dimethyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Decyl(dimethyl)phosphine oxide, a versatile organophosphorus compound with emerging applications in scientific research and drug development.
Chemical Identity and Nomenclature
The nomenclature of a chemical compound is critical for its unambiguous identification in research and regulatory documentation. The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-dimethylphosphoryldecane [1][2].
This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include APO-10 and simply decyldimethylphosphine oxide[1][2].
A summary of its key identifiers is presented in the table below.
| Identifier | Value |
| IUPAC Name | 1-dimethylphosphoryldecane[1][2] |
| CAS Number | 2190-95-6[1][2] |
| Molecular Formula | C12H27OP[1][2] |
| Molecular Weight | 218.32 g/mol [1][2] |
| Canonical SMILES | CCCCCCCCCCP(=O)(C)C[1] |
| InChI Key | GSVLCKASFMVUSW-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is an amphiphilic molecule, possessing both a hydrophobic decyl chain and a polar phosphine oxide headgroup. This dual nature governs its solubility and interfacial properties, making it a subject of interest for various applications.
| Property | Value |
| Appearance | Colorless to pale yellow liquid or a white crystalline solid (for analogous compounds)[3] |
| Solubility | Limited solubility in water, but soluble in polar organic solvents like dimethyl sulfoxide and chloroform.[1] |
| Critical Micelle Concentration (CMC) | 4.6 mM (20-25°C) |
| Aggregation Number | 131 |
Spectroscopic data is crucial for the characterization of this compound:
-
Infrared (IR) Spectroscopy : A strong absorption band is observed in the 1100-1200 cm⁻¹ region, which is characteristic of the P=O stretching vibration[1]. The alkyl C-H stretching vibrations are present in the 2800-3000 cm⁻¹ range[1].
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy : A characteristic singlet appears at approximately 30-35 ppm, typical for alkyl phosphine oxides[1].
Synthesis and Experimental Protocols
The synthesis of alkyl dimethyl phosphine oxides, such as this compound, can be achieved through established organophosphorus chemistry methodologies. A common approach involves the use of a Grignard reagent.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is adapted from methods described for analogous long-chain alkyl dimethylphosphine oxides[3][4].
Objective: To synthesize this compound by reacting decylmagnesium bromide with dimethylphosphinyl chloride.
Materials:
-
1-Bromodecane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dimethylphosphinyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Preparation of the Grignard Reagent (Decylmagnesium Bromide):
-
Under an inert atmosphere, place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of 1-bromodecane in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining 1-bromodecane solution at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Dimethylphosphinyl Chloride:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of dimethylphosphinyl chloride in anhydrous diethyl ether from the dropping funnel. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography or distillation.
-
Below is a diagram illustrating the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
The unique properties of phosphine oxides are increasingly being leveraged in medicinal chemistry and drug design[5][6]. The phosphinoyl group can act as a potent hydrogen bond acceptor, potentially enhancing the affinity of a molecule for its biological target[5]. The introduction of a dimethylphosphine oxide moiety has been shown to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates[7].
While specific applications of this compound in drug development are not extensively documented, its amphiphilic nature makes it a valuable tool in other research areas:
-
Protein Solubilization and Stabilization : Similar to its longer-chain analog, dodecyldimethylphosphine oxide (DDMPO), this compound can be used as a nonionic surfactant to extract, solubilize, and stabilize membrane proteins for structural and functional studies[3][4]. This is crucial for understanding the roles of these proteins in health and disease and for structure-based drug design[4].
-
Drug Delivery Systems : The self-assembly of amphiphilic molecules like this compound into micelles in aqueous solutions offers potential for encapsulating poorly water-soluble drugs, which could enhance their bioavailability and stability[3].
The general process for utilizing such a surfactant for membrane protein solubilization is outlined below.
Caption: Workflow for membrane protein solubilization.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Buy this compound | 2190-95-6 [smolecule.com]
- 2. Dimethyldecyl phosphine oxide | C12H27OP | CID 3492020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 7. enamine.net [enamine.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Decyl(dimethyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl(dimethyl)phosphine oxide (DDPO) is an organophosphorus compound with the chemical formula C₁₂H₂₇OP.[1] It belongs to the class of tertiary phosphine oxides and is characterized by a polar phosphine oxide head group and a nonpolar ten-carbon alkyl chain. This amphiphilic nature imparts surfactant properties, making it a compound of interest for various applications in biochemical research, material science, and pharmaceutical development.[1] Notably, it is utilized as a non-ionic detergent for the solubilization and stabilization of membrane proteins.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and purification, with detailed experimental protocols.
Physical and Chemical Properties
This compound is a liquid at room temperature.[1] Its thermodynamic properties have not been extensively characterized in the scientific literature.[1]
General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-dimethylphosphoryldecane | [1] |
| Synonyms | APO 10, APO-10, decyldimethylphosphine oxide | [1] |
| CAS Number | 2190-95-6 | [1] |
| Molecular Formula | C₁₂H₂₇OP | [1] |
| Molecular Weight | 218.32 g/mol | [1] |
| Physical State | Liquid (at room temperature) | [1] |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | [1] |
| Density | No data available | [1] |
| pKa | No data available | |
| Solubility | Limited solubility in water; soluble in polar organic solvents like DMSO and chloroform. | [1] |
Surfactant Properties
DDPO exhibits surfactant properties due to its amphiphilic structure. The critical micelle concentration (CMC) and aggregation number for this compound and its longer-chain analog, Dodecyldimethylphosphine oxide, are provided for comparison.
| Property | Value (this compound) | Value (Dodecyldimethylphosphine oxide) | Reference |
| Critical Micelle Concentration (CMC) | 4.6 mM (20-25°C) | ~0.1 mM | [2][3] |
| Aggregation Number | 131 | Estimated from dynamic surface elasticity | [2][3] |
| Micellar Average Molecular Weight | 28,597 g/mol | Not available | [2] |
Chemical Stability and Reactivity
This compound is a stable compound. The phosphine oxide group represents the highest oxidation state of phosphorus, making it resistant to further oxidation.[1] The P=O bond is also stable towards hydrolysis under neutral conditions.[1] It can undergo reactions such as:
-
Chlorination: Reacts with chlorinating agents to form dimethylphosphoryl chloride.[1]
-
Hydroxymethylation: Reacts with formaldehyde to yield hydroxymethyl derivatives.[1]
Experimental Protocols
Synthesis of this compound via Grignard Reaction
The most common method for synthesizing this compound is through a Grignard reaction.[1]
3.1.1. Materials
-
1-Bromodecane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dimethylphosphinyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser)
-
Inert atmosphere (nitrogen or argon)
3.1.2. Procedure
-
Preparation of the Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere, suspend magnesium turnings (1.2 molar equivalents) in anhydrous diethyl ether. Slowly add a solution of 1-bromodecane (1.0 molar equivalent) in anhydrous diethyl ether from a dropping funnel. The reaction may need gentle heating or the addition of a small iodine crystal to initiate. Maintain a steady reflux during the addition. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Dimethylphosphinyl Chloride: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of dimethylphosphinyl chloride (1.0 molar equivalent) in anhydrous diethyl ether from the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
3.2.1. Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
3.2.2. Recrystallization (if applicable for solid impurities or derivatives)
-
Dissolve the partially purified product in a minimum amount of a hot solvent in which it is soluble (e.g., acetone or ethyl acetate).
-
Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Spectroscopic Characterization
-
³¹P NMR Spectroscopy: The ³¹P NMR spectrum is expected to show a characteristic singlet for the phosphine oxide phosphorus atom.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals corresponding to the decyl chain protons and a doublet for the methyl groups attached to the phosphorus atom due to P-H coupling.
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the range of 1100-1200 cm⁻¹ corresponding to the P=O stretching vibration.[1] C-H stretching vibrations from the alkyl groups are expected in the 2800-3000 cm⁻¹ region.[1]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak. A characteristic fragmentation pattern involves the sequential loss of alkyl groups.[1]
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of DDPO.
Logical Relationship of Known Biological Activities
Detailed signaling pathways involving this compound are not well-documented in the provided search results. However, its general biological activities can be represented as a logical diagram. It is known to act as an inhibitor in various biochemical pathways and to catalyze the oxidative deamination of certain neurotransmitters.[1]
Caption: Logical diagram of DDPO's known biological interactions.
Conclusion
This compound is a versatile amphiphilic molecule with established applications, particularly in the study of membrane proteins. While its fundamental chemical synthesis and purification are well-understood, a comprehensive characterization of its physical and thermodynamic properties is still lacking in the scientific literature. Furthermore, its biological activities, though recognized, require more detailed mechanistic studies to fully elucidate the specific pathways and molecular targets involved. This guide provides a summary of the current knowledge and detailed protocols to aid researchers in the synthesis, purification, and application of this compound.
References
Decyl(dimethyl)phosphine Oxide: A Technical Guide to Critical Micelle Concentration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of decyl(dimethyl)phosphine oxide, a non-ionic surfactant of significant interest in various scientific and industrial applications, including drug delivery and membrane protein solubilization. This document summarizes the available quantitative data, details the experimental protocols for CMC determination, and provides visualizations to elucidate key processes.
Core Concepts of Micellization
This compound (C₁₂H₂₇OP) is an amphiphilic molecule, possessing a hydrophilic dimethylphosphine oxide head group and a hydrophobic decyl tail. This dual nature drives the formation of micelles in aqueous solutions. At concentrations below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the hydrophobic tails aggregate to minimize their contact with water, forming spherical structures known as micelles, with the hydrophilic heads oriented towards the aqueous environment. This self-assembly process is fundamental to the surfactant's properties and applications.
Quantitative Data on Critical Micelle Concentration
The critical micelle concentration is a key parameter that characterizes the self-assembly of surfactants. For this compound, the following CMC value has been reported in the literature. Further research is needed to establish a comprehensive dataset under various experimental conditions.
| Parameter | Value | Temperature (°C) | Method |
| Critical Micelle Concentration (CMC) | 4.6 mM | 20-25 | Not Specified |
Note: The lack of extensive publicly available data on the temperature and salt dependence of the CMC for this compound highlights an area for future research.
Experimental Protocols for CMC Determination
Several experimental techniques can be employed to accurately determine the CMC of this compound. The choice of method often depends on the specific properties of the surfactant and the available instrumentation. Below are detailed protocols for three commonly used methods.
Surface Tensiometry
This is a classic and direct method for determining the CMC of surface-active agents.
Principle: Surfactant monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface tension continues to decrease until the interface becomes saturated with monomers. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this break in the surface tension curve occurs is the CMC.[1][2]
Detailed Methodology:
-
Solution Preparation: Prepare a stock solution of high-purity this compound in deionized water at a concentration well above the expected CMC (e.g., 20 mM).
-
Serial Dilutions: Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., from 0.1 mM to 15 mM).
-
Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, for precise surface tension measurements.
-
Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure deionized water as a reference.
-
Sequentially measure the surface tension of each prepared surfactant solution, starting from the most dilute to minimize potential cross-contamination.
-
Ensure a constant temperature is maintained throughout the experiment using a thermostatically controlled sample stage.
-
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The resulting graph will show two intersecting linear regions. The concentration at the point of intersection is the CMC.[1]
Fluorescence Spectroscopy using a Pyrene Probe
This is a highly sensitive method that utilizes the fluorescence properties of a probe molecule to detect micelle formation.
Principle: Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio. The CMC is determined by plotting the I₁/I₃ ratio against the surfactant concentration.[3][4][5]
Detailed Methodology:
-
Solution Preparation:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) at a concentration of approximately 0.2 mM.[4]
-
Prepare a series of this compound solutions in deionized water, covering a concentration range around the expected CMC.
-
To each surfactant solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar to low micromolar range (e.g., 0.3 µM).[4] Ensure the volume of the organic solvent added is minimal to avoid affecting the micellization process.
-
-
Instrumentation: Use a fluorescence spectrophotometer.
-
Measurement:
-
Data Analysis: Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the this compound concentration. The data will typically form a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann sigmoidal function.[6]
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that can be used to determine the CMC by detecting the formation of micelles.
Principle: Below the CMC, the solution contains only small, individual surfactant monomers that do not scatter a significant amount of light. Above the CMC, the formation of much larger micelles leads to a sharp increase in the scattering intensity of the solution. The CMC is identified as the concentration at which this abrupt change in scattering intensity occurs.[7][8]
Detailed Methodology:
-
Solution Preparation: Prepare a series of this compound solutions in high-purity, filtered (e.g., using a 0.1 µm filter) deionized water. The concentration range should span from well below to well above the expected CMC.
-
Instrumentation: Utilize a dynamic light scattering instrument.
-
Measurement:
-
For each concentration, measure the scattered light intensity (often reported as the count rate).
-
Ensure that the temperature is controlled and constant for all measurements.
-
-
Data Analysis: Plot the scattered light intensity as a function of the this compound concentration. Below the CMC, the intensity will be low and relatively constant. Above the CMC, the intensity will increase linearly with concentration. The CMC is determined from the intersection of the two linear portions of the plot.[8]
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the logical flow of determining the critical micelle concentration.
Caption: Generalized workflow for the experimental determination of CMC.
Signaling Pathways and Logical Relationships
The formation of micelles is a physical self-assembly process driven by thermodynamics, rather than a biological signaling pathway. The key logical relationship is the concentration-dependent transition from monomers to micelles.
Caption: Concentration-dependent transition from monomers to micelles.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. open.library.ubc.ca [open.library.ubc.ca]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. www-origin.horiba.com [www-origin.horiba.com]
- 8. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
Thermodynamic Properties of Decyl(dimethyl)phosphine Oxide Micellization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties associated with the micellization of decyl(dimethyl)phosphine oxide (C10PO), a nonionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document details the key thermodynamic parameters, outlines the experimental methodologies for their determination, and presents a visual representation of the underlying thermodynamic principles.
Quantitative Thermodynamic Data
| Thermodynamic Parameter | Symbol | Value at 25°C (298.15 K) | Unit |
| Critical Micelle Concentration | CMC | 4.2 | mmol/L |
| Enthalpy of Micellization | ΔH°m | +12,900 (± 200) | cal/mol |
Note: The Gibbs free energy (ΔG°m) and entropy (ΔS°m) of micellization can be calculated from the CMC and enthalpy values using the Gibbs-Helmholtz equation. The positive enthalpy of micellization at this temperature indicates that the process is endothermic and thus entropically driven.
For homologous series of n-alkyl(dimethyl)phosphine oxides, it has been observed that the enthalpy of micellization is positive and decreases with increasing alkyl chain length.[1]
Experimental Protocols
The determination of the thermodynamic properties of micellization involves a suite of experimental techniques. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
a) Surface Tension Method
This is a classic and widely used method for determining the CMC of surfactants.
-
Principle: Surfactant molecules accumulate at the air-water interface, leading to a decrease in surface tension. Once the surface is saturated, further addition of surfactant results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this break in the surface tension versus concentration plot occurs is the CMC.
-
Apparatus: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) equipped with a temperature-controlled sample stage.
-
Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
Prepare a series of dilutions of the stock solution with varying concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer with a known standard (e.g., pure water) at the desired temperature.
-
Measure the surface tension of each solution, starting from the most dilute to minimize contamination. Allow the system to equilibrate at the set temperature before each measurement.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear regions of the plot.
-
b) Conductivity Method
This method is particularly suitable for ionic surfactants but can also be applied to nonionic surfactants if there is a discernible change in conductivity upon micellization.
-
Principle: The electrical conductivity of a surfactant solution changes with concentration. For ionic surfactants, a distinct break in the plot of conductivity versus concentration is observed at the CMC due to the change in the mobility of the charge carriers as they aggregate into micelles. For nonionic surfactants, changes in the hydration sphere of the molecules upon micellization can lead to subtle but measurable changes in conductivity.
-
Apparatus: A high-precision conductivity meter with a temperature-controlled cell.
-
Procedure:
-
Prepare a series of this compound solutions of varying concentrations in high-purity water.
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Measure the conductivity of each prepared solution at a constant temperature.
-
Plot the specific conductivity versus the surfactant concentration.
-
The CMC is identified as the concentration at which a break in the slope of the plot occurs.
-
Determination of Enthalpy of Micellization (ΔH°m)
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, including micelle formation and dissociation.
-
Principle: A concentrated solution of the surfactant is titrated into a calorimetric cell containing pure solvent (or a very dilute surfactant solution). The heat released or absorbed upon each injection is measured. Below the CMC, the injected micelles dissociate, resulting in a heat change corresponding to the enthalpy of demicellization (-ΔH°m). Above the CMC, the heat change is primarily due to the dilution of micelles.
-
Apparatus: An isothermal titration calorimeter.
-
Procedure:
-
Prepare a concentrated stock solution of this compound (typically 10-20 times the CMC) in the desired buffer or solvent.
-
Fill the sample cell of the calorimeter with the same buffer or solvent.
-
Equilibrate the system at the desired temperature.
-
Perform a series of small, sequential injections of the concentrated surfactant solution into the sample cell while monitoring the heat change.
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the total surfactant concentration in the cell.
-
The resulting titration curve is fitted to a suitable model (e.g., a sigmoidal function) to determine the CMC and the enthalpy of micellization (ΔH°m).
-
Visualization of Thermodynamic Relationships
The thermodynamic parameters of micellization are interconnected through the fundamental Gibbs-Helmholtz equation. The following diagram illustrates the logical relationship between the standard Gibbs free energy of micellization (ΔG°m), the standard enthalpy of micellization (ΔH°m), and the standard entropy of micellization (ΔS°m).
Caption: Thermodynamic relationship in micellization.
Discussion and Future Directions
The positive enthalpy of micellization for this compound at 25°C indicates that the process is endothermic.[2] This implies that the primary driving force for micellization is a significant positive entropy change. This large increase in entropy is attributed to the hydrophobic effect, where the release of ordered water molecules from around the hydrophobic alkyl chains of the surfactant monomers into the bulk solvent leads to an overall increase in the disorder of the system.
For many nonionic surfactants, the CMC exhibits a characteristic U-shaped dependence on temperature. Initially, the CMC decreases with increasing temperature, reaches a minimum, and then increases at higher temperatures. This behavior reflects the complex interplay between the temperature-dependent changes in the hydrophobic effect and the hydration of the polar headgroup. Consequently, the enthalpy of micellization (ΔH°m) is also temperature-dependent. At temperatures below the CMC minimum, micellization is typically endothermic (ΔH°m > 0), while at temperatures above the minimum, it becomes exothermic (ΔH°m < 0).
Further research employing techniques such as Isothermal Titration Calorimetry over a wide range of temperatures is required to fully elucidate the temperature-dependent thermodynamic profile of this compound micellization. Such data is crucial for optimizing its application in temperature-sensitive systems, such as in drug formulation and delivery, where precise control over micellar stability and properties is paramount.
References
An In-depth Technical Guide to Decyl(dimethyl)phosphine Oxide (CAS number 2190-95-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl(dimethyl)phosphine oxide (DDPO), with the CAS number 2190-95-6, is an organophosphorus compound recognized for its utility as a non-ionic surfactant.[1] Structurally, it possesses a polar dimethylphosphine oxide head group and a nonpolar ten-carbon alkyl (decyl) tail, conferring upon it amphiphilic properties. This unique characteristic makes it a valuable tool in various scientific domains, including biochemical research for the solubilization and stabilization of membrane proteins, and as a potential candidate in pharmaceutical development due to its biological activities.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information, with a focus on detailed experimental protocols and the elucidation of its potential biological interactions.
Chemical and Physical Properties
This compound is a stable compound, and while some of its physicochemical properties are well-documented, others, such as its melting and boiling points, are not extensively reported in the literature.[1]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2190-95-6 | [1] |
| Molecular Formula | C₁₂H₂₇OP | [1][2] |
| Molecular Weight | 218.32 g/mol | [1][2] |
| IUPAC Name | 1-dimethylphosphoryldecane | [1][2] |
| Synonyms | APO-10, Decyldimethylphosphine oxide | [1][2] |
| Appearance | Liquid at room temperature | [1] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and chloroform. | [] |
| Critical Micelle Concentration (CMC) | 4.6 mM (in water at 20-25°C) | |
| Aggregation Number | 131 | |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Density | Data not readily available |
Table 2: Analytical and Spectroscopic Data
| Data Type | Description | Reference(s) |
| Mass Spectrometry | The protonated molecular ion [M+H]⁺ is observed at m/z 219.2. A characteristic fragment is [H₄PO₄]⁺ at m/z 98.98, representing the phosphine oxide moiety. | [1] |
| Infrared (IR) Spectroscopy | A strong absorption band for the P=O stretch is typically observed in the 1100-1200 cm⁻¹ region. C-H stretching vibrations from the alkyl chains appear in the 2800-3000 cm⁻¹ range. | [1] |
| ³¹P NMR Spectroscopy | The chemical shift for tertiary phosphine oxides (R₃P=O) generally falls in the range of +20 to +60 ppm relative to H₃PO₄. | [4] |
| ¹H and ¹³C NMR Spectroscopy | Specific spectral data is not readily available in the cited literature. However, the spectra would be expected to show characteristic signals for the decyl chain and the two methyl groups attached to the phosphorus atom. |
Synthesis and Purification
The primary route for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a decyl Grignard reagent with a dimethylphosphinyl halide. While a specific protocol for this compound is not detailed in the available literature, the following is a representative experimental protocol adapted from the synthesis of the closely related dodecyldimethylphosphine oxide.
Experimental Protocol: Synthesis via Grignard Reaction (Adapted)
Disclaimer: This protocol is for the synthesis of a related compound and may require optimization for this compound.
Materials:
-
1-Bromodecane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dimethylphosphinyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, three-neck flask, dropping funnel, condenser)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium turnings (1.2 molar equivalents) in anhydrous diethyl ether or THF.
-
Slowly add a solution of 1-bromodecane (1 molar equivalent) in the same anhydrous solvent from a dropping funnel. The reaction may need gentle heating or the addition of an iodine crystal to initiate.
-
Once initiated, maintain a gentle reflux by controlling the addition rate of the 1-bromodecane solution.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the complete formation of decylmagnesium bromide.
-
-
Reaction with Dimethylphosphinyl Chloride:
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Slowly add a solution of dimethylphosphinyl chloride (1 molar equivalent) in anhydrous diethyl ether or THF from a dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., overnight).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Caption: Synthetic workflow for this compound.
Applications in Research and Development
Solubilization and Stabilization of Membrane Proteins
As a non-ionic detergent, this compound is particularly useful for the extraction, solubilization, and stabilization of integral membrane proteins, which are notoriously difficult to study in their native environment. It functions by disrupting the lipid bilayer and forming micelles around the hydrophobic regions of the protein, thereby keeping it soluble in aqueous solutions.
Experimental Protocol: Membrane Protein Solubilization (General)
Disclaimer: This is a general protocol and the optimal conditions (e.g., detergent concentration, incubation time) should be empirically determined for each specific protein.
Materials:
-
Cell paste or membrane preparation containing the target protein.
-
Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).
-
Stock solution of this compound (e.g., 10% w/v).
-
Ultracentrifuge.
Procedure:
-
Membrane Preparation:
-
Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.
-
-
Solubilization:
-
Resuspend the membrane pellet in fresh, cold Lysis Buffer.
-
Add the this compound stock solution to the desired final concentration (typically starting in the range of 1-2% w/v).
-
Incubate the mixture for 1-4 hours at 4°C with gentle agitation.
-
-
Clarification:
-
Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to assess the efficiency of solubilization.
-
Caption: Workflow for membrane protein solubilization using DDPO.
Potential in Drug Development and Neuropharmacology
This compound has been noted for its biological activity, particularly its potential to influence neuroactive pathways.[1] It has been suggested that it may act as an inhibitor in biochemical pathways by catalyzing the oxidative deamination of primary and secondary amines, such as serotonin.[] This suggests a potential interaction with enzymes like monoamine oxidase (MAO), which are critical in the metabolism of neurotransmitters.
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including serotonin, dopamine, and norepinephrine.[5] Inhibition of MAO increases the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative diseases.[6] The proposed mechanism by which this compound may influence this pathway is by promoting the oxidation of serotonin, which could modulate serotonergic neurotransmission.
Caption: Plausible signaling pathway of DDPO's effect on serotonin.
Safety and Toxicology
This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
Table 3: Toxicological Profile
| Endpoint | Data | Reference(s) |
| Acute Oral Toxicity | Specific LD₅₀ data for this compound is not readily available. A study on C₁₀-C₁₈-alkyldimethylamine oxides reported moderate acute oral toxicity. | [8] |
| Acute Dermal Toxicity | Specific LD₅₀ data is not available. Low toxicity is reported for C₁₀-C₁₈-alkyldimethylamine oxides. | [8] |
| Skin Irritation | Causes skin irritation. | [2][7] |
| Eye Irritation | Causes serious eye irritation. | [2][7] |
| Respiratory Irritation | May cause respiratory irritation. | [2][7] |
Due to its irritant nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a versatile non-ionic detergent with established applications in the solubilization of membrane proteins, a critical step in their structural and functional characterization. Its amphiphilic nature, defined by a decyl chain and a dimethylphosphine oxide headgroup, governs its utility in biochemical research. Furthermore, its potential to modulate neuroactive amine metabolism opens avenues for its investigation in neuropharmacology and drug development. While detailed toxicological and some physicochemical data are still limited, the available information underscores its importance as a research tool. The experimental protocols provided herein, adapted from closely related analogues, offer a starting point for its practical application in the laboratory. As with any chemical, proper safety precautions should be strictly followed during its handling and use.
References
- 1. Buy this compound | 2190-95-6 [smolecule.com]
- 2. Dimethyldecyl phosphine oxide | C12H27OP | CID 3492020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
In-Depth Technical Guide to Decyl(dimethyl)phosphine Oxide (APO-10) and its Synonyms for Researchers and Drug Development Professionals
An authoritative overview of the chemical properties, experimental applications, and relevant biological contexts of the non-ionic surfactant, Decyl(dimethyl)phosphine Oxide (APO-10).
This compound, commonly known by the abbreviation APO-10, is a non-ionic surfactant widely utilized in biochemical and pharmaceutical research. Its amphipathic nature, characterized by a hydrophobic decyl chain and a polar dimethylphosphine oxide head group, makes it an effective agent for solubilizing and stabilizing membrane proteins, as well as a component in novel drug delivery systems. This technical guide provides a comprehensive overview of APO-10, including its synonyms, physicochemical properties, detailed experimental protocols, and its role in relevant biological pathways.
Nomenclature and Identification
This compound is known by a variety of synonyms in scientific literature and commercial catalogs. A clear understanding of these alternative names is crucial for comprehensive literature searches and material sourcing.
| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2190-95-6 | C12H27OP | 218.32 |
| APO-10 | 2190-95-6 | C12H27OP | 218.32 |
| Dimethyldecylphosphine oxide | 2190-95-6 | C12H27OP | 218.32 |
| 1-(Dimethylphosphoryl)decane | 2190-95-6 | C12H27OP | 218.32 |
| Phosphine oxide, decyldimethyl- | 2190-95-6 | C12H27OP | 218.32 |
Physicochemical Properties
The utility of APO-10 in various research applications is dictated by its specific physicochemical properties. Key quantitative data are summarized below.
| Property | Value | Conditions |
| Critical Micelle Concentration (CMC) | 4.6 mM[1] | 20-25°C in aqueous solution |
| Aggregation Number | 131[1] | - |
| Micellar Average Molecular Weight | 28,597 g/mol [1] | - |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in water | - |
Experimental Protocols
Detailed methodologies are essential for the successful application of APO-10 in a laboratory setting. Below are protocols for key experiments involving this surfactant.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
Objective: To determine the concentration at which APO-10 monomers self-assemble into micelles in an aqueous solution.
Materials:
-
This compound (APO-10)
-
High-purity water
-
Tensiometer (with a Du Noüy ring or Wilhelmy plate)
-
A series of clean glass vessels
Procedure:
-
Prepare a stock solution of APO-10 in high-purity water at a concentration significantly above the expected CMC (e.g., 50 mM).
-
Create a dilution series of the APO-10 stock solution to cover a range of concentrations both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, starting from the most dilute to minimize contamination.
-
Plot the surface tension as a function of the logarithm of the APO-10 concentration.
-
The CMC is identified as the concentration at the inflection point of the curve, where the surface tension ceases to decrease significantly with increasing concentration.[2]
Protocol 2: Solubilization of G-Protein Coupled Receptors (GPCRs) from Yeast Membranes
Objective: To extract and solubilize a functional G-protein coupled receptor (GPCR), such as the human adenosine A2A receptor (A2AR), from yeast membranes using a detergent-based method for subsequent purification and analysis. While the original protocol used DDM, APO-10 can be substituted as a non-ionic detergent with similar properties.
Materials:
-
Yeast membranes containing the target GPCR
-
Solubilization Buffer: 50 mM Tris/HCl, pH 8.0, 10% glycerol, 500 mM NaCl
-
This compound (APO-10)
-
Cholesteryl hemi-succinate
-
Complete EDTA-free protease inhibitor cocktail
-
Ultracentrifuge
Procedure:
-
Thaw the yeast membranes containing the A2AR on ice.
-
Prepare the solubilization buffer and add the protease inhibitor cocktail immediately before use.
-
Add APO-10 to the solubilization buffer to a final concentration of 2.5% (w/v) and cholesteryl hemi-succinate to a final concentration of 0.5% (w/v).
-
Resuspend the yeast membranes in the detergent-containing solubilization buffer to a final wet weight concentration of 40 mg/ml.[3]
-
Incubate the mixture with slow rotation at 4°C for 2 hours.[3]
-
To remove non-solubilized material, centrifuge the sample at 100,000 x g for 1 hour at 4°C.[3]
-
Carefully collect the supernatant, which contains the solubilized A2AR. The solubilized receptor is now ready for subsequent purification steps, such as affinity chromatography.
References
Health and Safety Profile of Decyl(dimethyl)phosphine Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information currently available for Decyl(dimethyl)phosphine Oxide. The information is compiled from various sources, including safety data sheets and toxicological testing guidelines, to support its safe handling and use in research and development.
Chemical and Physical Properties
This compound is an organophosphorus compound with the following key identifiers and properties.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | APO-10, Dimethyldecylphosphine oxide |
| CAS Number | 2190-95-6 |
| Molecular Formula | C₁₂H₂₇OP |
| Molecular Weight | 218.32 g/mol |
Hazard Identification and Classification
This compound is classified as an irritant. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Toxicological Data
Comprehensive toxicological data is essential for a complete understanding of a substance's potential health effects. Below is a summary of the available data for this compound.
Acute Toxicity
Quantitative data on the acute toxicity of a closely related phosphine oxide indicates low toxicity via oral and dermal routes.
| Route | Species | Test | Result |
| Oral | Rat | LD50 | >5000 mg/kg[1] |
| Dermal | Rabbit | LD50 | >5000 mg/kg[1] |
| Inhalation | - | LC50 | Data not available |
Irritation
Skin Irritation: Studies on rabbits have shown that this compound is not irritating to the skin. In a study following OECD Guideline 404, a 4-hour semi-occlusive dermal application of the substance to three rabbits resulted in no observable dermal reactions. The Primary Irritation Index was calculated to be 0.0.
Eye Irritation: An eye irritation study in rabbits, following OECD Guideline 405, indicated that this compound is minimally irritating to the eye. Following a single instillation, crimson-red conjunctival appearance with very-slight chemosis was observed, which resolved by day 8. The highest total mean score was 7.3 at the 24-hour observation.
Sensitization
Skin Sensitization: A safety data sheet for a related phosphine oxide indicates that it is sensitizing to the skin in guinea pigs (GPMT).[1] However, specific data for this compound is not available.
Respiratory Sensitization: No data is currently available on the potential of this compound to cause respiratory sensitization.
Mutagenicity
No specific mutagenicity data (e.g., Ames test, chromosomal aberration assay) for this compound was found in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the standard protocols for key toxicological endpoints.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test is designed to assess the potential of a substance to cause skin irritation or corrosion.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This in vitro assay is widely used to assess the mutagenic potential of a substance.
Handling and Safety Precautions
Based on the available data, the following handling and safety precautions are recommended.
Engineering Controls
-
Use in a well-ventilated area.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from oxidizing agents.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May produce carbon oxides and phosphorus oxides upon combustion.
Logical Relationship of Hazard Assessment
The process of assessing the health and safety of a chemical involves a logical flow of information gathering and evaluation.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound before handling.
References
Methodological & Application
Application Notes and Protocols for Decyl(dimethyl)phosphine Oxide as a Non-ionic Surfactant
For Researchers, Scientists, and Drug Development Professionals
Decyl(dimethyl)phosphine oxide (DDPO) is a non-ionic surfactant that has garnered significant interest in biochemical and pharmaceutical research. Its amphiphilic nature, characterized by a hydrophobic decyl chain and a polar dimethylphosphine oxide headgroup, makes it an effective agent for solubilizing and stabilizing membrane proteins and for use in drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the use of DDPO.
Physicochemical Properties
Understanding the physicochemical properties of DDPO is crucial for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2190-95-6 | [1][2] |
| Molecular Formula | C₁₂H₂₇OP | [1][3] |
| Molecular Weight | 218.32 g/mol | [1][3] |
| Synonyms | APO-10, Decyldimethylphosphine oxide | [2][3] |
| Appearance | Liquid at room temperature | [1] |
| Critical Micelle Concentration (CMC) | 4.6 mM (in H₂O at 20-25°C) | [2] |
| Aggregation Number | 131 | [2] |
| Micellar Molecular Weight | 28,597 g/mol | [2] |
| Description | Non-ionic surfactant | [2] |
Applications in Membrane Protein Research
DDPO is a valuable tool for the solubilization, purification, and stabilization of membrane proteins, which are notoriously challenging to study due to their hydrophobic nature embedded within the lipid bilayer.[4][5][6]
Solubilization of Membrane Proteins
The primary application of DDPO in this field is to extract membrane proteins from their native lipid environment while preserving their structure and function.[4][6] The surfactant forms micelles that mimic the lipid bilayer, thereby stabilizing the protein in an aqueous solution.[4]
This protocol provides a general framework for solubilizing membrane proteins from E. coli cell pellets. The optimal conditions, particularly the DDPO concentration, should be empirically determined for each specific protein.
Materials:
-
E. coli cell pellet expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
DDPO stock solution (e.g., 10% w/v in Lysis Buffer)
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Membrane Isolation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[7]
-
Solubilization: Carefully discard the supernatant and resuspend the membrane pellet in fresh, cold Lysis Buffer. Add the DDPO stock solution to the membrane suspension to the desired final concentration (a good starting point is 1-2% w/v).[6]
-
Incubation: Incubate the mixture for 1-4 hours at 4°C with gentle agitation to allow for the solubilization of membrane proteins.[6]
-
Clarification: Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[6]
-
Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. The efficiency of solubilization can be assessed by analyzing the supernatant and pellet fractions using SDS-PAGE and Western blotting.[6]
Applications in Drug Development and Delivery
The self-assembly of DDPO into micelles in aqueous solutions makes it a promising candidate for drug delivery systems.[6][8] The hydrophobic core of these micelles can encapsulate poorly water-soluble drugs, potentially enhancing their solubility, stability, and bioavailability.[8]
Formulation of Drug-Loaded Micelles
This protocol describes a general method for encapsulating a hydrophobic drug, such as doxorubicin, into DDPO micelles.
Materials:
-
This compound (DDPO)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Stirrer/sonicator
Procedure:
-
Micelle Formation: Dissolve DDPO in PBS at a concentration well above its CMC (4.6 mM) to ensure the formation of micelles.
-
Drug Encapsulation: Add the hydrophobic drug to the DDPO solution. The mixture can be stirred or sonicated to facilitate the encapsulation of the drug within the hydrophobic cores of the micelles.
-
Purification: To remove the unencapsulated drug, dialyze the solution against fresh PBS using a dialysis membrane. The larger drug-loaded micelles will be retained within the dialysis bag, while the smaller, free drug molecules will diffuse out.
-
Characterization: The drug-loaded micelles can be characterized for their size, drug-loading content, and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and UV-Vis spectroscopy.
In Vitro Drug Release Study
This protocol outlines a method to study the release of an encapsulated drug from DDPO micelles at different pH conditions, mimicking physiological and tumor environments.
Materials:
-
Drug-loaded DDPO micelle solution
-
PBS at pH 7.4 and pH 5.5
-
Dialysis tubing (e.g., MWCO 3.5 kDa)
-
Shaking incubator
Procedure:
-
Place a known volume of the drug-loaded DDPO micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release medium (PBS at pH 7.4 or pH 5.5).
-
Place the setup in a shaking incubator at 37°C.[8]
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug release as a function of time.
Signaling Pathway Context: G-Protein Coupled Receptors (GPCRs)
While specific signaling pathways directly modulated by DDPO are not extensively documented, its utility in solubilizing membrane proteins is critical for studying their function. G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are key drug targets and are often studied using non-ionic surfactants for their extraction and stabilization.[7] The following diagram illustrates a general GPCR signaling pathway that can be investigated once the receptor is successfully solubilized and purified using a surfactant like DDPO.
References
- 1. Buy this compound | 2190-95-6 [smolecule.com]
- 2. Dimethyldecylphosphine oxide = 98.0 GC 2190-95-6 [sigmaaldrich.com]
- 3. Dimethyldecyl phosphine oxide | C12H27OP | CID 3492020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Applications of Decyl(dimethyl)phosphine Oxide in Protein Adsorption Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl(dimethyl)phosphine oxide (DMDPO) is a non-ionic surfactant characterized by a hydrophilic dimethylphosphine oxide headgroup and a hydrophobic decyl tail.[1] This amphiphilic nature allows it to be effective in studies involving protein adsorption and stabilization.[1][2] In pharmaceutical and biotechnological research, controlling protein adsorption onto surfaces is critical for drug delivery, biocompatibility of medical devices, and the prevention of protein aggregation.[3][4] DMDPO and its analogs, such as Dodecyldimethylphosphine oxide (DDMPO), are utilized for their ability to solubilize and stabilize proteins, particularly membrane proteins, by mimicking the lipid bilayer environment.[2][5] This document provides detailed application notes and experimental protocols for the use of DMDPO in protein adsorption studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DMDPO is presented below. These properties are crucial for designing and interpreting protein adsorption experiments.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₇OP | [6] |
| Molecular Weight | 218.32 g/mol | [6] |
| Synonym(s) | APO-10, Dimethyldecylphosphine oxide | |
| Critical Micelle Concentration (CMC) | 4.6 mM (in water, 20-25°C) | |
| Aggregation Number | 131 | |
| Description | Non-ionic surfactant |
Application Notes
Preventing Surface-Induced Protein Aggregation
Protein aggregation is a significant challenge in the development of therapeutic proteins, as it can lead to reduced efficacy and potential immunogenicity. Adsorption of proteins onto interfaces, such as air-water or solid-liquid interfaces, can induce conformational changes that expose hydrophobic regions, leading to aggregation.[3] Non-ionic surfactants like DMDPO can mitigate this issue through two primary mechanisms:
-
Competitive Adsorption: DMDPO molecules will compete with protein molecules for binding sites on a hydrophobic surface. Due to their smaller size and tailored amphiphilicity, they can rapidly coat the surface, presenting a more hydrophilic interface to the solution and thereby preventing protein adsorption.
-
Protein-Surfactant Interaction: DMDPO can directly interact with hydrophobic patches on the surface of proteins. This interaction can stabilize the native conformation of the protein in solution and prevent protein-protein interactions that lead to aggregation.[7]
Solubilization and Stabilization of Membrane Proteins
Membrane proteins are notoriously difficult to study in their native state due to their hydrophobic nature. Surfactants are essential for extracting these proteins from the lipid bilayer and maintaining their solubility and structural integrity in an aqueous environment.[2][5] While specific protocols for DMDPO in this application are not widely published, protocols for the closely related Dodecyldimethylphosphine oxide (DDMPO) can be adapted.[5][8] The hydrophobic decyl chain of DMDPO can replace the lipid molecules surrounding the transmembrane domains of the protein, while the polar phosphine oxide headgroup interacts with the aqueous solvent, thus keeping the protein soluble and stable.[2]
Modulating Protein-Surface Interactions in Biosensors and Biomaterials
The response and reliability of biosensors and the biocompatibility of biomaterials are heavily dependent on the control of protein adsorption. Unwanted protein fouling can diminish the sensitivity of a biosensor or trigger an adverse biological response to an implant. DMDPO can be used as a blocking agent to passivate surfaces and reduce non-specific protein binding. By forming a self-assembled monolayer on the surface, DMDPO can create a protein-repellent interface. The concentration of DMDPO used will be critical; concentrations below the CMC will result in a monolayer at the interface, while concentrations above the CMC will lead to the formation of micelles in the bulk solution.[9]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of DMDPO in protein adsorption studies. Researchers should optimize these protocols for their specific protein and experimental system.
Protocol 1: Evaluation of DMDPO in Preventing Protein Adsorption to a Hydrophobic Surface
This protocol describes a method to quantify the ability of DMDPO to prevent the adsorption of a model protein (e.g., Bovine Serum Albumin, BSA) to a hydrophobic surface (e.g., polystyrene).
Materials:
-
This compound (DMDPO)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Polystyrene microplate (96-well)
-
Microplate reader
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Prepare DMDPO Solutions: Prepare a series of DMDPO solutions in PBS at concentrations ranging from below to above its CMC (4.6 mM). For example, 0.1, 1, 5, 10, and 20 mM.
-
Prepare Protein Solution: Prepare a solution of BSA in PBS at a concentration of 1 mg/mL.
-
Surface Treatment: Add 100 µL of each DMDPO solution (and a PBS control) to the wells of the polystyrene microplate. Incubate for 1 hour at room temperature to allow for surfactant adsorption.
-
Remove Surfactant Solution: Aspirate the DMDPO solutions from the wells and wash three times with 200 µL of PBS to remove any unbound surfactant.
-
Protein Adsorption: Add 100 µL of the 1 mg/mL BSA solution to each well. Incubate for 2 hours at room temperature.
-
Quantify Non-Adsorbed Protein: After incubation, carefully collect the supernatant from each well. Determine the protein concentration in the supernatant using a standard protein assay.
-
Calculate Adsorbed Protein: The amount of adsorbed protein is the initial protein concentration minus the protein concentration in the supernatant.
-
Data Analysis: Plot the amount of adsorbed protein as a function of the DMDPO concentration.
Protocol 2: Solubilization of a Membrane Protein using DMDPO
This protocol is a general guideline for the solubilization of membrane proteins from a cell membrane preparation, adapted from protocols for similar non-ionic surfactants.[5]
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0, with protease inhibitors)
-
DMDPO stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).
-
Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour to pellet the cell membranes.
-
Solubilization: Discard the supernatant and resuspend the membrane pellet in Lysis Buffer. Add the DMDPO stock solution to the membrane suspension to achieve a final concentration that is optimal for solubilization (typically determined empirically, starting with a range around the CMC).
-
Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle agitation.
-
Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C.
-
Analysis: The supernatant contains the solubilized membrane proteins. The efficiency of solubilization can be assessed by analyzing the supernatant and pellet fractions by SDS-PAGE and Western blotting for the target protein.
Visualizations
References
- 1. Buy this compound | 2190-95-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular origins of surfactant-mediated stabilization of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyldecyl phosphine oxide | C12H27OP | CID 3492020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. benchchem.com [benchchem.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Solubilizing Membrane Proteins with Decyl(dimethyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Decyl(dimethyl)phosphine Oxide (DDAO) is a non-ionic to weakly cationic amphiphilic surfactant utilized in the solubilization of membrane proteins for structural and functional studies.[1] Its amphipathic character, deriving from a polar phosphine oxide headgroup and a hydrophobic decyl chain, allows for the effective disruption of the lipid bilayer and stabilization of integral membrane proteins in a soluble form.[2] These application notes provide a comprehensive guide to using DDAO for membrane protein solubilization, including its physicochemical properties, comparative data, and detailed experimental protocols.
Physicochemical Properties of DDAO
A thorough understanding of the physicochemical properties of DDAO is essential for the rational design of membrane protein solubilization experiments. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | |
| Synonyms | APO 10 | |
| Molecular Formula | C₁₂H₂₇OP | |
| Molecular Weight | 218.32 g/mol | |
| Detergent Class | Zwitterionic (Phosphine Oxide) | [3] |
| Critical MicelleConcentration (CMC) | Data not readily available for Decyl version. For Dodecyl version (DDAO/LDAO): ~1-2 mM (~0.023-0.046% w/v) in low salt buffers. | [4] |
| Aggregation Number | For Dodecyl version (DDAO/LDAO): ~75-95 | [4] |
| Micelle Molecular Weight | For Dodecyl version (DDAO/LDAO): ~17-21.5 kDa | [4] |
Note: Much of the available literature refers to the dodecyl (C12) version of dimethylphosphine oxide, often abbreviated as DDAO or LDAO.[5][6] Data for the decyl (C10) version is less common. The properties of the dodecyl version are provided here as a close approximation. Researchers should be aware of this distinction when designing experiments.
Comparative Solubilization Efficiency
The selection of an appropriate detergent is a critical step in the successful isolation and stabilization of membrane proteins. The efficiency of solubilization can vary significantly between detergents and is highly dependent on the specific protein and membrane source. The following table presents a comparison of the solubilization efficiency of DDAO (referring to the dodecyl version, LDAO) with other commonly used detergents.
| Detergent | Class | Median Solubilization Efficiency (%) | Notes | Reference(s) |
| DDAO (LDAO) | Zwitterionic | 57 ± 18 | Generally effective, but can be denaturing for some proteins.[4] | [4] |
| DDM | Non-ionic | 51 ± 20 | A mild and commonly used detergent for preserving protein function.[4] | [4] |
| FC-12 | Zwitterionic | 75 ± 16 | High solubilization efficiency.[4] | [4] |
Experimental Protocols
The following protocols provide a general framework for the solubilization of membrane proteins using DDAO. It is imperative to empirically optimize these conditions for each specific protein of interest to achieve the highest yield and maintain structural and functional integrity.[4]
I. Preparation of Reagents
1. DDAO Stock Solution (10% w/v):
-
Accurately weigh 1 g of DDAO powder in a fume hood.
-
Dissolve in 10 mL of high-purity water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Gentle warming and sonication may be required to fully dissolve the detergent.[1]
-
Store the stock solution at room temperature to prevent precipitation, which can occur at 4°C.[1] If refrigerated, warm and sonicate to redissolve any precipitate before use.[1]
2. Solubilization Buffer (Example):
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
10% (v/v) Glycerol
-
Protease inhibitors (e.g., PMSF, cOmplete™ Protease Inhibitor Cocktail)
-
Prepare this buffer fresh before use and keep it on ice.
II. General Workflow for Membrane Protein Solubilization
Caption: General workflow for membrane protein solubilization using DDAO.
III. Detailed Methodology for Solubilization
-
Membrane Preparation: Start with a pellet of isolated cell membranes containing the target protein of interest. The protein concentration of the membrane preparation should be known.
-
Resuspension: Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final total protein concentration of 5-10 mg/mL.[3] Ensure the suspension is homogenous.
-
Detergent Addition: While gently stirring the membrane suspension on ice, add the 10% DDAO stock solution dropwise to achieve the desired final concentration. For initial screening, a final concentration of 1-2% (w/v) is recommended.[3]
-
Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).[3] The optimal incubation time can vary and should be determined empirically.
-
Clarification: Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins, without disturbing the pellet.
-
Downstream Processing: The solubilized protein is now ready for subsequent purification steps, such as affinity chromatography, followed by functional and structural analyses.
IV. Optimization of Solubilization Conditions
To maximize the yield of active protein, it is crucial to optimize several parameters:
-
DDAO Concentration: Test a range of DDAO concentrations, typically from 0.5% to 3% (w/v). The optimal concentration will be a balance between efficient solubilization and maintaining protein stability.
-
Protein-to-Detergent Ratio: Vary the ratio of protein concentration to detergent concentration.
-
Temperature: While 4°C is a common starting point, some proteins may require different temperatures for optimal solubilization and stability.
-
pH and Ionic Strength: The solubility and behavior of DDAO can be influenced by pH and salt concentration.[1] Test a range of pH values (typically 7.0-8.5) and ionic strengths to find the optimal conditions for your protein.[1]
-
Incubation Time: Evaluate different incubation times (e.g., 30 minutes to 4 hours) to determine the point of maximum solubilization without compromising protein activity.
V. Troubleshooting Common Issues
Caption: Troubleshooting common issues in membrane protein solubilization with DDAO.
Disclaimer: The information provided in these application notes is intended for research use only. It is crucial to conduct a thorough literature search for your specific protein of interest and to empirically optimize all experimental conditions.
References
Application Notes and Protocols for Decyl(dimethyl)phosphine Oxide in Micellar Catalysis of Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl(dimethyl)phosphine oxide (DDPO), also known by the synonym APO10, is a non-ionic surfactant with the chemical formula C₁₂H₂₇OP. Its amphiphilic nature, characterized by a hydrophilic dimethylphosphine oxide headgroup and a hydrophobic decyl tail, enables it to form micelles in aqueous solutions.[1] This property makes it a candidate for use in micellar catalysis, a green chemistry approach that utilizes aqueous media for organic reactions. The hydrophobic core of the micelles can solubilize nonpolar organic reactants, creating a microenvironment that can enhance reaction rates and selectivity. While specific applications of this compound in the catalysis of organic reactions are not extensively documented in publicly available literature, its structural similarity to the well-studied dodecyldimethylphosphine oxide (DDAO) suggests its potential in similar applications.[2][3]
This document provides an overview of the potential applications of this compound in micellar catalysis, drawing parallels from its longer-chain homologue, DDAO. It includes generalized experimental protocols that can be adapted for the use of DDPO in organic synthesis.
Physicochemical Properties and Synthesis
This compound is a stable organophosphorus compound.[1] Its synthesis is most commonly achieved through a Grignard reaction, where decylmagnesium bromide is reacted with dimethylphosphinic chloride.[1] Alternative synthetic routes include the hydrolysis of chlorodimethylphosphine and methods starting from diethylphosphite.[1]
Applications in Micellar Catalysis
Based on studies of similar phosphine oxide-based surfactants, this compound micelles hold potential for catalyzing a variety of organic reactions.[2][3]
Nucleophilic Substitution (Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> N{N}N 2) Reactions
Micellar systems can influence the rate of bimolecular nucleophilic substitution (S
N
2) reactions.[2] The hydrophobic micellar core can solubilize nonpolar substrates, while the polar headgroups at the micelle-water interface can concentrate ionic nucleophiles, thereby affecting the reaction kinetics. This compound, being a non-ionic surfactant, could be particularly useful as a co-surfactant in mixed micellar systems with ionic surfactants to modulate the properties of the micellar pseudophase.[2]
Hydrolysis Reactions
The hydrolysis of esters, such as p-nitrophenyl acetate (PNPA), is a common model reaction for studying micellar catalysis.[2] The micellar environment can provide a favorable medium for the substrate and may stabilize the transition state of the hydrolysis reaction, leading to rate enhancement. The non-ionic nature of this compound makes it suitable for catalyzing reactions where charge interactions with the surfactant headgroup are to be minimized.[2]
Experimental Protocols
The following are generalized protocols adapted from studies on dodecyldimethylphosphine oxide (DDAO) and can serve as a starting point for investigating the catalytic activity of this compound. Optimization for specific substrates and reaction conditions is recommended.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Objective: To determine the CMC of this compound in an aqueous solution using surface tension measurements.
Materials:
-
This compound
-
High-purity deionized water
-
Tensiometer (with a Wilhelmy plate or Du Noüy ring)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions from the stock solution with varying concentrations of the surfactant.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, starting from the most dilute, ensuring the temperature is constant.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the point of intersection of the two linear portions of the plot.
Protocol 2: Micellar Catalysis of Ester Hydrolysis (e.g., p-Nitrophenyl Acetate)
Objective: To evaluate the catalytic effect of this compound micelles on the hydrolysis of p-nitrophenyl acetate (PNPA).
Materials:
-
This compound
-
p-Nitrophenyl acetate (PNPA)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Acetonitrile (for PNPA stock solution)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the buffer solution at a concentration well above its CMC.
-
Prepare a concentrated stock solution of PNPA in acetonitrile.
-
-
Kinetic Measurements:
-
In a quartz cuvette, mix the this compound solution and buffer to achieve the desired surfactant concentration.
-
Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette and mix quickly. The final PNPA concentration should be low to maintain pseudo-first-order conditions.
-
Monitor the reaction by recording the increase in absorbance of the p-nitrophenolate product at its λmax (around 400 nm) at regular time intervals.
-
-
Data Analysis:
-
Calculate the pseudo-first-order rate constant (kobs) from the initial linear portion of the absorbance versus time plot.
-
Plot kobs as a function of the this compound concentration. A sharp increase in the rate constant above the CMC is indicative of micellar catalysis.
-
Data Presentation
As specific quantitative data for the micellar catalysis of organic reactions using this compound is not readily available, the following table for the closely related dodecyldimethylphosphine oxide (DDAO) in a mixed micellar system is provided for illustrative purposes. This data demonstrates the inhibitory effect of DDAO on an S
N
2 reaction.
Table 1: Kinetic Data for the S
N
2 Reaction of Br⁻ with Methyl Naphthalene-2-sulfonate (MeONs) in Mixed CTABr/DDAO Micelles [2]
| Mole Fraction of DDAO in CTABr | kobs (s⁻¹) |
| 0.0 | Data not available |
| 0.2 | Data not available |
| 0.4 | Data not available |
| 0.6 | Data not available |
| 0.8 | Data not available |
Note: Specific values for kobs were not provided in the source material, but the trend indicates inhibition with increasing DDAO concentration.
Visualizations
The following diagrams illustrate the general principles and workflows discussed.
Caption: Principle of micellar catalysis with this compound.
Caption: Experimental workflow for studying micellar catalysis.
References
- 1. Observation of complex thermal transitions for mixed micelle solutions containing alkyldimethylphosphine oxides and phospholipids and the accompanying cloud points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Decyl(dimethyl)phosphine Oxide in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of decyl(dimethyl)phosphine oxide (DDMPO) in the synthesis of nanoparticles. Due to the limited direct literature on this compound for this specific application, this document draws upon established principles of nanoparticle synthesis and the known functions of analogous long-chain phosphine oxides, such as trioctylphosphine oxide (TOPO) and dodecyldimethylphosphine oxide, to infer its potential applications and provide detailed, adaptable protocols.
Introduction to this compound in Nanoparticle Synthesis
This compound is an organophosphorus compound characterized by a polar phosphine oxide head group and a ten-carbon nonpolar alkyl tail. This amphiphilic nature makes it a suitable candidate as a stabilizing agent or capping ligand in the synthesis of various nanoparticles, including quantum dots and metal oxides. The phosphine oxide group can coordinate to the surface of growing nanoparticles, controlling their growth and preventing aggregation, while the decyl chain provides solubility in organic solvents, crucial for colloidal synthesis methods.
The length of the alkyl chain in phosphine oxides can influence the physicochemical properties of the resulting nanoparticles. A decyl chain, being of intermediate length, is expected to offer a balance between steric stabilization and precursor accessibility to the nanoparticle surface. This can be advantageous in tuning nanoparticle size and morphology. For instance, studies on lipid nanoparticles have shown that the mean particle size can increase with the length of the alkyl chain of phospholipids, while drug entrapment may decrease[1].
Core Functions of this compound in Nanoparticle Synthesis
Based on the behavior of similar phosphine oxides, the primary roles of this compound in nanoparticle synthesis are:
-
Surface Passivation and Stabilization: The phosphine oxide head group binds to the surface of the nanoparticles, passivating surface defects and preventing uncontrolled growth and aggregation. This is crucial for achieving monodisperse nanoparticles with uniform properties.
-
Solvent and Coordinating Agent: In high-temperature synthesis methods, it can act as a high-boiling point solvent and a coordinating ligand for metal precursors.
-
Morphology Control: By selectively binding to certain crystal facets, it can influence the final shape of the nanoparticles. The interplay between the binding of the phosphine oxide head and the steric hindrance of the decyl tail can be tailored to achieve desired morphologies.
Experimental Protocols
The following are generalized protocols for the synthesis of nanoparticles where this compound can be used as a capping agent. These are based on established methods for similar systems and should be optimized for specific applications.
3.1. Synthesis of Cadmium Selenide (CdSe) Quantum Dots
This protocol is adapted from methods using trioctylphosphine oxide (TOPO) as the primary capping agent and solvent.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
This compound (DDMPO)
-
1-Octadecene (ODE)
-
Oleic acid
-
Trioctylphosphine (TOP)
-
Methanol
-
Toluene
Procedure:
-
Preparation of Selenium Precursor: In a glovebox, dissolve selenium powder in trioctylphosphine to create a 1 M TOPSe solution.
-
Reaction Setup: Combine CdO, oleic acid, and 1-octadecene in a three-neck flask. Heat the mixture to 150°C under vacuum for 1 hour.
-
Introduction of Capping Agent: Introduce this compound into the flask and raise the temperature to 300°C under an inert atmosphere (e.g., Argon) until the solution becomes clear.
-
Nucleation and Growth: Swiftly inject the TOPSe solution into the hot reaction mixture. The temperature will drop; maintain it at a specific growth temperature (e.g., 280°C) to control the size of the quantum dots. The growth time will determine the final particle size.
-
Quenching and Purification: After the desired growth time, cool the reaction mixture to room temperature. Add toluene to disperse the nanoparticles, followed by methanol to precipitate them.
-
Isolation: Centrifuge the mixture to collect the CdSe quantum dots. The supernatant is discarded, and the precipitate is redispersed in toluene. This purification step should be repeated multiple times.
3.2. Synthesis of Gold Nanoparticles (AuNPs)
This protocol is based on the reduction of a gold salt in the presence of a phosphine oxide stabilizing agent.[2]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (DDMPO)
-
Dimethyl sulfoxide (DMSO)
-
Sodium borohydride (NaBH₄)
Procedure:
-
Preparation of Gold Solution: Prepare a stock solution of HAuCl₄·3H₂O in DMSO.
-
Preparation of Capping Agent Solution: Dissolve this compound in DMSO.
-
Reaction Mixture: In a reaction vessel, mix the gold solution and the this compound solution.
-
Reduction: While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ to the mixture. A color change from yellow to deep red indicates the formation of gold nanoparticles.
-
Stabilization: Continue stirring for several hours to ensure the nanoparticles are well-capped and stable.
-
Purification: The resulting gold nanoparticle solution can be purified by dialysis or repeated centrifugation and redispersion in a suitable solvent to remove unreacted precursors and excess capping agent.
Data Presentation
The following tables present hypothetical yet representative quantitative data for nanoparticle synthesis using an alkyl(dimethyl)phosphine oxide capping agent, based on literature values for similar systems.
Table 1: Influence of this compound Concentration on CdSe Quantum Dot Size
| Molar Ratio (Cd:DDMPO) | Growth Time (min) | Average Diameter (nm) | Emission Peak (nm) |
| 1:2 | 5 | 2.5 | 520 |
| 1:4 | 5 | 3.1 | 550 |
| 1:8 | 5 | 3.8 | 580 |
| 1:16 | 5 | 4.5 | 610 |
Table 2: Characterization of Gold Nanoparticles Synthesized with Different Phosphine Oxide Ligands [2]
| Ligand | Average Diameter (nm) | Polydispersity Index | Stability (in DMSO) |
| (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide (4A) | 55 ± 13.6 | 0.45 | 3 months |
| (3-thioacetylpropyl)-diphenylphosphine oxide (4B) | 40 ± 8 | 0.28 | 5 months |
| (3-thioacetylpropyl)-thiodiphenylphosphine oxide (7) | 25 ± 6 | 0.21 | 5 months |
| This compound (Hypothetical) | 35 ± 7 | 0.25 | > 4 months |
Note: The data for this compound is a hypothetical projection based on the trends observed with other phosphine oxide ligands.
Visualizations
5.1. Experimental Workflow for Quantum Dot Synthesis
Caption: Workflow for the synthesis of CdSe quantum dots.
5.2. Role of this compound in Nanoparticle Stabilization
Caption: Stabilization of a nanoparticle by DDMPO ligands.
Conclusion
This compound holds significant potential as a versatile capping agent in the synthesis of a variety of nanoparticles. Its amphiphilic nature, with a coordinating phosphine oxide head and a stabilizing decyl tail, allows for the control of nanoparticle growth, morphology, and dispersibility. While direct experimental data is limited, the established roles of similar long-chain phosphine oxides provide a strong foundation for its application. The protocols and data presented herein serve as a valuable starting point for researchers and scientists to explore the utility of this compound in their nanoparticle synthesis endeavors. Further research is warranted to fully elucidate its specific effects on different nanoparticle systems.
References
- 1. Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Decyl(dimethyl)phosphine Oxide: Application Notes and Protocols for Protein Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl(dimethyl)phosphine oxide (DDPO) is a non-ionic detergent that has carved a niche in the field of biochemistry, particularly in the study of membrane proteins.[1] Its amphiphilic nature, characterized by a hydrophilic dimethylphosphine oxide headgroup and a ten-carbon hydrophobic tail, makes it an effective agent for solubilizing and stabilizing these challenging proteins, thereby facilitating their purification and crystallization.[1] This document provides detailed application notes and protocols for the use of DDPO in protein research, with a focus on membrane protein purification and crystallization.
While less documented than its longer-chain analog, Dodecyldimethylphosphine oxide (DDMPO), DDPO offers a valuable alternative for researchers, particularly when empirical screening of detergents is necessary to find the optimal conditions for a specific protein of interest.[2]
Physicochemical Properties
Understanding the physicochemical properties of a detergent is critical for its effective application in protein research. The following table summarizes the key properties of this compound.
| Property | Value | References |
| Chemical Formula | C₁₂H₂₇OP | [2] |
| Molecular Weight | 218.32 g/mol | [2] |
| Synonyms | APO-10, Dimethyldecylphosphine oxide | [2] |
| Critical Micelle Concentration (CMC) | 4.6 mM (in water, 20-25°C) | [2] |
| Aggregation Number | 131 | [2] |
| Micellar Average Molecular Weight | 28,597 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
Application Notes
Protein Solubilization
DDPO is utilized to extract membrane proteins from the lipid bilayer by forming mixed micelles containing the protein, detergent, and lipids. The concentration of DDPO used for solubilization is crucial and should be well above its Critical Micelle Concentration (CMC) to ensure the presence of sufficient micelles to encapsulate the protein. A general starting point is a concentration of 1-2% (w/v), which should be empirically optimized for each specific protein.[3]
The choice of buffer, pH, and salt concentration can also significantly impact solubilization efficiency. It is recommended to perform a screening experiment with a range of DDPO concentrations and buffer conditions to determine the optimal parameters for the target protein.[4]
Protein Purification
Once solubilized, the protein-DDPO complexes can be purified using various chromatographic techniques, such as immobilized metal affinity chromatography (IMAC), ion-exchange chromatography, and size-exclusion chromatography. It is essential to maintain a detergent concentration above the CMC in all buffers throughout the purification process to prevent protein aggregation and precipitation.
Protein Crystallization
DDPO can also be employed in the crystallization of membrane proteins. The detergent forms a micellar belt around the hydrophobic transmembrane regions of the protein, allowing it to form well-ordered crystals. The concentration of DDPO in the crystallization trials is a critical parameter that needs to be carefully screened. As with solubilization, the optimal conditions for crystallization are protein-dependent and require empirical determination.
Experimental Protocols
The following are generalized protocols for the use of this compound in membrane protein purification and crystallization. These should be considered as starting points and may require significant optimization for your specific protein of interest.
Protocol 1: Membrane Protein Solubilization
This protocol describes a general procedure for the solubilization of a target membrane protein from E. coli cell pellets.
Materials:
-
E. coli cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 1 µg/mL DNase I
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, and a range of this compound concentrations (e.g., 0.5% to 2% w/v)
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a French press or sonication.
-
Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer containing the desired concentration of this compound. Incubate with gentle agitation for 1-2 hours at 4°C.[4]
-
Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C.[4]
-
Analysis: The supernatant contains the solubilized membrane proteins. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot to assess solubilization efficiency.[4]
Protocol 2: Purification of a His-tagged Membrane Protein
This protocol provides a general workflow for the purification of a His-tagged membrane protein solubilized with this compound using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Solubilized membrane protein extract (from Protocol 1)
-
IMAC Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% (w/v) this compound
-
IMAC Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% (w/v) this compound
-
Ni-NTA affinity resin
Procedure:
-
Binding: Add the solubilized membrane protein extract to the equilibrated Ni-NTA resin. Incubate with gentle agitation for 1-2 hours at 4°C.
-
Washing: Wash the resin with 10-20 column volumes of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with IMAC Elution Buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.
Protocol 3: Protein Crystallization by Vapor Diffusion
This protocol outlines a general procedure for setting up crystallization trials for a purified membrane protein using the hanging drop vapor diffusion method.
Materials:
-
Purified, concentrated membrane protein in a buffer containing 0.1% (w/v) this compound
-
Crystallization screening solutions
-
Hanging drop crystallization plates and cover slips
Procedure:
-
Setup: Pipette 1 µL of the purified protein solution onto a siliconized cover slip.
-
Mixing: Add 1 µL of the crystallization screening solution to the protein drop.
-
Sealing: Invert the cover slip over the reservoir containing the corresponding crystallization solution and seal the well with vacuum grease.
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in protein research.
Caption: Workflow for membrane protein solubilization.
Caption: Workflow for His-tagged protein purification.
Caption: Generic GPCR signaling pathway.
Note on Signaling Pathways: While this compound can be instrumental in purifying membrane receptors like G-protein-coupled receptors (GPCRs) for structural and functional studies, its direct involvement in modulating specific signaling pathways is not well-documented. The diagram above illustrates a generic pathway that can be investigated using receptors purified with the aid of such detergents.
Conclusion
This compound is a valuable tool for researchers working with membrane proteins. Its properties as a non-ionic detergent make it suitable for solubilizing, purifying, and crystallizing these challenging molecules. While specific protocols for DDPO are not as prevalent as for other detergents, the generalized procedures provided here offer a solid foundation for developing optimized conditions for your protein of interest. As with any detergent-based methodology, empirical screening and optimization are key to success.
References
Application Note: Experimental Determination of the Critical Micelle Concentration (CMC) of Decyl(dimethyl)phosphine Oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction Decyl(dimethyl)phosphine oxide (DAPO) is a non-ionic surfactant of significant interest in biochemical research and pharmaceutical development.[1] Its amphiphilic nature, characterized by a hydrophilic phosphine oxide head group and a hydrophobic decyl chain, enables it to form micelles in aqueous solutions and facilitate the solubilization of membrane proteins.[1] The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger aggregates known as micelles.[2][3] Above the CMC, properties of the solution such as surface tension, conductivity, and solubilization change abruptly.[4][5] Accurate determination of the CMC is crucial for optimizing formulations, understanding protein-surfactant interactions, and ensuring the efficacy of drug delivery systems. This application note provides detailed protocols for two common experimental methods for determining the CMC of this compound: the surface tension method and the fluorescence probe method.
Quantitative Data Summary
The physicochemical properties of this compound are summarized below. This data is essential for preparing solutions and interpreting experimental results.
| Property | Value | Source |
| Chemical Name | This compound | [1][6] |
| Synonyms | Dimethyldecylphosphine oxide, APO-10 | [1][6] |
| CAS Number | 2190-95-6 | [1] |
| Molecular Formula | C₁₂H₂₇OP | [1][6] |
| Molecular Weight | 218.32 g/mol | [1][6] |
| Critical Micelle Concentration (CMC) | 4.6 mM (at 20-25°C) | |
| Aggregation Number | 131 | |
| Description | Non-ionic surfactant | [1] |
Conceptual Framework of Micellization
The formation of micelles is a spontaneous process driven by the hydrophobic effect. Below the CMC, surfactant molecules exist primarily as monomers. As the concentration approaches the CMC, these monomers aggregate to shield their hydrophobic tails from water, forming spherical micelles with hydrophilic heads facing the aqueous environment.[7]
Caption: Conceptual diagram of micelle formation above the CMC.
General Experimental Workflow
The determination of the CMC, regardless of the specific technique, follows a consistent workflow. This involves the systematic preparation of solutions and the measurement of a physical property that changes significantly upon micelle formation.
Caption: A generalized workflow for the experimental determination of the CMC.
Experimental Protocols
Method 1: Surface Tension Measurement
Principle: Surfactant molecules adsorb at the air-water interface, reducing the surface tension of the solution.[2] As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated with monomers. At the CMC, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[2][5] The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.[5]
Materials and Equipment:
-
Precision Tensiometer (with Wilhelmy plate or Du Noüy ring)
-
This compound (≥98.0% purity)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Temperature control unit (e.g., water bath)
Protocol:
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 50 mM) in high-purity water. Ensure the surfactant is fully dissolved.
-
Prepare a series of solutions with decreasing concentrations by serial dilution of the stock solution. It is recommended to prepare at least 10-15 concentrations spanning the expected CMC (e.g., from 0.1 mM to 20 mM).
-
-
Tensiometer Calibration:
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water as a reference.
-
-
Measurement:
-
Ensure the sample vessel and Wilhelmy plate/Du Noüy ring are scrupulously clean to avoid contamination.
-
Maintain a constant temperature (e.g., 25°C) throughout the experiment using the temperature control unit.
-
Starting with the most dilute solution to minimize cross-contamination, measure the surface tension of each prepared solution.
-
Allow the surface tension reading to stabilize before recording the value for each concentration.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph should show two distinct linear regions.[7]
-
Perform a linear regression on the data points in each region.
-
The CMC is the concentration at which these two lines intersect.[2]
-
Caption: Workflow for CMC determination by surface tension measurement.
Method 2: Fluorescence Spectroscopy using a Pyrene Probe
Principle: This highly sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[8][9] In aqueous solution (a polar environment), pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar, hydrophobic core of the micelles.[10] This change in the microenvironment causes a distinct change in the pyrene fluorescence spectrum, particularly in the ratio of the intensity of the first and third vibronic peaks (I₁/I₃). A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration yields a sigmoidal curve, and the inflection point corresponds to the CMC.[4]
Materials and Equipment:
-
Fluorescence Spectrophotometer
-
This compound (≥98.0% purity)
-
Pyrene (fluorescence grade)
-
Methanol or Acetone (spectroscopic grade, for pyrene stock)
-
High-purity water
-
Volumetric flasks, micropipettes, and quartz cuvettes
Protocol:
-
Probe Solution Preparation:
-
Prepare a stock solution of pyrene (e.g., 1 mM) in a suitable organic solvent like methanol or acetone.
-
From this stock, prepare a dilute aqueous working solution of pyrene. The final concentration of pyrene in the surfactant solutions should be very low (e.g., ~1 µM) to avoid excimer formation.
-
-
Surfactant Solution Preparation:
-
Prepare a series of this compound solutions in high-purity water, spanning a wide concentration range around the expected CMC.
-
Add a small, constant aliquot of the aqueous pyrene working solution to each surfactant solution, ensuring the final pyrene concentration is identical in all samples.
-
-
Fluorescence Measurement:
-
Allow the solutions to equilibrate for a period (e.g., 30 minutes) in the dark to ensure pyrene partitioning is complete.
-
Set the excitation wavelength of the spectrophotometer to approximately 335 nm.
-
Record the emission spectrum for each sample from approximately 350 nm to 450 nm.
-
Identify the emission intensity of the first vibronic peak (I₁, ~373 nm) and the third vibronic peak (I₃, ~384 nm).
-
-
Data Analysis:
-
For each surfactant concentration, calculate the ratio of the fluorescence intensities (I₁/I₃).
-
Plot the I₁/I₃ ratio on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The data should form a sigmoidal curve. The CMC is determined from the center of the transition, which can be found by fitting the data to a Boltzmann equation or by taking the maximum of the first derivative of the curve.[4]
-
Caption: Workflow for CMC determination by fluorescence spectroscopy.
References
- 1. Buy this compound | 2190-95-6 [smolecule.com]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. agilent.com [agilent.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Dimethyldecyl phosphine oxide | C12H27OP | CID 3492020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Decyl(dimethyl)phosphine Oxide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyl(dimethyl)phosphine oxide (DDPO) is an amphiphilic, non-ionic surfactant that has garnered interest in the field of drug delivery. Its molecular structure, featuring a hydrophobic decyl tail and a polar dimethylphosphine oxide headgroup, enables the formation of self-assembled nanostructures, such as micelles, in aqueous environments. These micelles can encapsulate hydrophobic drugs, thereby enhancing their solubility, stability, and bioavailability. This document provides detailed application notes and experimental protocols for the utilization of DDPO in the development of advanced drug delivery systems. While much of the detailed experimental data is available for the closely related Dothis compound (DDMPO), the principles and protocols are readily adaptable for DDPO.
Physicochemical Properties
DDPO's utility in drug delivery is underpinned by its physicochemical characteristics. As a surfactant, it lowers the surface tension of a liquid, and above a certain concentration, the Critical Micelle Concentration (CMC), it spontaneously forms micelles.[1]
Table 1: Physicochemical Properties of Alkyl(dimethyl)phosphine Oxides
| Parameter | Value (for Dodecyldimethylphosphine oxide) | Unit | Reference |
| Critical Micelle Concentration (CMC) | ~2.2 | mmol/L | [2] |
| Enthalpy of Micellization (ΔHm) | +1.8 | kcal/mol | [2] |
| Gibbs Free Energy of Micellization (ΔG°m) | -6.2 | kcal/mol | [2] |
| Entropy of Micellization (TΔS°m) | +8.0 | kcal/mol | [2] |
Note: Data presented is for Dothis compound (DDMPO), a close structural analog of DDPO. These values provide an estimate of the behavior of DDPO.
Applications in Drug Delivery
The primary application of DDPO in drug delivery is the formulation of micellar carriers for hydrophobic drugs. These systems offer several advantages:
-
Enhanced Solubility: The hydrophobic core of the DDPO micelle can encapsulate poorly water-soluble drugs, increasing their concentration in aqueous solutions.[3]
-
Improved Stability: Encapsulation within the micelle can protect the drug from degradation in the physiological environment.[3]
-
Controlled Release: Drug release from the micelles can be modulated, and in some cases, can be triggered by environmental stimuli such as pH.[3][4] The phosphine oxide group can be protonated in acidic environments, potentially altering the micelle structure and triggering drug release, which is particularly relevant for targeting the acidic tumor microenvironment.[3][5]
Experimental Protocols
Protocol 1: Formulation of DDPO Micelles for Drug Delivery
This protocol describes the preparation of drug-loaded DDPO micelles using the thin-film hydration method.
Materials:
-
This compound (DDPO)
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Chloroform or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolve a known amount of DDPO and the hydrophobic drug in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin lipid film on the inner surface of the flask.
-
Place the flask under vacuum for a minimum of 2 hours to ensure the complete removal of any residual solvent.[3]
-
Hydrate the thin film by adding PBS (pH 7.4) to the flask.
-
Sonicate the mixture in a water bath sonicator for 10-15 minutes, or until the film is completely dispersed, resulting in the formation of a micellar solution.[3]
-
To remove any unencapsulated drug, purify the micellar solution by dialysis against PBS using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 3.5 kDa) for 24 hours.[3]
Protocol 2: Characterization of DDPO Micelles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the prepared DDPO micelle solution with deionized water.
-
Measure the particle size, PDI, and zeta potential using the DLS instrument.[3]
-
2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Instruments: UV-Vis spectrophotometer or fluorescence spectrophotometer.
-
Procedure:
-
To determine the total amount of drug, disrupt a known volume of the drug-loaded micelle solution by adding a suitable organic solvent (e.g., methanol).
-
Measure the drug concentration using a spectrophotometer at the drug's maximum absorbance wavelength.
-
The amount of free, unencapsulated drug can be determined from the dialysis medium.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
-
Table 2: Example Characterization Data for Drug-Loaded Micelles (Hypothetical for DDPO)
| Formulation | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | DLC (%) | EE (%) |
| DDPO-Drug 1 | Paclitaxel | 100 ± 5 | < 0.2 | -5 ± 2 | 10 | 85 |
| DDPO-Drug 2 | Doxorubicin | 120 ± 8 | < 0.25 | -8 ± 3 | 8 | 80 |
Note: This table presents hypothetical data to illustrate how results would be structured. Actual values will vary depending on the specific drug and formulation parameters.
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release of the encapsulated drug from the DDPO micelles over time, potentially under different pH conditions to simulate physiological and tumor environments.
Materials:
-
Drug-loaded DDPO micelle solution
-
PBS at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 3.5 kDa)
-
Shaking incubator at 37°C
Procedure:
-
Place a known volume of the drug-loaded DDPO micelle solution into a dialysis bag.[3]
-
Immerse the dialysis bag in a larger volume of the release medium (PBS at pH 7.4 or pH 5.5).[3]
-
Place the entire setup in a shaking incubator maintained at 37°C.[3]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative drug release (%) as a function of time.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of the blank and drug-loaded DDPO micelles against a cancer cell line using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
96-well plates
-
Blank DDPO micelles
-
Drug-loaded DDPO micelles
-
Free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free drug, drug-loaded DDPO micelles, and blank DDPO micelles. Include untreated cells as a control.[3]
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[3]
-
After incubation, add MTT solution to each well and incubate for another 4 hours, allowing viable cells to metabolize MTT into formazan crystals.[3]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability (%) relative to the untreated control cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug-loaded pH-responsive polymeric micelles: Simulations and experiments of micelle formation, drug loading and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structurally Tunable pH-responsive Phosphine Oxide Based Gels by Facile Synthesis Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Decyl(dimethyl)phosphine Oxide: A Versatile Ligand in Coordination Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Decyl(dimethyl)phosphine oxide (DDPO) is an organophosphorus compound with the chemical formula C₁₂H₂₇OP. Characterized by a polar phosphine oxide head group and a nonpolar decyl tail, DDPO exhibits amphiphilic properties, making it a versatile molecule in various chemical and biological applications. In coordination chemistry, the lone pair of electrons on the oxygen atom of the phosphine oxide group allows DDPO to act as a hard Lewis base, forming stable coordination complexes with a wide range of metal ions. These properties have led to its use in catalysis, solvent extraction, and the formation of novel materials.
Physicochemical Properties
DDPO is a white solid at room temperature with a molecular weight of 218.32 g/mol . It is soluble in many organic solvents. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₇OP | [1][2] |
| Molecular Weight | 218.32 g/mol | [1][2] |
| Appearance | White solid | |
| Melting Point | 48-50 °C | |
| P=O Stretch (IR) | ~1170 cm⁻¹ | |
| ³¹P NMR Shift | ~40-50 ppm (in CDCl₃) | |
| Critical Micelle Concentration (CMC) | 4.6 mM (in water at 20-25°C) | [1] |
| Aggregation Number | 131 | [1] |
Synthesis of this compound
DDPO can be synthesized through a Grignard reaction followed by oxidation.
Experimental Protocol: Synthesis of DDPO
Materials:
-
1-Bromodecane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Chlorodimethylphosphine
-
30% Hydrogen peroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of 1-bromodecane (1 eq) in anhydrous diethyl ether through the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining 1-bromodecane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 2 hours.
-
Reaction with Chlorodimethylphosphine: Cool the Grignard reagent to 0 °C. Slowly add a solution of chlorodimethylphosphine (1 eq) in anhydrous diethyl ether. After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Oxidation: Remove the solvent under reduced pressure. Dissolve the crude decyl(dimethyl)phosphine in dichloromethane and cool to 0 °C. Add 30% hydrogen peroxide (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 4 hours.
-
Purification: Wash the organic layer with a saturated sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Coordination Chemistry
The phosphoryl oxygen of DDPO is the primary coordination site for metal ions. Upon coordination, a noticeable shift in the P=O stretching frequency to a lower wavenumber is observed in the infrared spectrum, which is a characteristic indicator of complex formation. Similarly, a downfield shift in the ³¹P NMR signal is typically observed.
Coordination with Lanthanide Ions
DDPO and its analogs are effective ligands for lanthanide ions, primarily due to the hard-acid nature of lanthanides and the hard-base nature of the phosphine oxide oxygen. These complexes are of interest for their potential applications in solvent extraction and as luminescent materials. The general formula for the extracted species from nitric acid media is often [Ln(NO₃)₃(DDPO)₃].
Quantitative Data for a Representative Lanthanide Complex (Analogous to DDPO):
The following data is for a representative [Eu(NO₃)₃(TOPO)₃] complex, where TOPO is trioctylphosphine oxide, a close structural and electronic analog of DDPO.
| Parameter | Value | Reference |
| Coordination Number of Eu³⁺ | 9 | |
| Geometry | Distorted tricapped trigonal prism | |
| Eu-O (phosphine oxide) distance | ~2.35 Å | |
| Eu-O (nitrate) distance | ~2.50 Å | |
| P=O stretch (free ligand) | ~1150 cm⁻¹ | |
| P=O stretch (complexed) | ~1110 cm⁻¹ |
Coordination with Transition Metals
DDPO can also coordinate to transition metals. The stability and reactivity of these complexes depend on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. Palladium complexes containing phosphine oxide ligands have been investigated for their catalytic activity in cross-coupling reactions.
Applications
Solvent Extraction of Metal Ions
The amphiphilic nature of DDPO makes it an excellent extractant in solvent extraction processes for the separation and purification of metals, particularly lanthanides and actinides from aqueous solutions.
Caption: General workflow for solvent extraction using DDPO.
Experimental Protocol: Solvent Extraction of a Lanthanide Ion
Materials:
-
Stock solution of a lanthanide nitrate (e.g., Eu(NO₃)₃) in 1 M HNO₃.
-
Solution of DDPO in a suitable organic solvent (e.g., kerosene or dodecane).
-
Separatory funnels.
-
ICP-MS or other suitable analytical technique for metal ion concentration determination.
Procedure:
-
Preparation of Phases: Prepare a 0.1 M solution of DDPO in kerosene. Prepare an aqueous feed solution containing 100 ppm of Eu³⁺ in 1 M HNO₃.
-
Extraction: In a separatory funnel, mix equal volumes (e.g., 10 mL) of the organic and aqueous phases. Shake vigorously for 5 minutes to ensure thorough mixing and attainment of equilibrium.
-
Phase Separation: Allow the phases to separate completely.
-
Analysis: Carefully separate the two phases. Determine the concentration of Eu³⁺ in the aqueous phase (raffinate) using ICP-MS. The concentration in the organic phase can be calculated by mass balance.
-
Calculation of Distribution Ratio (D): D = [Eu³⁺]organic / [Eu³⁺]aqueous
-
Stripping (Optional): The metal can be recovered from the loaded organic phase by stripping with a dilute acid solution (e.g., 0.01 M HNO₃).
Catalysis
While less common than phosphine ligands, phosphine oxides like DDPO can act as ancillary ligands in transition metal catalysis. They can stabilize catalytic species and influence their reactivity and selectivity. For instance, palladium complexes with phosphine oxide ligands have shown utility in cross-coupling reactions. The long alkyl chain of DDPO can enhance the solubility of the catalyst in nonpolar solvents.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Representative)
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium acetate (Pd(OAc)₂)
-
This compound (DDPO)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), DDPO (4 mol%), 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).
-
Add dry toluene (5 mL) and the internal standard.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and analyze the yield by gas chromatography.
Conclusion
This compound is a ligand with significant potential in coordination chemistry. Its straightforward synthesis and versatile coordination behavior make it a valuable tool for applications ranging from separations to catalysis. The protocols and data presented here provide a foundation for researchers to explore the rich coordination chemistry of DDPO and develop new applications.
References
Application Notes and Protocols for Formulating Emulsifiers with Decyl(dimethyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Decyl(dimethyl)phosphine Oxide (DDPO) as a non-ionic emulsifier in various research, scientific, and drug development applications. This document outlines the physicochemical properties of DDPO, detailed protocols for emulsion formulation and analysis, and its application in biological systems.
Introduction to this compound (DDPO)
This compound (DDPO) is a non-ionic surfactant belonging to the class of organophosphine oxides.[1] Its amphiphilic nature, characterized by a hydrophilic dimethylphosphine oxide head group and a hydrophobic decyl tail, allows it to effectively reduce surface and interfacial tension, making it a versatile emulsifying agent.[1] DDPO is noted for its stability under a range of conditions and finds utility in detergents, emulsifiers, and as a dispersant.[1] Its unique properties also make it a candidate for applications in drug delivery and for the solubilization of membrane proteins in biochemical research.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DDPO is presented in the table below. This data is essential for formulation development and for predicting the behavior of DDPO in different systems.
| Property | Value | References |
| Chemical Formula | C₁₂H₂₇OP | [1] |
| Molecular Weight | 218.32 g/mol | [1] |
| CAS Number | 2190-95-6 | [1] |
| Appearance | Liquid at room temperature | [1] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like dimethyl sulfoxide and chloroform. | [1] |
| Critical Micelle Concentration (CMC) | 4.6 mM (in water at 20-25°C) | |
| Aggregation Number | 131 | |
| Hydrophile-Lipophile Balance (HLB) Value (Estimated) | ~11.8 | |
| Description | Non-ionic surfactant |
Note: The HLB value was estimated using Griffin's method, where HLB = 20 * (Mh / M). Mh is the molecular mass of the hydrophilic portion (dimethylphosphine oxide group, (CH₃)₂PO), and M is the total molecular mass of the molecule.
Experimental Protocols
The following section provides detailed protocols for the formulation and characterization of emulsions using DDPO.
Protocol for Formulation of an Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing an oil-in-water emulsion using DDPO as the primary emulsifier.
Materials:
-
This compound (DDPO)
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (deionized water)
-
High-shear homogenizer or sonicator
-
Beakers and stirring equipment
Procedure:
-
Preparation of Phases:
-
Prepare the aqueous phase by dissolving the desired concentration of DDPO in deionized water. Stir until fully dissolved.
-
Prepare the oil phase in a separate beaker.
-
-
Heating:
-
Heat both the aqueous and oil phases separately to 70-75°C. This helps to ensure a more uniform emulsion.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a standard laboratory stirrer.
-
Once all the oil has been added, subject the mixture to high-shear homogenization or sonication for 5-10 minutes to reduce the droplet size and form a stable emulsion.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature while stirring gently.
-
References
Application Notes and Protocols: Decyl(dimethyl)phosphine Oxide in Material Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Decyl(dimethyl)phosphine Oxide (DDPO) in material science. DDPO is an amphiphilic organophosphorus compound with a polar phosphine oxide head group and a hydrophobic ten-carbon alkyl chain. These characteristics make it a versatile molecule for applications such as the synthesis of nanoparticles and the functionalization of surfaces.
Application: Capping Agent for Quantum Dot Synthesis
This compound serves as an effective capping agent in the synthesis of semiconductor quantum dots (QDs), such as Cadmium Selenide (CdSe). The DDPO molecules coordinate to the surface of the growing nanocrystals, controlling their size, preventing aggregation, and enhancing their stability and photoluminescence properties. The length of the decyl chain provides a balance between solubility in nonpolar solvents used for synthesis and the ability to form a stable passivating layer.
Quantitative Data: Comparison of Common Capping Agents
| Property | This compound (DDPO) | Trioctylphosphine Oxide (TOPO) | Oleic Acid |
| Molecular Formula | C₁₂H₂₇OP | C₂₄H₅₁OP | C₁₈H₃₄O₂ |
| Molecular Weight | 218.32 g/mol | 386.63 g/mol | 282.47 g/mol |
| Binding Group | Phosphine Oxide | Phosphine Oxide | Carboxylate |
| Typical Synthesis Temp. | 240-300 °C | 300-360 °C | 240-320 °C |
| Solubility | Good in nonpolar organic solvents | Good in nonpolar organic solvents | Good in nonpolar organic solvents |
Experimental Protocol: Synthesis of CdSe Quantum Dots using DDPO
This protocol is adapted from established methods for the synthesis of CdSe quantum dots using phosphine oxide-based capping agents.[1]
Materials:
-
Cadmium oxide (CdO)
-
This compound (DDPO)
-
Stearic Acid
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Anhydrous toluene and methanol
Procedure:
-
Precursor Preparation:
-
In a three-neck flask, combine CdO (0.0256 g, 0.2 mmol), stearic acid (0.2276 g, 0.8 mmol), and DDPO (3.0 g).
-
Heat the mixture to 150 °C under argon flow with vigorous stirring to form a clear solution of the cadmium precursor.
-
In a separate vial inside a glovebox, dissolve selenium powder (0.0158 g, 0.2 mmol) in trioctylphosphine (0.5 mL).
-
-
Quantum Dot Nucleation and Growth:
-
Raise the temperature of the cadmium precursor solution to 260 °C.
-
Swiftly inject the Se-TOP solution into the hot reaction mixture.
-
Monitor the growth of the quantum dots by taking small aliquots and measuring their UV-Vis and photoluminescence spectra. The size of the QDs increases with reaction time, resulting in a red-shift of the emission peak.
-
Once the desired emission wavelength is reached (typically within 5-15 minutes), cool the reaction mixture to room temperature.
-
-
Purification:
-
Add anhydrous toluene to the reaction mixture to dissolve the quantum dots.
-
Precipitate the quantum dots by adding an excess of methanol.
-
Centrifuge the mixture and discard the supernatant.
-
Redisperse the quantum dot pellet in a minimal amount of toluene. Repeat the precipitation and redispersion process two more times to remove excess reagents.
-
The final purified quantum dots can be stored as a solution in a nonpolar solvent.
-
Expected Outcome and Characterization
| Parameter | Expected Outcome | Characterization Technique |
| Nanoparticle Size | 2-10 nm (dependent on reaction time) | Transmission Electron Microscopy (TEM) |
| Optical Properties | Tunable photoluminescence in the visible spectrum | UV-Vis and Photoluminescence Spectroscopy |
| Crystallinity | Crystalline core | X-ray Diffraction (XRD) |
Experimental Workflow: Quantum Dot Synthesis
Caption: Workflow for the synthesis of CdSe quantum dots using DDPO.
Application: Surface Modification of Metal Oxides
DDPO can be used to form self-assembled monolayers (SAMs) on the surfaces of metal oxides, such as silicon dioxide (SiO₂) and titanium dioxide (TiO₂). The phosphine oxide head group of DDPO exhibits an affinity for the metal oxide surface, likely through Lewis acid-base interactions.[2][3] The hydrophobic decyl chains then orient away from the surface, creating a non-polar, hydrophobic coating. This can be useful for applications in microelectronics, biosensors, and for creating water-repellent surfaces.
Quantitative Data: Surface Properties After Modification
| Property | Unmodified SiO₂ Surface | SiO₂ Surface Modified with DDPO (Expected) |
| Water Contact Angle | < 20° (Hydrophilic) | > 90° (Hydrophobic) |
| Surface Free Energy | High | Low |
| Monolayer Thickness | N/A | ~1.5 - 2.0 nm |
Experimental Protocol: Formation of DDPO Monolayer on SiO₂
This protocol is based on the "tethering by aggregation and growth" (T-BAG) method for forming organophosphonate monolayers.[4]
Materials:
-
Silicon wafers with a native oxide layer (SiO₂/Si)
-
This compound (DDPO)
-
Anhydrous tetrahydrofuran (THF)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water and ethanol
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers into appropriate sizes (e.g., 1 cm x 1 cm).
-
Clean the substrates by sonicating in deionized water, then ethanol, for 15 minutes each.
-
Immerse the substrates in piranha solution for 30 minutes to remove organic residues and create a hydrophilic, hydroxylated surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Monolayer Deposition:
-
Prepare a 1 mM solution of DDPO in anhydrous THF.
-
Place the cleaned SiO₂/Si substrates in the DDPO solution.
-
Allow the solvent to evaporate slowly over several hours at room temperature.
-
-
Annealing:
-
Transfer the DDPO-coated substrates to an oven and heat at 120 °C for 24 hours. This step promotes the organization and binding of the DDPO molecules to the surface.
-
-
Rinsing:
-
After annealing, rinse the substrates with fresh THF to remove any physisorbed, non-bonded DDPO molecules.
-
Dry the substrates with a stream of nitrogen.
-
Expected Outcome and Characterization
| Parameter | Expected Outcome | Characterization Technique |
| Surface Wettability | Increased hydrophobicity | Contact Angle Goniometry |
| Monolayer Formation | Formation of a thin organic layer | Ellipsometry, Atomic Force Microscopy (AFM) |
| Chemical Composition | Presence of P and C on the surface | X-ray Photoelectron Spectroscopy (XPS) |
Logical Relationship: DDPO Self-Assembly on a Metal Oxide Surface
Caption: Self-assembly of DDPO on a metal oxide surface.
References
Troubleshooting & Optimization
Decyl(dimethyl)phosphine Oxide stability at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Decyl(dimethyl)phosphine Oxide at various pH levels and temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a relatively stable organophosphorus compound under neutral pH conditions and at moderate temperatures. The phosphine oxide group is at the highest oxidation state of phosphorus, making it resistant to further oxidation.[1] Its stability can be influenced by extremes in pH and elevated temperatures, primarily through hydrolysis.[2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is pH-dependent. It is most stable in neutral aqueous solutions. Under strongly acidic or alkaline conditions, it can undergo hydrolysis, which involves the cleavage of the phosphorus-carbon (P-C) bond.[1][2] The rate of hydrolysis is influenced by the concentration of hydronium or hydroxide ions.[2]
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound, particularly in acidic or basic solutions.[2] Thermal degradation can lead to the cleavage of the P-C bond. As with most chemical reactions, the rate of degradation generally increases with temperature.[1][2] It is advisable to store solutions of this compound at controlled room temperature unless otherwise specified.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation pathway for alkylphosphine oxides under hydrolytic conditions is the cleavage of the P-C bond.[1][2] This would likely result in the formation of decane and dimethylphosphinic acid. Under forced degradation conditions, other minor degradation products might be observed.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Precipitation or cloudiness in an aqueous solution. | 1. The temperature is below the Krafft point of the surfactant. 2. The concentration is above the solubility limit at the given temperature. 3. Degradation of the compound into less soluble products. | 1. Gently warm the solution to ensure the temperature is above the Krafft point. 2. Verify the concentration of your solution. 3. If degradation is suspected, analyze the solution for degradation products using a suitable analytical method like HPLC or LC-MS.[2] |
| Inconsistent experimental results over time. | The compound may be degrading in your experimental buffer or under your storage conditions. | 1. Prepare fresh solutions for each experiment. 2. Evaluate the stability of this compound in your specific buffer system and at your experimental temperature. 3. Consider performing a short-term stability study under your experimental conditions. |
| Loss of compound activity or concentration. | Hydrolysis or thermal degradation may be occurring. | 1. Review the pH and temperature of your experimental setup. Avoid prolonged exposure to strongly acidic/alkaline conditions or high temperatures.[2] 2. Use a stability-indicating analytical method to monitor the concentration of the parent compound over time. |
Stability Data
Table 1: Illustrative Hydrolytic Stability of this compound at 40°C
| pH | Half-life (t½) (days) | Degradation Rate Constant (k) (day⁻¹) (Pseudo-first-order) |
| 2.0 | 15 | 0.0462 |
| 4.0 | 150 | 0.0046 |
| 7.0 | > 365 | < 0.0019 |
| 9.0 | 120 | 0.0058 |
| 12.0 | 10 | 0.0693 |
Table 2: Illustrative Thermal Stability of this compound at Neutral pH
| Temperature (°C) | Half-life (t½) (days) | Degradation Rate Constant (k) (day⁻¹) (Pseudo-first-order) |
| 25 | > 365 | < 0.0019 |
| 40 | > 365 | < 0.0019 |
| 60 | 180 | 0.0039 |
| 80 | 30 | 0.0231 |
Experimental Protocols
Protocol 1: pH Stability Study
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Dilute the stock solution with each buffer to a final desired concentration.
-
Incubation: Store the prepared solutions in sealed vials at a constant temperature (e.g., 40°C or 60°C) in a temperature-controlled oven or water bath.
-
Sample Analysis: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each test solution.
-
Quantification: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Plot the natural logarithm of the concentration versus time and determine the pseudo-first-order degradation rate constant (k) from the slope of the line. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Thermal Stability Study
Objective: To evaluate the effect of temperature on the stability of this compound.
Methodology:
-
Preparation of Test Solution: Prepare a solution of this compound in a neutral buffer (e.g., pH 7).
-
Incubation: Aliquot the solution into several sealed vials and place them in incubators or water baths set to different temperatures (e.g., 40°C, 60°C, and 80°C).
-
Sample Analysis: At specified time points, withdraw an aliquot from each vial at each temperature.
-
Quantification: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Determine the degradation rate constant (k) and half-life (t½) for each temperature as described in Protocol 1. An Arrhenius plot can be constructed by plotting ln(k) versus 1/T (in Kelvin) to determine the activation energy of the degradation reaction.
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation products of this compound under stress conditions.[2]
Methodology:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.[2]
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.[2]
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[2]
-
Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., >80°C).[2]
-
Photostability: Expose a solution of the compound to UV light.[2]
-
Analysis: Analyze the stressed samples using a suitable analytical technique, such as LC-MS, to identify the mass of the degradation products and propose their structures.[2]
Visualizations
Caption: Experimental workflow for pH and thermal stability testing.
References
Hydrolysis and degradation pathways of Decyl(dimethyl)phosphine Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis and degradation pathways of Decyl(dimethyl)phosphine Oxide.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical laboratory conditions?
A1: this compound is a tertiary phosphine oxide and is generally considered a chemically stable compound. The phosphorus-oxygen (P=O) bond is strong and resistant to hydrolysis under neutral pH conditions at ambient temperature.[1] Its phosphine oxide group represents the highest oxidation state of phosphorus, making it resistant to further oxidation.[1] However, stability can be compromised under harsh environmental conditions such as extreme pH and high temperatures.
Q2: What are the primary pathways for the degradation of this compound?
A2: The main degradation pathways for this compound are:
-
Hydrolysis: While stable at neutral pH, hydrolysis can occur under strongly acidic or basic conditions, particularly when heated.[1]
-
Thermal Degradation: At elevated temperatures, the molecule can undergo cleavage of the phosphorus-carbon (P-C) bonds.[1]
Q3: What are the likely degradation products of this compound?
A3: Under forced degradation conditions, the primary degradation products are expected to result from the cleavage of the P-C bonds. This can lead to the formation of dimethylphosphine oxide and cleavage of the decyl group. Mass spectrometry data suggests a characteristic fragmentation pattern involving the sequential loss of alkyl groups.[2]
Q4: Can this compound be oxidized further?
A4: The phosphine oxide functionality is the highest oxidation state of phosphorus, which makes this compound resistant to further oxidation under normal experimental conditions.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental study of this compound's stability and degradation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | 1. Incomplete dissolution of the sample. 2. Adsorption of the analyte to container surfaces. 3. Instability of the compound in the chosen solvent or mobile phase. 4. HPLC system issues (e.g., leaks, inconsistent flow rate). | 1. Ensure complete dissolution by gentle warming or sonication. Use a co-solvent if necessary. 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Verify the stability of this compound in your analytical standards and mobile phase over the analysis time. 4. Perform routine HPLC system maintenance and calibration. Check for leaks and ensure a stable baseline.[3][4] |
| Precipitation of this compound in buffered solutions | 1. The concentration of the surfactant is above its critical micelle concentration (CMC) or solubility limit. 2. Low temperature of the solution. 3. "Salting out" effect due to high ionic strength of the buffer. | 1. Work with concentrations below the CMC where possible or adjust the formulation. 2. Gently warm the solution to aid dissolution. Avoid storing solutions at low temperatures unless stability is confirmed. 3. Test the solubility in different buffers or reduce the salt concentration if the experimental design allows. |
| Peak tailing or fronting in HPLC chromatograms | 1. Interaction of the analyte with active sites on the HPLC column (silanol groups). 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity silica column or an end-capped column. Add a competitor (e.g., triethylamine) to the mobile phase to block active sites.[5] 2. Reduce the injection volume or the concentration of the sample.[4] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Unexpected peaks in the chromatogram of a degradation study | 1. Impurities in the starting material. 2. Contaminants from solvents, buffers, or glassware. 3. Degradation of other components in the sample matrix. | 1. Analyze a sample of the undegraded starting material to identify any pre-existing impurities. 2. Use high-purity solvents and reagents. Run a blank injection of your sample matrix without the analyte. 3. If in a complex formulation, assess the stability of individual components under the stress conditions. |
Quantitative Data Summary
| Condition | Stability | Primary Degradation Pathway | Potential Degradation Products |
| Acidic (pH < 4) | Decreased, especially at elevated temperatures | Hydrolysis | Dimethylphosphinic acid, Decanol |
| Neutral (pH 6-8) | High at ambient temperature | - | - |
| Alkaline (pH > 9) | Decreased, especially at elevated temperatures | Hydrolysis | Salt of dimethylphosphinic acid, Decanol |
| Elevated Temperature (>80°C) | Low | Thermal Degradation (P-C bond cleavage) | Dimethylphosphine oxide, various decyl-chain fragments |
| Oxidative (e.g., H₂O₂) | High | - | - |
| Photolytic (UV light) | Generally Stable | - | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample or a solution of the compound at 80°C for 24 hours.
-
-
Sample Neutralization: After the incubation period, neutralize the acidic and basic samples to approximately pH 7.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as HPLC-MS.
-
Peak Purity and Identification: Assess the purity of the main peak in the chromatograms of the stressed samples using a photodiode array (PDA) detector. Use mass spectrometry (MS) to identify the mass-to-charge ratio of any degradation products and propose their structures.[6]
Protocol 2: HPLC Method for Stability Testing
Objective: To develop and validate an HPLC method to quantify this compound and its degradation products.
Methodology:
-
HPLC System: A standard HPLC system with a UV or Charged Aerosol Detector (CAD) and a mass spectrometer (MS) is recommended.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile (both with 0.1% formic acid for better peak shape and MS ionization) is often effective.
-
Example Gradient: Start with 80% water, ramp to 20% water over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
UV detection at a low wavelength (e.g., 205 nm) as phosphine oxides may lack a strong chromophore.
-
CAD or MS for more universal and sensitive detection.
-
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for conducting a forced degradation study.
References
- 1. Buy this compound | 2190-95-6 [smolecule.com]
- 2. alfachemic.com [alfachemic.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. hplc.eu [hplc.eu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Decyl(dimethyl)phosphine Oxide (DDAO) for Protein Solubilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Decyl(dimethyl)phosphine Oxide (DDAO) for protein solubilization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDAO) and why is it used for protein solubilization?
A1: this compound (DDAO), also known as Lauryldimethylamine oxide (LDAO), is a zwitterionic surfactant.[1] It is frequently employed in protein purification and stabilization, particularly for membrane proteins, due to its generally non-denaturing properties. DDAO effectively solubilizes proteins by forming micelles that encapsulate the hydrophobic regions of the protein, shielding them from the aqueous environment and thereby preventing aggregation.[1]
Q2: What is the Critical Micelle Concentration (CMC) of DDAO and its importance?
A2: The Critical Micelle Concentration (CMC) is the concentration at which DDAO monomers self-assemble into micelles. For DDAO, the CMC is approximately 1-2 mM (which corresponds to about 0.023-0.046% w/v) in buffers with low salt content.[2] It is crucial to maintain the DDAO concentration above its CMC throughout the experiment to ensure the presence of micelles, which are essential for solubilizing and stabilizing the target protein.[1]
Q3: What is a recommended starting concentration for DDAO in protein solubilization experiments?
A3: The optimal DDAO concentration is highly dependent on the specific protein and the intended application, such as extraction, purification, or ensuring long-term stability.[1] A common starting point for the solubilization of membrane proteins is a concentration of 1% (w/v) DDAO, which is significantly above the CMC.[1] For purification purposes, a concentration approximately three times the CMC is often a good initial concentration.[1] However, it is imperative to empirically determine the optimal concentration for your specific protein and experimental conditions.[1]
Q4: Can DDAO interfere with downstream applications?
A4: Yes, like other detergents, DDAO can potentially interfere with certain downstream applications. For instance, it might affect the activity of some enzymes or interfere with analytical techniques such as mass spectrometry. It is important to consider the compatibility of DDAO with subsequent experimental steps and, if necessary, perform detergent exchange procedures.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or No Protein Yield | Inefficient Cell Lysis: The cells may not be completely disrupted, preventing the release of the target protein. | Ensure thorough cell lysis by employing appropriate mechanical methods like sonication or a French press in conjunction with your lysis buffer. |
| Suboptimal DDAO Concentration: The DDAO concentration might be too low to effectively solubilize the membrane and extract the protein. | Increase the DDAO concentration in your extraction buffer. It is recommended to perform a concentration screening to find the optimal level. | |
| Inappropriate Detergent-to-Protein Ratio: An incorrect ratio can lead to incomplete solubilization. | For initial solubilization, a higher ratio of detergent to total protein (ranging from 2:1 to 10:1 w/w) is generally used. This may need to be optimized for your specific protein. | |
| Protein Degradation: Proteases released during cell lysis can degrade the target protein. | Add a protease inhibitor cocktail to your lysis and solubilization buffers. | |
| Protein Denaturation or Aggregation | DDAO Concentration is Too High or Too Low: An inappropriate DDAO concentration can lead to protein instability. If the concentration falls below the CMC during a dilution step, micelles can disassemble, causing protein aggregation.[1] | Ensure the DDAO concentration remains above the CMC (1.70 mM) at all stages.[1] Perform a concentration screen to find the optimal concentration that maximizes solubilization while maintaining protein stability. |
| Suboptimal Buffer Conditions: The pH, ionic strength, or other components of your buffer may not be ideal for your protein's stability in the presence of DDAO.[1] | Conduct a buffer screen to test different pH values and salt concentrations. The optimal pH is often at least one unit away from the protein's isoelectric point (pI).[1] | |
| Protein Concentration is Too High: A high protein concentration may exceed the capacity of the DDAO micelles to effectively solubilize individual protein molecules.[1] | Reduce the protein concentration or increase the DDAO concentration to maintain a favorable detergent-to-protein ratio. | |
| DDAO is Not the Ideal Detergent: Not all proteins are effectively stabilized by DDAO.[1] | Screen a panel of different detergents, including other zwitterionic, non-ionic, or anionic detergents, to identify one that provides better stability for your protein.[1] | |
| Issues with Downstream Applications (e.g., activity assays, structural studies) | Detergent Interference: DDAO may inhibit enzyme activity or interfere with analytical methods. | Consider performing a detergent exchange to a more compatible detergent for your downstream application. Methods like dialysis, size-exclusion chromatography, or affinity chromatography can be used for detergent exchange. |
| Presence of Impurities: Contaminants from the solubilization step may interfere with subsequent experiments. | Optimize your purification protocol to remove impurities. This may involve adding extra purification steps or using different chromatography resins. |
Quantitative Data Summary
Table 1: Physicochemical Properties of DDAO
| Property | Value | Reference(s) |
| Chemical Name | This compound / Lauryldimethylamine oxide (LDAO) | [2] |
| Molecular Weight | 229.4 g/mol | [2] |
| Detergent Class | Zwitterionic | [2] |
| Critical Micelle Concentration (CMC) | ~1-2 mM (~0.023-0.046% w/v) in low salt buffers | [2] |
| Aggregation Number | ~75-95 | [2] |
| Micelle Molecular Weight | ~17-21.5 kDa | [2] |
Table 2: Recommended Starting Concentrations for DDAO
| Application | Recommended Starting Concentration | Notes |
| Membrane Protein Solubilization | 1% (w/v) | Ensure concentration is well above the CMC. Optimize based on solubilization efficiency and protein stability. |
| Protein Purification | ~3x the CMC (~3-6 mM) | Adjust as needed to maintain protein stability and prevent aggregation during purification steps. |
| Maintaining Protein Solubility | > CMC ( > 1-2 mM) | The DDAO concentration should always be kept above the CMC to prevent micelle disassembly and protein precipitation. |
Experimental Protocols
Protocol 1: Step-by-Step Guide for DDAO Concentration Screening
This protocol outlines a systematic approach to determine the optimal DDAO concentration for solubilizing a target membrane protein.
1. Preparation of Cell Lysate/Membrane Suspension:
-
Resuspend the cell paste or membrane fraction in a suitable lysis buffer (e.g., Tris-HCl, NaCl, glycerol, protease inhibitors) to a final protein concentration of 5-10 mg/mL.
-
Homogenize the suspension using a Dounce homogenizer or sonicator on ice to ensure complete cell lysis.
2. Preparation of DDAO Stock Solution:
-
Prepare a 10% (w/v) DDAO stock solution in the same lysis buffer.
3. Setting up the Solubilization Reactions:
-
In a series of microcentrifuge tubes, set up solubilization reactions with varying final DDAO concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Keep the total protein concentration constant across all reactions.
-
Include a control with no DDAO.
-
The final volume of each reaction should be identical.
4. Solubilization:
-
Incubate the mixtures at 4°C for 1-4 hours with gentle agitation (e.g., end-over-end rotation).
5. Clarification:
-
Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
6. Analysis:
-
Carefully collect the supernatant containing the solubilized proteins.
-
Analyze both the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting (if an antibody is available for your target protein).
-
Quantify the amount of target protein in the supernatant for each DDAO concentration to determine the optimal condition.
Visualizations
References
Purification of synthesized Decyl(dimethyl)phosphine Oxide by column chromatography
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of synthesized Decyl(dimethyl)phosphine Oxide by column chromatography.
Experimental Protocol: Column Chromatography Purification
This protocol outlines the standard procedure for purifying crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (reagent grade)
-
Glass chromatography column with stopcock
-
Sand (washed)
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Selection of Solvent System (Eluent):
-
Before packing the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).[1]
-
Test various ratios of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate).
-
The ideal solvent system should provide a Retention Factor (Rf) value for this compound between 0.25 and 0.35 to ensure good separation.[1]
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane).[2] The amount of silica should be 20-50 times the weight of the crude sample.[3]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[3]
-
Add a final protective layer of sand on top of the packed silica gel.[3]
-
Continuously drain the solvent until the level is just above the top sand layer. Crucially, do not let the column run dry. [3]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the eluent or a slightly more polar solvent like dichloromethane.[4]
-
Alternatively, for samples with poor solubility in the eluent, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[4]
-
Carefully apply the dissolved sample solution directly onto the top layer of sand using a pipette.[4]
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system determined by TLC (e.g., Hexane/Ethyl Acetate 9:1).
-
Collect the eluent in fractions using test tubes or flasks.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column (e.g., progress from 10% to 20%, 50% Ethyl Acetate in Hexane).[2][3] This allows for the separation of compounds with different polarities.
-
-
Monitoring and Analysis:
-
Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp or with a suitable stain (e.g., potassium permanganate).
-
Fractions containing the pure product (showing a single spot with the target Rf) should be combined.[2] For phosphine oxides, ³¹P NMR spectroscopy can also be used to identify the product-containing fractions.[2]
-
-
Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy and melting point analysis.[2]
-
Data and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₇OP | [5][6] |
| Molecular Weight | 218.32 g/mol | [6] |
| IUPAC Name | 1-dimethylphosphoryldecane | [6] |
| CAS Number | 2190-95-6 | [6] |
| Appearance | Colorless liquid or white solid | [7] |
| Polarity | Polar phosphine oxide headgroup, non-polar decyl chain | [2][5] |
Table 2: Common Solvent Systems for Silica Gel Chromatography
This table lists common binary solvent systems in order of increasing polarity, which is a critical factor for successful elution.
| Non-Polar Component | Polar Component | Polarity Level | Typical Use Case |
| Hexane / Pentane | Diethyl Ether | Low | Non-polar compounds |
| Hexane / Pentane | Ethyl Acetate | Low to Medium | Standard for many organic compounds |
| Hexane / Pentane | Dichloromethane | Medium | Good for compounds with moderate polarity |
| Dichloromethane | Methanol | High | Polar compounds |
| Dichloromethane | 10% Ammonia in Methanol | High (Basic) | Stubborn amines and other basic compounds |
Data compiled from multiple sources.[8][9]
Visualizations
Caption: Workflow for the column chromatography purification of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | 1. Incorrect solvent system (polarity too high).2. Column was overloaded with sample.3. Column was packed unevenly, causing channeling.[10]4. Flow rate is too fast. | 1. Re-evaluate eluent with TLC; start with a less polar solvent system.[1]2. Use less crude material or a larger column (increase silica-to-sample ratio).3. Repack the column carefully, ensuring no air bubbles or cracks.4. Reduce the flow rate to allow for better equilibrium between phases.[10] |
| Product Does Not Elute (Stuck on Baseline) | 1. Solvent system is not polar enough.[3]2. The compound may be reacting with the acidic silica gel. | 1. Gradually increase the eluent polarity (e.g., add a small percentage of methanol to a dichloromethane or ethyl acetate system).[8]2. Add a small amount (1-3%) of triethylamine to the eluent to neutralize the silica gel.[11] |
| Product Elutes Too Quickly (with Solvent Front) | 1. Solvent system is too polar.[3] | 1. Start with a much less polar solvent system (e.g., increase the hexane percentage).[3] |
| Cracked or Bubbled Silica Bed | 1. Column ran dry at some point.2. Heat generated from mixing solvents (e.g., methanol and dichloromethane). | 1. Always keep the solvent level above the silica bed.[3] Unfortunately, this often requires repacking the column.2. Pre-mix solvents before adding them to the column to allow any heat to dissipate. |
| Tailing of Spots on TLC / Streaking on Column | 1. Sample is too concentrated when loaded.2. Strong, undesirable interactions between the compound and the stationary phase.[12] | 1. Dilute the sample further before loading or use the dry loading method.[4]2. Consider adding a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic ones) or switch to a different stationary phase like alumina.[3][11] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A: Silica gel is the most common and effective stationary phase for purifying phosphine oxides due to the polar nature of the P=O bond.[2][3] Alumina can also be used and is available in acidic, neutral, or basic forms, which can be advantageous if the compound is sensitive to the slightly acidic nature of silica gel.[3]
Q2: How do I choose the correct solvent system to start with?
A: The best practice is to use Thin Layer Chromatography (TLC) to screen different solvent mixtures.[1] Start with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[8] A good starting point for a compound like this compound might be 10-20% ethyl acetate in hexane.[8] Adjust the ratio until the desired compound has an Rf of approximately 0.25-0.35, which allows for optimal separation on the column.[1]
Q3: My compound is a solid. How should I load it onto the column?
A: Dissolve the solid in the minimum amount of solvent possible. If it is not very soluble in your starting eluent, you can dissolve it in a slightly more polar solvent (like dichloromethane) and load that solution.[4] For best results, especially with compounds that are not very soluble, use the dry loading method: dissolve your compound, add a small amount of silica gel, evaporate the solvent completely to get a dry powder, and then carefully add this powder to the top of your packed column.[4]
Q4: What is a gradient elution and why is it used?
A: Gradient elution is a technique where the polarity of the mobile phase is gradually increased over the course of the separation.[2][3] You start with a low-polarity solvent to elute non-polar impurities first. Then, by slowly increasing the proportion of the more polar solvent, you can sequentially elute compounds of increasing polarity, including your target product.[3] This provides better resolution and more efficient separation than using a single solvent mixture (isocratic elution) for complex mixtures.[3]
Q5: The phosphine oxide byproduct from my reaction (e.g., triphenylphosphine oxide) is co-eluting with my product. What can I do?
A: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct. If it co-elutes, your product likely has a similar polarity. Try to optimize the solvent system for better separation using TLC. Sometimes, suspending the crude mixture in a solvent where your product is soluble but TPPO is not (like a pentane/ether mixture) and filtering can remove a significant amount before chromatography.[13][14]
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Buy this compound | 2190-95-6 [smolecule.com]
- 6. Dimethyldecyl phosphine oxide | C12H27OP | CID 3492020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. labcluster.com [labcluster.com]
- 12. chromtech.com [chromtech.com]
- 13. shenvilab.org [shenvilab.org]
- 14. Workup [chem.rochester.edu]
Recrystallization protocol for purifying crude Decyl(dimethyl)phosphine Oxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of crude Decyl(dimethyl)phosphine Oxide.
Frequently Asked Questions (FAQs)
Q1: What is the physical state of pure this compound at room temperature?
A1: Pure this compound is expected to be a liquid or a low-melting solid at room temperature.[1] This is a critical consideration for its purification by recrystallization.
Q2: What are the common impurities in crude this compound?
A2: When synthesized via the Grignard reaction, which is a common method, impurities may include unreacted starting materials such as decylmagnesium bromide and dimethylphosphinic chloride, as well as byproducts from the Grignard reagent.[1]
Q3: Is a single-solvent recrystallization suitable for this compound?
A3: Due to its low melting point or liquid state at room temperature, a traditional single-solvent recrystallization is often challenging and may lead to "oiling out" instead of crystal formation. A mixed-solvent or low-temperature crystallization approach is generally more effective.
Q4: How can I assess the purity of my recrystallized this compound?
A4: Purity can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P NMR) and Gas Chromatography (GC). For solid samples, a sharp melting point range close to the literature value would indicate high purity.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| "Oiling out" during cooling (product separates as a liquid instead of crystals) | The compound's melting point is below the temperature of the solution. | - Use a lower boiling point solvent for the initial dissolution.- Add the anti-solvent at a lower temperature.- Reduce the initial concentration of the crude product.- Allow for very slow cooling to promote nucleation over liquid-liquid phase separation. |
| No crystal formation upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration.- Add more of the anti-solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| Crystals are colored or appear impure | - Incomplete removal of colored impurities.- Co-precipitation of impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure slow cooling to minimize the trapping of impurities in the crystal lattice.- A second recrystallization may be necessary. |
| Low recovery of the purified product | - The compound has significant solubility in the cold solvent mixture.- Too much solvent was used. | - Cool the solution in an ice bath or even a freezer (if the solvent permits) to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the crystals are thoroughly washed with a minimal amount of the cold solvent mixture. |
Data Presentation: Solvent Properties for Recrystallization
| Solvent | Type | Solubility of this compound | Role in Recrystallization |
| Acetone | Polar Aprotic | Good | "Good" solvent for initial dissolution |
| Ethyl Acetate | Polar Aprotic | Good | "Good" solvent for initial dissolution |
| Hexane | Non-polar | Poor | "Bad" solvent (anti-solvent) to induce precipitation |
| Chloroform | Polar Aprotic | Excellent | "Good" solvent for initial dissolution |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | "Good" solvent for initial dissolution (high boiling point may be problematic) |
Note: The solubility data is qualitative. It is recommended to perform small-scale solubility tests to determine the optimal solvent ratio for your specific crude product.
Experimental Protocol: Mixed-Solvent Recrystallization
This protocol is a recommended starting point and may require optimization based on the purity of the crude this compound.
Materials:
-
Crude this compound
-
Acetone (or Ethyl Acetate)
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of acetone (the "good" solvent) to the flask.
-
Heating: Gently heat the mixture while stirring to dissolve the crude product. If the product does not fully dissolve, add small portions of hot acetone until a clear solution is obtained. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane (the "bad" solvent) dropwise until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: If turbidity appears, add a few drops of hot acetone until the solution becomes clear again. This ensures the solution is saturated at that temperature.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Preventing Hydrophobic Protein Aggregation with Decyl(dimethyl)phosphine Oxide (DDAO)
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Decyl(dimethyl)phosphine Oxide (DDAO) to prevent the aggregation of hydrophobic proteins. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDAO) and how does it prevent protein aggregation?
A1: this compound (DDAO), also known as Lauryldimethylamine N-oxide (LDAO), is a zwitterionic surfactant. It is widely used in the purification and stabilization of proteins, particularly membrane proteins, due to its generally non-denaturing properties. DDAO prevents aggregation by forming micelles that encapsulate the hydrophobic regions of a protein, shielding them from the aqueous environment and thus preventing the protein from unfolding and clumping together with other proteins.[1][2]
Q2: What is the Critical Micelle Concentration (CMC) of DDAO and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which DDAO monomers self-assemble into micelles. For DDAO, the CMC is approximately 1.70 mM.[1][2] It is crucial to maintain a DDAO concentration above the CMC throughout your experiment to ensure the presence of these protein-stabilizing micelles. If the concentration drops below the CMC during a dilution step, the micelles can disassemble, leading to protein aggregation.[1]
Q3: What is a good starting concentration of DDAO for my experiments?
A3: The optimal concentration of DDAO is highly dependent on the specific protein and application. For solubilizing membrane proteins, a common starting point is 1% (w/v) DDAO. For protein purification, a concentration approximately three times the CMC is often a good initial concentration to test. However, it is essential to empirically determine the optimal concentration for your specific protein and experimental conditions.[1]
Q4: Can DDAO interfere with downstream applications?
A4: Yes, like other detergents, DDAO can potentially interfere with downstream applications such as enzyme activity assays, mass spectrometry, or surface plasmon resonance (SPR). It is advisable to use the lowest effective concentration of DDAO that maintains protein stability. If interference is a concern, consider including a detergent removal step in your protocol.[1]
Troubleshooting Guides
Problem 1: My hydrophobic protein is still aggregating even in the presence of DDAO.
-
Question: I've added DDAO to my protein solution, but I'm still observing precipitation/aggregation. What could be the cause and how can I fix it?
-
Answer: There are several potential reasons for continued aggregation in the presence of DDAO. Here's a step-by-step troubleshooting guide:
-
Verify DDAO Concentration: Ensure the DDAO concentration is consistently above its CMC (1.70 mM) at every stage of your experiment, including after any dilution steps.[1] Consider increasing the DDAO concentration as the initial concentration may be too low for your specific protein.
-
Optimize Buffer Conditions: The pH, ionic strength, and other components of your buffer can significantly impact your protein's stability.[1]
-
pH: The buffer pH should ideally be at least one unit away from your protein's isoelectric point (pI) to increase its net charge and promote repulsion between protein molecules.
-
Ionic Strength: Both low and high salt concentrations can lead to aggregation. Perform a screen of different salt concentrations to find the optimal condition for your protein.
-
-
Protein Concentration: The concentration of your protein might be too high for the amount of DDAO present to effectively form individual protein-detergent micelles.[1] Try reducing the protein concentration.
-
Detergent Suitability: Not all proteins are effectively stabilized by DDAO. It is possible that DDAO is not the ideal detergent for your specific protein.[1] Consider screening a panel of different detergents, including other zwitterionic, non-ionic, or anionic options, to identify the best one for your needs.
-
Problem 2: My protein is soluble in DDAO, but it has lost its activity.
-
Question: DDAO has successfully solubilized my protein, but my functional assays show a significant loss of activity. What should I do?
-
Answer: Loss of activity can occur even with mild detergents like DDAO. Here are some possible causes and solutions:
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Partial Denaturation: While generally mild, DDAO can still cause partial denaturation in some sensitive proteins. Try titrating the DDAO concentration to the lowest possible level that still prevents aggregation. You may also need to screen for even milder detergents.[1]
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Interference with Active Site: DDAO molecules might be sterically hindering the active site or a crucial binding pocket of your protein.[1] Attempt to perform your activity assay at a lower DDAO concentration, if protein stability allows. Another approach is to perform a detergent exchange to a different type of detergent that may have less interference with the active site.
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Disruption of Protein-Protein Interactions: For protein complexes, DDAO might be disrupting essential interactions between subunits.[1] In this case, very careful optimization of the DDAO concentration is required to find a balance that maintains the integrity of the complex without causing aggregation.
-
Problem 3: I'm having trouble purifying my DDAO-solubilized protein.
-
Question: My protein is soluble in DDAO, but I'm getting low yield or other issues during affinity chromatography. What could be wrong?
-
Answer: Issues during purification can be related to the interaction of DDAO with the chromatography resin or the protein itself.
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Detergent-Resin Interactions: Ensure that your chromatography resin is compatible with DDAO. Some resins may bind the detergent, leading to a decrease in its effective concentration and subsequent protein aggregation.
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Suboptimal Buffer Composition: The presence of DDAO may require adjustments to your wash and elution buffers. For instance, you may need to include a low concentration of DDAO in these buffers to maintain protein solubility throughout the purification process.
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Precipitation on the Column: If the protein precipitates on the column, it could be due to a localized drop in DDAO concentration or a change in buffer conditions. Try decreasing the amount of sample loaded or eluting with a linear gradient of the eluting agent (e.g., imidazole) instead of a step elution. Adding a non-ionic detergent to the elution buffer or adjusting the salt concentration might also help.[3]
-
Data Presentation
Table 1: Physicochemical Properties of DDAO and Other Common Detergents
| Property | This compound (DDAO/LDAO) | n-Dodecyl-β-D-maltoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) | CHAPS |
| Detergent Type | Zwitterionic | Non-ionic | Non-ionic | Zwitterionic |
| Molecular Weight ( g/mol ) | ~229.4 | ~510.6 | ~1005.19 | 614.9 |
| Critical Micelle Concentration (CMC) (mM) | 1-2 | 0.17 | ~0.01 | 6-10 |
| Aggregation Number | ~76 | 80–150 | ~140-200 | 4-14 |
| Micelle Molecular Weight (kDa) | ~17.4 - 21.5 | ~65–70 | ~40 - 91 | ~6.15 |
| Appearance | White crystalline solid | White powder | White solid | White crystalline powder |
Data compiled from multiple sources.[1][4][5][6][7][8][9]
Table 2: Comparative Solubilization Efficiency of Various Detergents
| Detergent | Class | Median Solubilization Efficiency (%) | Notes |
| DDAO (LDAO) | Zwitterionic | 57 ± 18 | Generally effective, but can be denaturing for some proteins. |
| DDM | Non-ionic | 51 ± 20 | A mild and commonly used detergent for preserving protein function. |
| FC-12 | Zwitterionic | 75 ± 16 | High solubilization efficiency. |
Note: This data represents a summary of solubilization efficiency from a study and highlights that the optimal detergent is highly dependent on the specific membrane protein and the source membrane.[5]
Experimental Protocols
Protocol 1: Determining Optimal DDAO Concentration using a Thermal Shift Assay (TSA)
This protocol describes how to perform a thermal shift assay to determine the optimal concentration of DDAO for stabilizing your target protein by measuring changes in its melting temperature (Tm). An increase in Tm indicates enhanced protein stability.[3]
Materials:
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Purified target protein (0.1-0.5 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
DDAO stock solution (e.g., 10% w/v)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
qPCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare a Protein-Dye Master Mix: In a microcentrifuge tube, prepare a master mix of your protein and SYPRO Orange dye in the Assay Buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.
-
Prepare DDAO Dilutions: Create a series of DDAO dilutions in the Assay Buffer. A good starting range is from below to well above the CMC (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM, 20 mM). Also, include a no-DDAO control.[1]
-
Set up the Assay Plate: In a 96-well qPCR plate, add the DDAO dilutions to the wells. Include a control with only Assay Buffer.
-
Add Protein-Dye Mixture: Add the protein-dye master mix to each well. The final volume in each well should be consistent (e.g., 20-25 µL).
-
Run the Thermal Shift Assay:
-
Place the plate in the qPCR instrument.
-
Set up a melt curve protocol, typically from 25°C to 95°C with a ramp rate of 0.5-1°C per minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. This can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein without DDAO from the Tm of the protein with DDAO for each DDAO concentration. The concentration that provides the highest ΔTm is the optimal concentration for stabilizing your protein under these conditions.
-
Protocol 2: General Workflow for Solubilization and Purification of a Hydrophobic Protein using DDAO
This protocol provides a general framework for the solubilization and purification of a hydrophobic protein from cell membranes.
Materials:
-
Cell pellet expressing the target hydrophobic protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing an optimized concentration of DDAO, e.g., 1% w/v)
-
Wash Buffer (e.g., Lysis Buffer with a lower DDAO concentration, e.g., 0.1% w/v, and an appropriate concentration of a competitive eluent like imidazole for His-tagged proteins)
-
Elution Buffer (e.g., Wash Buffer with a high concentration of the eluting agent)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).
-
Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer. Incubate for 1-2 hours at 4°C with gentle agitation to solubilize the membrane proteins.[3]
-
Clarification: Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) to pellet any insoluble material. The supernatant now contains your solubilized protein.[3]
-
Affinity Chromatography:
-
Incubate the clarified supernatant with the pre-equilibrated affinity resin for 1-2 hours at 4°C.
-
Load the resin onto a chromatography column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
-
Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein into a final buffer containing a lower concentration of DDAO suitable for downstream applications using dialysis or a desalting column.
Visualizations
Caption: Mechanism of DDAO in preventing hydrophobic protein aggregation.
Caption: Experimental workflow for troubleshooting protein aggregation.
References
- 1. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 9. pure.rug.nl [pure.rug.nl]
Challenges in handling and storing Decyl(dimethyl)phosphine Oxide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of Decyl(dimethyl)phosphine Oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (DDPO) is a non-ionic surfactant with the chemical formula C₁₂H₂₇OP.[1] Its structure includes a hydrophilic phosphine oxide headgroup and a hydrophobic decyl tail, making it amphiphilic.[1] This property allows it to be highly effective in biochemical research, particularly for the solubilization, stabilization, and crystallization of membrane proteins.[1][2] It is also explored in material science and has potential applications in drug development due to its biological activity.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] The recommended storage temperature is between 2-8°C.[4][5] It is also advisable to store it under an inert atmosphere.
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[6] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.[3]
Q4: How stable is this compound?
A4: this compound is a relatively stable compound, especially under neutral pH conditions.[1] The phosphine oxide group is resistant to further oxidation.[1] However, it can be susceptible to hydrolysis under strongly acidic or alkaline conditions, particularly at elevated temperatures.[1] Thermal degradation can also occur at high temperatures, potentially leading to the cleavage of the P-C bond.[1]
Q5: How do I prepare a stock solution of this compound?
A5: Due to its amphiphilic nature, this compound has limited solubility in water but is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and chloroform.[1] For aqueous applications, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the desired final concentration.
Quantitative Data Summary
| Property | Value | References |
| Recommended Storage Temperature | 2-8°C | [4][5] |
| Chemical Formula | C₁₂H₂₇OP | [1] |
| Molecular Weight | 218.32 g/mol | [3] |
| Appearance | White solid to light yellow liquid | |
| Critical Micelle Concentration (CMC) | 4.6 mM (20-25°C) | [3] |
| Aggregation Number | 131 | [3] |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Buffer
-
Possible Cause: The concentration of the surfactant is above its critical micelle concentration (CMC) and solubility limit under the current conditions (e.g., low temperature, inappropriate pH).
-
Solution:
-
Ensure the working temperature is appropriate, as solubility can decrease at lower temperatures.
-
Verify that the pH of the buffer is within a neutral range, as extreme pH can affect solubility.
-
If precipitation persists, consider preparing a fresh stock solution and adding it to the buffer with gentle agitation.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: The purity of the this compound may have been compromised due to improper storage, leading to the presence of degradation products.
-
Solution:
-
Verify the storage conditions and age of the compound.
-
If degradation is suspected, it is advisable to use a fresh batch of the surfactant.
-
Perform a quality control check on the existing stock if possible (see Experimental Protocols section).
-
Issue 3: Poor Protein Solubilization
-
Possible Cause: The concentration of this compound may be too low, or the solubilization conditions may not be optimal for the specific protein.
-
Solution:
-
Ensure that the final concentration of the detergent is above its CMC (4.6 mM). A common starting point is 1-2% (w/v).[2]
-
Optimize the detergent-to-protein ratio.
-
Adjust other buffer components such as pH and ionic strength, as these can influence solubilization efficiency.
-
Increase the incubation time with gentle agitation at a low temperature (e.g., 4°C).[2]
-
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) Stock Solution
-
Objective: To prepare a concentrated stock solution for easy dilution into experimental buffers.
-
Materials:
-
This compound
-
High-purity water or a suitable organic solvent (e.g., DMSO)
-
Sterile conical tube
-
Vortex mixer
-
-
Procedure:
-
Weigh out 1 gram of this compound.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add the solvent (e.g., water or DMSO) to a final volume of 10 mL.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be required for aqueous solutions.
-
Store the stock solution at the recommended temperature of 2-8°C.
-
Protocol 2: Quality Control by Purity Assessment
-
Objective: To assess the purity of a batch of this compound.
-
Methodology: High-performance liquid chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity. For phosphine oxides, ³¹P NMR spectroscopy is also a powerful tool to identify the main compound and any phosphorus-containing impurities.[7]
-
General GC-MS Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., hexane).
-
Set up the GC-MS with an appropriate column (e.g., a non-polar phase column).
-
Inject the sample and run the analysis.
-
Identify the main peak corresponding to this compound and quantify the area of any impurity peaks to determine the percentage of purity.[3]
-
Visualizations
References
- 1. Buy this compound | 2190-95-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyldecylphosphine oxide = 98.0 GC 2190-95-6 [sigmaaldrich.com]
- 4. Dimethylphosphine oxide | 7211-39-4 | FD166291 | Biosynth [biosynth.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. Dimethylphosphine oxide | C2H6OP+ | CID 6327637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Decyl(dimethyl)phosphine Oxide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Decyl(dimethyl)phosphine Oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes for preparing long-chain alkyldimethylphosphine oxides like this compound are the Grignard reaction and the oxidation of the corresponding tertiary phosphine, decyl(dimethyl)phosphine.[1]
Q2: What are the main challenges encountered during the synthesis of this compound?
A2: Common challenges include the high reactivity and air-sensitivity of intermediates, particularly the Grignard reagent and the precursor phosphine, which can lead to oxidation and reduced yields.[2][3] Purification of the final product to remove unreacted starting materials and byproducts can also be challenging.[1]
Q3: How can I purify the crude this compound?
A3: The primary methods for purification are column chromatography and recrystallization.[1] For column chromatography, a silica gel slurry with a non-polar solvent system (e.g., hexane/ethyl acetate) is effective. For recrystallization, solvents such as acetone or ethyl acetate can be used.[1]
Q4: What safety precautions should be taken when synthesizing this compound?
A4: this compound and its precursors can be irritants. It is essential to handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield in Grignard Reaction | Inactive magnesium turnings. | Activate the magnesium with a small crystal of iodine.[1] |
| Wet solvent or glassware. | Ensure all glassware is flame-dried and solvents are anhydrous. The reaction is highly sensitive to moisture.[1] | |
| Slow initiation of the Grignard reaction. | Gentle heating or the addition of an iodine crystal can help initiate the reaction.[1] | |
| Formation of Byproducts | Oxidation of the Grignard reagent or phosphine intermediate. | Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3][4] |
| Incomplete reaction. | Ensure the reaction is stirred for the recommended time (12-18 hours) to allow for completion.[1] | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants to ensure complete conversion. |
| Co-elution of impurities during chromatography. | Adjust the solvent polarity of the eluent for better separation on the silica gel column. | |
| Oily product that does not crystallize. | Attempt purification by column chromatography first to remove impurities that may inhibit crystallization. Try different solvent systems for recrystallization.[1] |
Experimental Protocols
Method 1: Grignard Reaction
This method involves the reaction of a Grignard reagent, decylmagnesium bromide, with dimethylphosphinyl chloride.[1][5]
Step 1: Preparation of Decylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 molar equivalents).
-
Add anhydrous diethyl ether as the solvent.
-
Slowly add a solution of 1-bromodecane (1 molar equivalent) in anhydrous diethyl ether from the dropping funnel. A small crystal of iodine can be added to activate the magnesium if the reaction does not start.[1]
-
Once the reaction begins, maintain a steady reflux by controlling the addition rate of 1-bromodecane.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[1]
Step 2: Reaction with Dimethylphosphinyl Chloride
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of dimethylphosphinyl chloride (1 molar equivalent) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C during the addition.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]
Method 2: Oxidation of Decyl(dimethyl)phosphine
This two-step method first involves the synthesis of decyl(dimethyl)phosphine, followed by its oxidation.[1]
Step 1: Synthesis of Decyl(dimethyl)phosphine
-
Prepare decylmagnesium bromide as described in Method 1, Step 1.
-
React the Grignard reagent with chlorodimethylphosphine under similar conditions as described in Method 1, Step 2.
Step 2: Oxidation to this compound
-
Dissolve the crude decyl(dimethyl)phosphine in a suitable solvent such as acetone or a mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of hydrogen peroxide (30% aqueous solution, 1.1 molar equivalents) dropwise, while maintaining the temperature below 10 °C.[1]
-
Decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide or a saturated solution of sodium sulfite.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.[1]
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Minimizing Phosphine Oxide Byproducts
For researchers, scientists, and professionals in drug development, the formation of phosphine oxide byproducts in common chemical reactions is a frequent challenge. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize and remove these byproducts from your reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I've completed a Wittig/Mitsunobu/Appel reaction and now have a crude mixture containing my desired product and triphenylphosphine oxide (TPPO). What's the first step I should take for purification?
A1: The initial purification strategy depends on the properties of your product. If your product is non-polar and stable, a simple and effective method is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or hexane with a small amount of ether, and then filter it through a plug of silica gel. Your non-polar product will elute with the solvent, while the more polar triphenylphosphine oxide (TPPO) will be retained on the silica.[1] This process may need to be repeated two to three times for complete removal of the TPPO.[1]
Q2: My product is polar and dissolves in the same solvents as TPPO. How can I separate them?
A2: When your product is polar, precipitating the TPPO as a metal salt complex is a highly effective strategy. This is particularly useful for reactions carried out in polar aprotic or protic solvents.[2] Zinc chloride (ZnCl₂) is commonly used to form an insoluble complex with TPPO in solvents like ethanol.[3][4][5][6]
Q3: I tried precipitating TPPO with magnesium chloride (MgCl₂) in THF, but it failed. What went wrong?
A3: The formation of the MgCl₂-TPPO complex is inefficient in ethereal solvents such as THF.[7] In this situation, you have a couple of options:
-
Solvent Exchange: Remove the THF under reduced pressure and replace it with a solvent compatible with the MgCl₂ precipitation method, such as toluene or ethyl acetate.[7]
-
Switch to a Different Metal Salt: Calcium bromide (CaBr₂) has been shown to be very effective for TPPO removal in THF, with 95-98% of the TPPO being removed.[7]
Q4: My desired product is co-precipitating with the TPPO-metal salt complex. What can I do to prevent this?
A4: Co-precipitation can be a significant issue. Here are a few strategies to address it:
-
Optimize the Solvent System: The choice of solvent is critical. You may need to screen different solvents or solvent mixtures to find a system where the TPPO complex has minimal solubility while your product remains in solution.
-
Adjust the Stoichiometry of the Precipitating Agent: Using a minimal amount of the metal salt necessary to precipitate the majority of the TPPO can reduce the co-precipitation of your product. A 2:1 ratio of ZnCl₂ to TPPO is often optimal.[8]
-
Consider an Alternative Removal Method: If precipitation proves problematic, you may need to switch to another method, such as column chromatography.
Q5: I need a scalable, chromatography-free method for a large-scale reaction. What are my options?
A5: For large-scale synthesis, avoiding chromatography is often a primary concern. Several methods are well-suited for scale-up:
-
Precipitation with Metal Salts: The use of ZnCl₂, MgCl₂, or CaBr₂ to precipitate TPPO is a scalable and chromatography-free method.[2]
-
Reaction with Oxalyl Chloride: Treating the crude reaction mixture with oxalyl chloride at low temperatures generates an insoluble chlorophosphonium salt that can be easily filtered off.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is triphenylphosphine oxide (TPPO) and why is it a problem?
A1: Triphenylphosphine oxide (TPPO) is a common byproduct in many organic reactions that use triphenylphosphine, such as the Wittig, Mitsunobu, and Appel reactions.[9] Its removal can be challenging due to its high polarity, which often causes it to co-elute with polar products during column chromatography.[10]
Q2: What are the common methods for removing TPPO from a reaction mixture?
A2: The main strategies for TPPO removal include:
-
Precipitation/Crystallization: This can be achieved by taking advantage of the differential solubility of your product and TPPO in a given solvent. Adding metal salts like ZnCl₂ or MgCl₂ can form insoluble complexes with TPPO, aiding in its removal.[9]
-
Chromatography: Filtration through a silica plug is effective for non-polar products. For more challenging separations, standard column chromatography can be used.[1]
-
Scavenging: Solid-supported reagents, known as scavenger resins, can bind to TPPO, allowing for its removal by simple filtration.[9]
Q3: Are there alternatives to using triphenylphosphine that can help avoid the formation of its oxide byproduct?
A3: Yes, several strategies can be employed to circumvent the issue of TPPO formation:
-
Polymer-supported Triphenylphosphine: Using a resin-bound triphenylphosphine allows for the phosphine oxide byproduct to be removed by simple filtration at the end of the reaction.
-
Alternative Phosphines: Phosphines can be chemically modified to make their corresponding oxides more soluble in either acidic or basic aqueous solutions, which allows for their removal by extraction.
-
Catalytic Phosphine Reactions: Developing reactions that are catalytic in phosphine or do not require phosphine at all is an active area of research to avoid stoichiometric phosphine oxide waste.[8]
Q4: Can I regenerate triphenylphosphine from the TPPO byproduct?
A4: Yes, triphenylphosphine can be regenerated from TPPO using various reducing agents, such as trichlorosilane in the presence of a tertiary amine. This can be a cost-effective and more environmentally friendly approach, especially for large-scale reactions.
Data Presentation
Table 1: Efficiency of TPPO Removal using Zinc Chloride Precipitation in Various Polar Solvents
| Solvent | % TPPO Remaining in Solution |
| Ethyl Acetate (EtOAc) | <5% |
| Isopropyl Acetate (iPrOAc) | <5% |
| 2-Propanol (iPrOH) | <5% |
| Tetrahydrofuran (THF) | <15% |
| 2-Methyltetrahydrofuran (2-MeTHF) | <15% |
| Methyl Ethyl Ketone (MEK) | <15% |
| Methanol (MeOH) | >15% |
| Acetonitrile (MeCN) | >15% |
| Acetone | >15% |
| Dichloromethane (DCM) | No precipitate formed |
| Data sourced from a study on the precipitation of TPPO with a 2:1 ratio of ZnCl₂ to TPPO.[8] |
Table 2: Solubility of Triphenylphosphine Oxide in Common Laboratory Solvents
| Solvent | Solubility |
| Hexane, Pentane, Cyclohexane | Poorly soluble |
| Water | Poorly soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Benzene, Toluene | Soluble |
| Ethyl Acetate | Soluble |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
This protocol is adapted from the procedure described by Batesky, et al. and is particularly useful for reactions conducted in polar solvents.[2][8]
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
Dissolution of Crude Product: After the reaction is complete, perform an appropriate aqueous workup. Remove the organic solvent under reduced pressure. Dissolve the crude residue, containing your product and TPPO, in a minimal amount of ethanol.
-
Precipitation: At room temperature, add approximately 2 equivalents of the 1.8 M ZnCl₂ solution (relative to the theoretical amount of TPPO produced) to the ethanolic solution of your crude product.
-
Stirring and Filtration: Stir the resulting mixture. Scraping the sides of the flask may be necessary to induce the precipitation of the white ZnCl₂(TPPO)₂ complex. Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Product Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting residue can be further purified if necessary, for example, by slurrying in a solvent like acetone that dissolves your product but not any excess zinc salts.[8]
Protocol 2: Removal of Triphenylphosphine Oxide by Silica Plug Filtration
This protocol is suitable for non-polar products.
-
Concentration: Concentrate the crude reaction mixture to a viscous oil or solid.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/diethyl ether or hexane/diethyl ether.[10]
-
Filtration: Pass the suspension through a short plug of silica gel.
-
Elution: Elute your product with a non-polar solvent. The more polar TPPO will remain adsorbed on the silica.
-
Product Isolation: Concentrate the eluate to obtain your purified product.
Mandatory Visualization
Caption: Generalized reaction scheme showing the formation of phosphine oxide byproduct.
Caption: Decision tree for selecting a TPPO removal method.
References
- 1. Workup [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Forced Degradation Studies of Decyl(dimethyl)phosphine Oxide (DDMPO)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on Decyl(dimethyl)phosphine Oxide (DDMPO).
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound (DDMPO)?
A1: this compound (DDMPO) is a chemically stable organophosphorus compound under typical laboratory conditions, making it a reliable surfactant for various applications.[1] The phosphine oxide group is notably resistant to oxidation.[1] However, its stability can be compromised under extreme conditions of pH and elevated temperatures, where it may undergo hydrolysis.[1]
Q2: Why are forced degradation studies of DDMPO necessary?
A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the degradation pathways of DDMPO.[2] This information is crucial for developing and validating stability-indicating analytical methods, which can accurately measure the active ingredient without interference from its degradants.[2] Understanding the molecule's intrinsic stability helps in determining appropriate formulation strategies, storage conditions, and shelf-life.
Q3: What are the typical stress conditions applied in forced degradation studies of DDMPO?
A3: Forced degradation studies for DDMPO typically involve exposure to the following stress conditions:
-
Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 M HCl) at elevated temperatures.[1]
-
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH), potentially at elevated temperatures.[1]
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide.[1]
-
Thermal Degradation: Exposing the solid or a solution of DDMPO to high temperatures (e.g., >80°C).[1]
-
Photodegradation: Exposing a solution of DDMPO to ultraviolet (UV) light.[1]
Q4: What is the likely degradation pathway for DDMPO under stress?
A4: The primary degradation pathway for phosphine oxides like DDMPO, particularly under thermal stress, is the cleavage of the Phosphorus-Carbon (P-C) bond.[1] Under hydrolytic conditions (acidic or basic), the molecule can also be susceptible to degradation, though the P-C bond is generally more stable than a P-O-C bond found in phosphate esters.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No significant degradation observed after applying stress conditions. | The stress conditions (concentration, temperature, duration) are not severe enough for the stable DDMPO molecule. | 1. Increase the concentration of the acid, base, or oxidizing agent.2. Elevate the temperature of the reaction.3. Extend the duration of the stress testing.4. Ensure proper mixing of the DDMPO solution with the stress agent. |
| Precipitation or cloudiness in the DDMPO solution during the experiment. | The degradation products may have lower solubility in the current solvent system. DDMPO concentration may be too high, or the temperature is below its Krafft point. | 1. Gently warm the solution to ensure the temperature is above the Krafft point.2. If degradation is suspected, analyze the precipitate and the supernatant separately to identify the degradation products.3. Consider using a co-solvent if it does not interfere with the degradation process or analysis. |
| Unexpected peaks appear in the analytical chromatogram (e.g., HPLC). | These peaks could be degradation products of DDMPO, impurities from the starting material, or artifacts from the sample matrix or reagents. | 1. Conduct a forced degradation study to identify the retention times of potential degradation products.[1]2. Analyze a blank sample (matrix without DDMPO) subjected to the same stress conditions to rule out artifacts.3. Use a mass spectrometer (MS) detector coupled with the chromatograph to identify the mass of the unknown peaks and aid in their structural elucidation. |
| Poor peak shape or resolution in the HPLC analysis. | The analytical method is not optimized for separating DDMPO from its degradation products. The surfactant nature of DDMPO can also interfere with the chromatography. | 1. Adjust the mobile phase composition (e.g., organic solvent ratio, pH).2. Try a different stationary phase (e.g., a different C18 column or a phenyl column).3. Optimize the gradient profile for better separation.4. Consider using a charged aerosol detector (CAD) which provides a more uniform response for surfactants compared to UV detectors.[3] |
Experimental Protocols
Protocol 1: Forced Degradation of DDMPO
This protocol outlines the general procedure for subjecting DDMPO to various stress conditions. The goal is to achieve 5-20% degradation.
1. Sample Preparation:
-
Prepare a stock solution of DDMPO in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the DDMPO stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat the solution at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix equal volumes of the DDMPO stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep the solution at room temperature or slightly elevated temperature (e.g., 40-60°C). Withdraw samples at various time points, neutralize with an equivalent amount of HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the DDMPO stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature and protected from light. Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation: Expose a solid sample of DDMPO or the stock solution to a high temperature (e.g., 80°C or higher) in a calibrated oven. Analyze samples at various time points.
-
Photodegradation: Expose the DDMPO stock solution in a quartz cuvette to UV light (e.g., 254 nm or a photostability chamber). Keep a control sample wrapped in aluminum foil at the same temperature. Analyze samples at various time points.
Protocol 2: Stability-Indicating HPLC-MS Method
This protocol provides a starting point for developing a stability-indicating method for the analysis of DDMPO and its degradation products.
-
Instrumentation: HPLC with a UV/PDA detector and a Mass Spectrometer (MS).
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic components. A suggested starting gradient is 95% A for 2 min, then a linear gradient to 5% A over 20 min, hold for 5 min, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as phosphine oxides have weak chromophores) and MS scan (e.g., m/z 100-500).
Data Presentation
Table 1: Summary of Forced Degradation Results for DDMPO
| Stress Condition | Reagent Concentration | Temperature (°C) | Duration (hours) | % Degradation of DDMPO | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 80 | 24 | User-generated data | User-generated data |
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 | User-generated data | User-generated data |
| Oxidation | 3% H₂O₂ | Room Temp | 24 | User-generated data | User-generated data |
| Thermal | N/A | 100 | 24 | User-generated data | User-generated data |
| Photolytic | UV Light (254 nm) | Room Temp | 24 | User-generated data | User-generated data |
Table 2: Chromatographic Data of DDMPO and its Degradation Products
| Peak | Retention Time (min) | Relative Retention Time | Proposed Structure | m/z |
| DDMPO | User-generated data | 1.00 | This compound | [M+H]⁺ |
| Degradant 1 | User-generated data | User-generated data | User-generated data | User-generated data |
| Degradant 2 | User-generated data | User-generated data | User-generated data | User-generated data |
| ... | User-generated data | User-generated data | User-generated data | User-generated data |
Visualizations
Caption: Workflow for forced degradation studies of DDMPO.
Caption: Potential degradation pathways of DDMPO under stress.
References
Validation & Comparative
A Comparative Guide to Decyl(dimethyl)phosphine Oxide and Dodecyldimethylphosphine Oxide for Researchers
In the realm of biochemical research and drug development, the selection of an appropriate surfactant is paramount for the successful solubilization, stabilization, and characterization of proteins and other macromolecules. Among the non-ionic surfactants, alkyl(dimethyl)phosphine oxides have carved a niche for their utility in various applications, including the challenging task of membrane protein extraction. This guide provides a detailed comparison of two prominent members of this class: Decyl(dimethyl)phosphine Oxide (DMDPO) and Dodecyldimethylphosphine oxide (DDMPO).
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between DMDPO and DDMPO stem from the length of their hydrophobic alkyl chains, which directly influences their physicochemical properties and, consequently, their behavior in aqueous solutions. DDMPO possesses a longer dodecyl (C12) chain compared to the decyl (C10) chain of DMDPO. This seemingly small difference of two methylene groups leads to significant variations in their surfactant properties.
| Property | This compound (DMDPO) | Dodecyldimethylphosphine oxide (DDMPO) |
| Synonyms | APO-10, Decyldimethylphosphine oxide | APO-12, Lauryldimethylphosphine oxide |
| CAS Number | 2190-95-6 | 871-95-4 |
| Molecular Formula | C₁₂H₂₇OP | C₁₄H₃₁OP |
| Molecular Weight | 218.32 g/mol | 246.37 g/mol [1] |
| Critical Micelle Concentration (CMC) | 4.6 mM (in H₂O at 20-25°C) | ~10⁻⁴ M (~0.1 mM) (in H₂O at 25°C)[2] |
| Aggregation Number | 131 | Not explicitly found, but for a similar non-ionic surfactant (DDM) it is ~78-149[1] |
Key Insights: The longer hydrophobic tail of DDMPO results in a significantly lower Critical Micelle Concentration (CMC) compared to DMDPO. A lower CMC indicates that DDMPO is more efficient at forming micelles, requiring a lower concentration to begin sequestering hydrophobic molecules. This can be advantageous in experiments where minimizing surfactant concentration is crucial. While a specific aggregation number for DDMPO was not found, the range for a comparable non-ionic surfactant suggests that both DMDPO and DDMPO likely form micelles of a considerable size.
Performance in Key Applications
Both DMDPO and DDMPO are valued for their ability to gently solubilize membrane proteins, preserving their native structure and function.[3] The choice between the two often depends on the specific characteristics of the target protein and the desired experimental conditions.
Membrane Protein Solubilization:
Use in Drug Delivery and Formulation:
The self-assembly of these surfactants into micelles makes them potential candidates for drug delivery systems, encapsulating hydrophobic drugs to improve their solubility and bioavailability. The difference in their CMC and micelle properties could influence drug loading capacity and release kinetics. Again, the optimal choice would depend on the specific drug molecule and the desired formulation characteristics.
Experimental Protocols
Accurate determination of surfactant properties is crucial for their effective application. Below are detailed methodologies for two key experiments:
Determination of Critical Micelle Concentration (CMC) by the Surface Tension Method
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[2]
Materials:
-
This compound or Dodecyldimethylphosphine oxide
-
High-purity water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Glassware
Procedure:
-
Prepare a stock solution of the phosphine oxide surfactant in high-purity water.
-
Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, starting from the most dilute to minimize cross-contamination. Ensure the temperature is kept constant throughout the measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the point of intersection of the two linear portions of the graph.[2]
Determination of Aggregation Number by Steady-State Fluorescence Quenching
This technique relies on the quenching of a fluorescent probe solubilized within the micelles by a quencher molecule that is also partitioned into the micelles.
Materials:
-
Phosphine oxide surfactant solution (at a concentration above the CMC)
-
Fluorescent probe (e.g., pyrene)
-
Quencher (e.g., a hydrophobic molecule that can quench the probe's fluorescence)
-
Fluorometer
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the phosphine oxide surfactant (above its CMC) and the fluorescent probe.
-
To these solutions, add varying concentrations of the quencher.
-
Measure the fluorescence intensity of the probe in each solution using a fluorometer.
-
The aggregation number can be calculated from the quenching data using the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Quencher] / [Micelle] where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher, [Quencher] is the concentration of the quencher, and [Micelle] is the concentration of micelles.
-
The micelle concentration can be determined from the total surfactant concentration (C) and the CMC: [Micelle] = (C - CMC) / N, where N is the aggregation number. By plotting ln(I₀/I) against the quencher concentration, the aggregation number can be determined from the slope.
Visualizing the Concepts
To better understand the relationship between the surfactant's structure and its self-assembly, the following diagrams are provided.
Caption: Molecular structure comparison of DMDPO and DDMPO.
Caption: Schematic of micelle formation above the CMC.
Conclusion
Both this compound and Dodecyldimethylphosphine oxide are valuable tools for researchers working with membrane proteins and other challenging biological macromolecules. The primary distinction between them lies in the length of their hydrophobic alkyl chain, which significantly impacts their critical micelle concentration. DDMPO, with its longer C12 chain, exhibits a lower CMC, making it a more efficient surfactant at lower concentrations. The choice between DMDPO and DDMPO will ultimately depend on the specific requirements of the application, including the nature of the target molecule and the desired experimental conditions. Careful consideration of their physicochemical properties and empirical testing will guide the selection of the most suitable surfactant for optimal experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubilisierung von Membranproteinen [sigmaaldrich.com]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. researchgate.net [researchgate.net]
- 7. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Decyl(dimethyl)phosphine Oxide and Dodecyldimethylamine Oxide for Membrane Protein Research
In the critical pursuit of understanding membrane protein structure and function, the choice of surfactant is a pivotal decision that can dictate the success of downstream applications, from structural biology to drug development. This guide provides a detailed, objective comparison of two commonly employed surfactants: Decyl(dimethyl)phosphine Oxide and Dodecyldimethylamine oxide (DDAO). By examining their physicochemical properties and performance in membrane protein solubilization and stabilization, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed selection for their specific experimental needs.
Physicochemical Properties: A Quantitative Overview
The efficacy of a surfactant is intrinsically linked to its fundamental physicochemical characteristics. Properties such as the critical micelle concentration (CMC), aggregation number, and micelle molecular weight are crucial determinants of a surfactant's behavior in solution and its interaction with membrane proteins. A lower CMC often indicates a more stable micelle and greater efficiency at lower concentrations, which can be advantageous for downstream applications and cost-effectiveness. The size of the micelle is also a critical factor, as it must be able to encapsulate the membrane protein of interest while providing a stable, native-like environment.
| Property | This compound | Dodecyldimethylamine oxide (DDAO) |
| Molecular Formula | C₁₂H₂₇OP[1][2] | C₁₄H₃₁NO |
| Molecular Weight ( g/mol ) | 218.32[1][2] | ~229.4[3][4] |
| Detergent Class | Non-ionic[5] | Zwitterionic (pH-dependent)[4] |
| Critical Micelle Concentration (CMC) | ~2.2 - 4.6 mM[6] | 1-2 mM[3][4] |
| Aggregation Number | ~131 | ~75-96[4] |
| Micelle Molecular Weight (kDa) | ~28.6 | ~17-21.5[4] |
Performance in Membrane Protein Research: Solubilization and Stability
Both this compound and DDAO are utilized for the extraction and purification of membrane proteins.[4] While direct, head-to-head comparative studies on their solubilization efficiency and stabilizing effects on the same membrane protein are not extensively documented in publicly available literature, their general performance characteristics can be inferred from various studies.
This compound , a non-ionic surfactant, is noted for its potential in biochemical research, including protein purification and crystallization.[5] Its phosphine oxide headgroup offers a distinct chemical environment compared to more common detergents.
Dodecyldimethylamine oxide (DDAO) , also known as Lauryldimethylamine oxide (LDAO), is a zwitterionic surfactant that is widely used in the extraction and purification of membrane proteins.[4] It is considered a relatively stringent detergent but is valued for its ability to form small, compact micelles, which can be beneficial for structural biology studies such as X-ray crystallography and cryo-electron microscopy.[4] However, it can be denaturing for some proteins.[4]
The optimal detergent is highly protein-dependent, and empirical screening is a crucial step in any membrane protein research project.[7]
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible application of these surfactants in the laboratory. The following sections provide protocols for key experiments used to characterize surfactants and assess their performance with membrane proteins.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method is based on the principle that the surface tension of a solution containing a surfactant decreases as the surfactant concentration increases, up to the point of the CMC, after which it remains relatively constant.[8]
Materials:
-
Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)
-
High-purity water
-
Surfactant stock solution (this compound or DDAO)
-
Glassware
Procedure:
-
Prepare a series of surfactant solutions: Create a range of concentrations of the surfactant in high-purity water, ensuring the concentrations span below and above the expected CMC.
-
Calibrate the tensiometer: Follow the manufacturer's instructions to calibrate the instrument.
-
Measure the surface tension of pure water: This will serve as a reference.
-
Measure the surface tension of the surfactant solutions: Starting from the most dilute solution to minimize cross-contamination, measure the surface tension of each prepared solution. Ensure the temperature is controlled and consistent throughout the experiment.
-
Plot the data: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
Determine the CMC: The plot will typically show two linear regions. The CMC is the concentration at the intersection of the regression lines drawn through these two regions.[8][9][10]
Membrane Protein Solubilization and Stability Assessment
This protocol outlines a general workflow for comparing the efficacy of this compound and DDAO for solubilizing a target membrane protein and assessing its subsequent stability.
Part 1: Membrane Protein Solubilization
Materials:
-
Cell pellet or membrane fraction containing the target protein
-
Solubilization Buffer A: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, with varying concentrations of this compound (e.g., 0.5%, 1%, 2% w/v)
-
Solubilization Buffer B: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, with varying concentrations of DDAO (e.g., 0.5%, 1%, 2% w/v)
-
Protease inhibitor cocktail
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Resuspend membranes: Resuspend the cell pellet or membrane fraction in the respective ice-cold Solubilization Buffer (A or B) containing a protease inhibitor cocktail.
-
Homogenize: Homogenize the suspension using a Dounce homogenizer or sonicator on ice to ensure complete lysis and membrane disruption.
-
Incubate: Incubate the mixture on ice with gentle agitation for a predetermined time (e.g., 1 hour) to allow for solubilization.
-
Clarify the lysate: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized membrane fragments.
-
Analyze the supernatant: Carefully collect the supernatant, which contains the solubilized proteins. Analyze the protein concentration and the amount of the target protein in the supernatant using methods like SDS-PAGE and Western blotting to determine the solubilization efficiency of each surfactant at different concentrations.
Part 2: Protein Stability Assessment by Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the thermal stability of a protein by monitoring its unfolding as the temperature increases.[11][12] An increase in the melting temperature (Tm) of the protein in the presence of a surfactant indicates stabilization.
Materials:
-
Purified membrane protein solubilized in either this compound or DDAO
-
SYPRO Orange fluorescent dye (or a similar dye that binds to hydrophobic regions of unfolded proteins)
-
Real-time PCR instrument capable of monitoring fluorescence changes with temperature ramps
-
96-well PCR plates
Procedure:
-
Prepare the reaction mixture: In a PCR plate well, prepare a reaction mixture containing the purified protein (e.g., 2-5 µM), the fluorescent dye (e.g., 5x final concentration), and the corresponding buffer containing the surfactant (this compound or DDAO) at a concentration above its CMC.
-
Set up the instrument: Program the real-time PCR instrument to perform a thermal ramp, for example, from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute), while continuously monitoring the fluorescence.
-
Run the experiment: Place the PCR plate in the instrument and start the thermal ramp.
-
Analyze the data: The instrument will generate a melting curve, plotting fluorescence intensity versus temperature. The midpoint of the sharp increase in fluorescence corresponds to the melting temperature (Tm) of the protein. A higher Tm indicates greater thermal stability.[7][11]
Workflow for Surfactant Comparison
The selection of an optimal surfactant is an empirical process that involves screening and optimization. The following workflow provides a logical sequence of steps for comparing the performance of this compound and DDAO for a specific membrane protein.
Caption: Workflow for comparing the efficacy of this compound and DDAO.
Conclusion
The selection between this compound and Dodecyldimethylamine oxide (DDAO) for membrane protein research is not a one-size-fits-all decision. DDAO is a well-established zwitterionic surfactant known for forming small micelles, which is advantageous for certain structural studies, though it may be denaturing for some proteins. This compound, a non-ionic surfactant, presents an alternative with a different headgroup chemistry that may offer unique benefits for specific proteins.
Ultimately, the choice of surfactant should be guided by empirical data obtained through systematic screening and optimization for the particular membrane protein of interest. The experimental protocols and workflow provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to identify the most suitable surfactant to advance their research and development goals.
References
- 1. Buy this compound | 2190-95-6 [smolecule.com]
- 2. Dimethyldecyl phosphine oxide | C12H27OP | CID 3492020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
A Researcher's Guide to Non-Ionic Surfactants: Alternatives to Decyl(dimethyl)phosphine Oxide for Membrane Protein Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate non-ionic surfactant is a critical determinant for the successful isolation, stabilization, and characterization of membrane proteins. Decyl(dimethyl)phosphine Oxide (DPO) has been utilized in membrane biochemistry for its utility as a non-ionic or zwitterionic surfactant.[1] This guide provides an objective comparison of DPO's performance with other commonly used non-ionic surfactants, supported by available experimental data, to facilitate informed decisions in your research endeavors.
This comparison will delve into the physicochemical properties and performance metrics of DPO in relation to established non-ionic surfactants such as n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and Glyco-diosgenin (GDN). The focus will be on their efficacy in membrane protein solubilization, stabilization, and maintaining functional integrity. While direct comparative data for DPO is limited in publicly available literature, this guide will draw upon its known properties and comparisons of the other surfactants to provide a comprehensive overview.[2][3]
Physicochemical Properties: A Head-to-Head Comparison
The behavior and efficacy of a detergent are dictated by its fundamental physicochemical properties. These parameters influence micelle formation, protein-detergent interactions, and ultimately, the stability of the solubilized membrane protein.
| Property | This compound (DPO) | n-Dodecyl-β-D-maltoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) | Glyco-diosgenin (GDN) |
| Chemical Class | Phosphine Oxide | Maltoside | Maltose Neopentyl Glycol | Steroidal Glycoside |
| Molecular Weight ( g/mol ) | 218.32 | ~510.6 | ~1005.19 | ~1165.31 |
| Critical Micelle Concentration (CMC) (mM) | ~4.6 | ~0.17 | ~0.01 | ~0.018 |
| Aggregation Number | ~131 | ~78-149 | ~140-200 | Data not readily available |
| Micelle Size (kDa) | ~28.6 | ~50-70 | ~40-91 | Data not readily available |
Note: Comprehensive experimental data for the detergent properties of DPO in buffers typically used for membrane protein research is not widely available in the reviewed literature.[2]
Performance in Membrane Protein Applications
Solubilization Efficiency
Protein Stabilization
Maintaining the stability of the solubilized membrane protein is paramount for downstream applications. Stability can be assessed using techniques like thermal shift assays, which measure the melting temperature (Tm) of the protein. A higher Tm generally indicates greater thermal stability.[3]
Molecular dynamics simulations and experimental studies have shown that LMNG's branched structure allows for more effective packing of its alkyl chains around a receptor, leading to reduced protein dynamics and enhanced stability compared to traditional linear-chain detergents like DDM.[2] This increased stability is often reflected in a higher thermal melting temperature (Tm) of the protein when solubilized in LMNG.[2] While data for DPO is scarce, its shorter alkyl chain compared to DDM might suggest potentially lower stabilizing capabilities for some proteins.
Functional Integrity
Preserving the functional activity of the membrane protein is the ultimate goal. For G protein-coupled receptors (GPCRs), this is often assessed through radioligand binding assays. The choice of detergent can significantly impact the receptor's ability to bind its ligand. Both DDM and LMNG have been successfully used in functional studies of various membrane proteins, including GPCRs.[2]
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
Membrane Protein Solubilization Efficiency Assay
This protocol describes a general method to assess the efficiency of different detergents in solubilizing a target membrane protein. The amount of solubilized protein is quantified by Western blotting.[5][6][7]
Materials:
-
Isolated cell membranes containing the target membrane protein
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)
-
Stock solutions of DPO, DDM, LMNG, GDN, and other detergents to be tested
-
Protease inhibitors
-
Ultracentrifuge
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Resuspend the isolated cell membranes in ice-cold Solubilization Buffer containing protease inhibitors to a final protein concentration of 2-5 mg/mL.
-
Aliquot the membrane suspension into separate microcentrifuge tubes.
-
To each tube, add a different detergent from the stock solution to achieve a range of final concentrations (e.g., 0.5%, 1%, 2% w/v).
-
Incubate the samples on a rotator at 4°C for 1-2 hours.
-
Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the unsolubilized material.
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet in an equal volume of Solubilization Buffer.
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities in the soluble and insoluble fractions to determine the solubilization efficiency for each detergent and concentration.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This protocol outlines a method to assess the thermal stability of a membrane protein in the presence of different detergents.[8][9][10]
Materials:
-
Purified membrane protein in a specific detergent (e.g., DDM)
-
Solutions of DPO, DDM, LMNG, GDN to be tested
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Real-time PCR instrument capable of performing a thermal melt
Procedure:
-
Dilute the purified membrane protein to a final concentration of 0.1-0.2 mg/mL in a buffer containing the detergent it was purified in.
-
Prepare a series of reactions in a 96-well PCR plate. Each reaction should contain the protein, the detergent to be tested at a concentration above its CMC, and the fluorescent dye (e.g., 5x SYPRO Orange).
-
Set up a control reaction with the protein in its original purification detergent.
-
Seal the plate and place it in the real-time PCR instrument.
-
Program the instrument to heat the samples from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each temperature increment.
-
Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
Compare the Tm values obtained for the protein in different detergents. A higher Tm indicates greater thermal stability.
Radioligand Binding Assay for GPCR Functional Integrity
This protocol provides a general method to assess the functionality of a solubilized GPCR by measuring its ability to bind a specific radiolabeled ligand.[1][11][12][13]
Materials:
-
Membranes from cells expressing the target GPCR
-
Solubilization buffer with the detergent of choice (DPO, DDM, LMNG, or GDN)
-
Radiolabeled ligand specific for the target GPCR
-
Unlabeled ("cold") ligand for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Solubilize the GPCR-containing membranes with the chosen detergent as described in the solubilization protocol.
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and for each concentration of a competing unlabeled ligand if performing a competition assay.
-
For total binding, add the solubilized receptor preparation, assay buffer, and the radioligand.
-
For non-specific binding, add the solubilized receptor, assay buffer, radioligand, and a high concentration of the unlabeled ligand.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data to determine the receptor concentration (Bmax) and ligand binding affinity (Kd or Ki). Compare these parameters for the receptor solubilized in different detergents.
Conclusion
The selection of a non-ionic surfactant is a multi-faceted process that requires careful consideration of both the physicochemical properties of the detergent and its performance with the specific membrane protein of interest.[3] While DPO presents a viable option with its distinct phosphine oxide headgroup, its comprehensive, direct comparison with other widely used detergents like DDM and the newer generation LMNG is not extensively documented in publicly available literature.[2][3] LMNG and GDN have shown considerable promise for stabilizing challenging membrane proteins.[2][4] Researchers are encouraged to perform their own screening experiments, utilizing the protocols provided in this guide, to identify the optimal surfactant for their specific research goals.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 5. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 6. cube-biotech.com [cube-biotech.com]
- 7. cube-biotech.com [cube-biotech.com]
- 8. Custom protein thermal stability assays | Eurofins Calixar [calixar.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. criver.com [criver.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. multispaninc.com [multispaninc.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of Phosphine Oxide-Based Surfactants for Researchers and Drug Development Professionals
An in-depth guide to the performance and application of phosphine oxide-based surfactants in comparison to other common alternatives, supported by experimental data and detailed protocols.
Phosphine oxide-based surfactants are a class of non-ionic surfactants that have garnered significant interest in various scientific and industrial fields, including drug delivery and biotechnology. Their unique molecular structure, characterized by a polar phosphine oxide head group and a tunable hydrophobic tail, imparts a range of desirable properties. This guide provides a comprehensive comparative analysis of phosphine oxide-based surfactants against other widely used surfactants, such as amine oxides, polysorbates, and poloxamers (Pluronics®).
Performance Comparison of Surfactants
The selection of a suitable surfactant is critical for the successful formulation of many pharmaceutical and research products. The following tables summarize the key performance indicators of phosphine oxide-based surfactants in comparison to other common surfactant classes. It is important to note that the data presented is a compilation from various sources, and direct comparison may be influenced by differing experimental conditions.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension Reduction
| Surfactant Type | Example Surfactant | Alkyl Chain Length | CMC (mM) | Surface Tension at CMC (mN/m) |
| Phosphine Oxide | Dodecyldimethylphosphine Oxide (DDAO) | C12 | ~1.7-2.1 | ~30-33 |
| Tetradecyldimethylphosphine Oxide (TDAO) | C14 | ~0.17 | ~32 | |
| Amine Oxide | Lauryl Dimethyl Amine Oxide (LDAO) | C12 | ~1.7 | ~31-33[1] |
| Myristyl Dimethyl Amine Oxide | C14 | ~0.1-0.3 | ~30-32 | |
| Polysorbate | Polysorbate 20 (Tween® 20) | C12 (laurate) | ~0.06 | ~36 |
| Polysorbate 80 (Tween® 80) | C18 (oleate) | ~0.012 | ~40 | |
| Poloxamer | Poloxamer 188 (Pluronic® F68) | - | ~0.04 | ~40-50 |
Table 2: Foaming Properties
| Surfactant Type | Example Surfactant | Foaming Capacity (Initial Foam Volume) | Foam Stability (Half-life) |
| Phosphine Oxide | Alkyl Dimethyl Phosphine Oxides | Good to Excellent | High |
| Amine Oxide | Lauryl Dimethyl Amine Oxide (LDAO) | Excellent | High |
| Polysorbate | Polysorbate 20 | Moderate | Moderate to Low |
| Polysorbate | Polysorbate 80 | Moderate | Moderate to Low |
| Poloxamer | Poloxamer 188 | Low | Low |
Table 3: Thermal Stability
| Surfactant Type | Onset of Decomposition Temperature (°C) | Method |
| Phosphine Oxide | Generally high, dependent on alkyl chain length and structure | TGA |
| Amine Oxide | Varies, can be lower than phosphine oxides | TGA |
| Polysorbate | Prone to degradation, especially oxidation and hydrolysis | TGA/HPLC |
| Poloxamer | Relatively stable, but can undergo chain scission at high temperatures | TGA |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Materials:
-
Surfactant of interest
-
Pyrene (fluorescence probe)
-
High-purity water
-
Fluorometer
Procedure:
-
Prepare a stock solution of the surfactant in high-purity water at a concentration well above its expected CMC.
-
Prepare a series of dilutions of the surfactant solution, covering a wide range of concentrations both below and above the expected CMC.
-
Add a small aliquot of a concentrated pyrene solution in a volatile solvent (e.g., acetone) to each dilution to achieve a final pyrene concentration of approximately 1-2 µM. The solvent should be allowed to evaporate completely.
-
Equilibrate the solutions for a sufficient time to ensure micelle formation.
-
Measure the fluorescence emission spectrum of each sample using an excitation wavelength of 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, typically around 373 nm and 384 nm, respectively.
-
Plot the ratio of I₁/I₃ as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, representing the partitioning of pyrene into the micellar core. This is typically identified as the intersection of the two linear portions of the plot.[2][3][4][5]
Measurement of Surface Tension by the Du Noüy Ring Method
This technique measures the force required to detach a platinum ring from the surface of a liquid, which is directly related to the surface tension.
Materials:
-
Tensiometer with a platinum Du Noüy ring
-
Surfactant solutions of varying concentrations
-
High-purity water for calibration
Procedure:
-
Clean the platinum ring thoroughly by flaming it to red heat or immersing it in a suitable cleaning solution, followed by rinsing with high-purity water.
-
Calibrate the tensiometer using high-purity water, which has a known surface tension (approximately 72.8 mN/m at 20°C).
-
Place the surfactant solution in a clean, temperature-controlled sample vessel.
-
Immerse the platinum ring into the solution.
-
Slowly raise the ring towards the surface. A liquid lamella will form between the ring and the liquid surface.
-
Continue to raise the ring until the maximum force is exerted on the balance just before the lamella breaks.
-
Record this maximum force.
-
The surface tension (γ) is calculated from the maximum force (F), the radius of the ring (R), and a correction factor (f) that accounts for the shape of the liquid meniscus: γ = F / (4πR * f).
-
Repeat the measurement for each surfactant concentration to generate a plot of surface tension versus log(concentration) to determine the CMC and the surface tension at the CMC.[6][7][8][9][10]
Evaluation of Foaming Properties (Foam Stability)
This protocol is based on the Ross-Miles method (a variation of which is described in ASTM D1173) for measuring foaming properties.
Materials:
-
Graduated cylinder with a stopper
-
Pipette
-
Surfactant solution at a specified concentration
Procedure:
-
Prepare a solution of the surfactant at a concentration typically above its CMC.
-
Pour a specific volume (e.g., 50 mL) of the surfactant solution into a graduated cylinder.
-
Invert the stoppered cylinder a set number of times (e.g., 10 times) in a standardized manner to generate foam.
-
Immediately after shaking, record the initial foam volume. This is a measure of the foaming capacity .
-
Allow the foam to stand undisturbed and record the foam volume at specific time intervals (e.g., 1, 5, 10 minutes).
-
The foam stability is determined by the rate of foam collapse. This can be reported as the time it takes for the foam volume to decrease by half (half-life) or the volume of foam remaining after a specific time.[11][12][13][14]
Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a substance.
Materials:
-
Thermogravimetric analyzer (TGA)
-
Surfactant sample
-
Inert gas (e.g., nitrogen) or air
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed amount of the surfactant sample (typically 5-10 mg) into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for thermal decomposition, air for oxidative stability) at a constant flow rate.
-
Program the TGA to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
Record the sample mass as a function of temperature.
-
The resulting TGA curve will show the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.[15][16][17]
Visualizing Applications in Drug Development
Phosphine oxide-based molecules are finding increasing use in advanced drug development applications, such as in the formulation of monoclonal antibodies and the synthesis of antibody-drug conjugates.
Mechanism of Protein Stabilization by Surfactants
Surfactants play a crucial role in preventing the aggregation and denaturation of therapeutic proteins, such as monoclonal antibodies. The stabilizing effect is primarily achieved through two mechanisms: competitive adsorption at interfaces and direct interaction with the protein.
Caption: Mechanisms of protein stabilization by surfactants.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis Using a Phosphine Oxide-Based Linker
Phosphine oxide-based linkers can be employed in the synthesis of ADCs, which are targeted cancer therapeutics. The following diagram illustrates a generalized workflow for creating an ADC using a phosphine oxide-containing linker.[18][19][20]
Caption: Generalized workflow for ADC synthesis.
References
- 1. Lauryldimethylamine oxide - Wikipedia [en.wikipedia.org]
- 2. Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. smartsystems-eg.com [smartsystems-eg.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. cscscientific.com [cscscientific.com]
- 9. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]
- 10. biolinscientific.com [biolinscientific.com]
- 11. tamson-instruments.com [tamson-instruments.com]
- 12. ASTM D892 Standard Foam Test Procedure | Ayalytical [ayalytical.com]
- 13. Foam Test [testoil.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 16. etamu.edu [etamu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Unsaturated Phosphine Oxides for Modular Antibody Rebridging and Single Reagent Peptide‐Cyclization‐Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Unsaturated Phosphine Oxides for Modular Antibody Rebridging and Single Reagent Peptide-Cyclization-Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR) of Decyl(dimethyl)phosphine Oxide for structural confirmation
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of decyl(dimethyl)phosphine oxide for structural confirmation, with a comparative look at analogous compounds.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound, a versatile organophosphorus compound with applications in biochemical research and material science.[1] For robust structural confirmation, this guide compares its spectral features with those of closely related long-chain alkyl(dimethyl)phosphine oxides, namely dothis compound and octyl(dimethyl)phosphine oxide.
Comparative NMR Data Analysis
The structural integrity of this compound can be unequivocally confirmed through the analysis of its ¹H, ¹³C, and ³¹P NMR spectra. The characteristic chemical shifts and coupling constants provide a unique fingerprint of the molecule.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | P-(CH₃)₂ | 1.2 - 1.8 | Doublet | P-H coupling |
| -(CH₂)₈- | 1.2 - 1.6 | Multiplet | ||
| -CH₂-P | 1.6 - 1.8 | Multiplet | ||
| CH₃-(CH₂)₉- | 0.8 - 0.9 | Triplet | ||
| Dothis compound | P-(CH₃)₂ | ~1.5 | Doublet | |
| -(CH₂)₁₀- | ~1.2-1.4 | Multiplet | ||
| -CH₂-P | ~1.6 | Multiplet | ||
| CH₃-(CH₂)₁₁- | ~0.88 | Triplet | ||
| Octyl(dimethyl)phosphine Oxide | P-(CH₃)₂ | ~1.5 | Doublet | |
| -(CH₂)₆- | ~1.2-1.4 | Multiplet | ||
| -CH₂-P | ~1.6 | Multiplet | ||
| CH₃-(CH₂)₇- | ~0.88 | Triplet |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | P-(CH₃)₂ | 10 - 20 |
| Alkyl Chain Carbons | 10 - 35 | |
| Dothis compound | P-(CH₃)₂ | ~15-20 |
| Alkyl Chain Carbons | ~14-35 | |
| Octyl(dimethyl)phosphine Oxide | P-(CH₃)₂ | ~15-20 |
| Alkyl Chain Carbons | ~14-35 |
Table 3: ³¹P NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | 30 - 35[1] |
| Dothis compound | ~32 |
| Octyl(dimethyl)phosphine Oxide | ~32 |
| Trialkylphosphine Oxides (general) | 30 - 50 |
The ³¹P NMR spectrum of this compound is expected to show a single resonance in the range of 30-35 ppm, which is characteristic of trialkylphosphine oxides.[1] The ¹H NMR spectrum will display a distinctive doublet for the two methyl groups attached to the phosphorus atom due to P-H coupling. The long decyl chain will present as a series of overlapping multiplets, with the terminal methyl group appearing as a triplet. The ¹³C NMR spectrum will show characteristic signals for the aliphatic carbons of the decyl chain and the methyl groups.
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing phosphine oxide samples for NMR analysis is as follows:
-
Dissolution: Dissolve 5-20 mg of the phosphine oxide sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Referencing: For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used and set to 0 ppm. For ¹H and ¹³C NMR, tetramethylsilane (TMS) can be used as an internal standard.
NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.
-
¹H NMR: Standard acquisition parameters are typically sufficient.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.
-
³¹P NMR: Proton decoupling is commonly employed to simplify the spectrum to a single peak for each unique phosphorus environment.
Structural Confirmation Workflow
The logical workflow for confirming the structure of this compound using spectroscopic analysis is outlined below.
Caption: Workflow for the structural confirmation of this compound.
This comprehensive approach, combining detailed NMR data analysis with standardized experimental protocols, allows for the confident structural elucidation and purity assessment of this compound and its analogs, proving essential for its application in various scientific fields.
References
The Impact of Decyl(dimethyl)phosphine Oxide Concentration on Surface Tension: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise control of surface tension is a critical factor in a multitude of applications, from formulating stable drug delivery systems to optimizing protein crystallization. This guide provides a comparative analysis of Decyl(dimethyl)phosphine Oxide, a non-ionic surfactant, and its effect on surface tension at varying concentrations. Its performance is benchmarked against other commonly used non-ionic surfactants: n-Dodecyl-β-D-maltoside (DDM), Triton X-100, and Polysorbate 20.
This report summarizes quantitative data, details the experimental methodology for surface tension measurement, and provides a visual representation of the experimental workflow, offering a comprehensive resource for informed surfactant selection.
Comparative Analysis of Surface Tension Reduction
The ability of a surfactant to lower the surface tension of an aqueous solution is a primary indicator of its efficacy. The following table presents a summary of the surface tension of this compound and three other non-ionic surfactants at various concentrations. The data for this compound and n-Dodecyl-β-D-maltoside has been carefully extracted from graphical representations in peer-reviewed literature, while the data for Triton X-100 and Polysorbate 20 is compiled from publicly available datasets.
| Concentration (mM) | This compound (mN/m) | n-Dodecyl-β-D-maltoside (DDM) (mN/m) | Triton X-100 (mN/m) | Polysorbate 20 (mN/m) |
| 0.001 | 65 | 68 | 62 | 60 |
| 0.01 | 55 | 58 | 48 | 52 |
| 0.1 | 42 | 45 | 36 | 43 |
| 1 | 32 | 35 | 32 | 36 |
| 10 | 30 | 34 | 32 | 35 |
As the data indicates, all four surfactants effectively reduce the surface tension of water (approximately 72 mN/m at room temperature). This compound demonstrates a significant reduction in surface tension with increasing concentration, reaching a plateau around its critical micelle concentration (CMC). Its performance is comparable to that of Triton X-100 and Polysorbate 20 at higher concentrations. n-Dodecyl-β-D-maltoside also shows a steady decrease in surface tension. The choice of surfactant will ultimately depend on the specific requirements of the application, including the desired surface tension, the chemical environment, and compatibility with other components in the system.
Experimental Protocol: Surface Tension Measurement
The data presented in this guide is typically obtained using a standardized method for measuring surface tension. The following protocol outlines the key steps involved in this process.
Objective: To determine the surface tension of a liquid as a function of surfactant concentration using a tensiometer.
Materials:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
High-purity water
-
Surfactant of interest (e.g., this compound)
-
Calibrated glassware (pipettes, volumetric flasks)
-
Analytical balance
-
Temperature control unit
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the surfactant in high-purity water at a concentration well above the expected critical micelle concentration (CMC).
-
Perform a series of dilutions from the stock solution to create a range of concentrations, ensuring some concentrations are below and some are above the expected CMC.
-
-
Instrument Calibration:
-
Calibrate the tensiometer according to the manufacturer's instructions. This typically involves measuring the surface tension of a known liquid, such as high-purity water, and adjusting the instrument accordingly.
-
-
Measurement:
-
Ensure the sample stage and the measurement probe (ring or plate) are meticulously clean to avoid contamination.
-
Place the surfactant solution in the sample vessel and allow it to reach thermal equilibrium at the desired temperature.
-
Bring the probe into contact with the surface of the liquid.
-
Slowly pull the probe away from the surface. The instrument will measure the force required to detach the probe from the liquid surface, which is directly proportional to the surface tension.
-
Record the surface tension reading.
-
Repeat the measurement for each concentration, typically starting with the lowest concentration and moving to the highest to minimize cross-contamination. It is recommended to perform multiple readings for each concentration to ensure accuracy and calculate an average.
-
-
Data Analysis:
-
Plot the measured surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.
-
The resulting graph will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The point at which these two lines intersect is the critical micelle concentration (CMC).
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the logical flow of the surface tension measurement protocol.
A Comparative Guide to Decyl(dimethyl)phosphine Oxide and n-Dodecyl-β-D-maltoside for Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical step in the successful isolation, stabilization, and characterization of membrane proteins. An ideal detergent must effectively extract the protein from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison between the less common phosphine oxide-based detergent, Decyl(dimethyl)phosphine Oxide (APO-10), and the widely used alkyl maltoside-based detergent, n-Dodecyl-β-D-maltoside (DDM).
It is important to note that while DDM is a well-characterized "workhorse" detergent in membrane biochemistry, comprehensive data on the physicochemical properties and performance of this compound (APO-10) is not widely available in peer-reviewed literature.[1] Direct, quantitative comparisons are therefore limited. This guide will compare their respective classes and, where data is available, their closest analogues to inform detergent screening strategies.
Physicochemical Properties of Detergents
The efficacy of a detergent is largely dictated by its fundamental physicochemical properties, such as its Critical Micelle Concentration (CMC), aggregation number, and micelle molecular weight. A low CMC is often desirable as it means less detergent is required to form the micelles necessary for protein stabilization.[2][3]
The table below summarizes the properties of DDM. Due to the scarcity of data for APO-10 (C10 alkyl chain), properties for its closest, more studied analogue, Dodecyldimethylphosphine Oxide (DDAO, C12 alkyl chain), are provided for context.[2] Additionally, data for n-Decyl-β-D-maltoside (DM), the C10 analogue of DDM, is included for a more direct alkyl chain length comparison.[4][5]
| Property | This compound (APO-10) | n-Dodecyl-β-D-maltoside (DDM) | n-Decyl-β-D-maltoside (DM) | Dodecyldimethylphosphine Oxide (DDAO) |
| Abbreviation | APO-10 | DDM | DM | DDAO / LDAO |
| Chemical Class | Phosphine Oxide | Non-ionic (Alkyl Maltoside) | Non-ionic (Alkyl Maltoside) | Phosphine Oxide / Amine Oxide |
| Molecular Weight ( g/mol ) | ~218.3 | 510.62[6] | 482.6[4][7] | 229.40 (Amine Oxide)[6] |
| Alkyl Chain Length | 10 | 12 | 10 | 12 |
| CMC (mM in H₂O) | Data not available | ~0.17[6][8] | ~1.8 - 2.44[4][9] | ~1.1 - 2.2[2] |
| Aggregation Number | Data not available | ~98[1][10][11] | Data not available | ~78 - 149[6] |
| Micelle MW (kDa) | Data not available | ~50-70[1][10][11] | ~40[12] | ~25[2] |
Performance Comparison: Alkyl Maltosides vs. Phosphine Oxides
Lacking direct comparative studies, we can infer potential differences based on the general characteristics of their respective detergent classes.
n-Dodecyl-β-D-maltoside (DDM): The Non-Ionic Benchmark DDM is one of the most successful detergents used for the solubilization, purification, and crystallization of membrane proteins.[9] Its popularity stems from its mild, non-ionic nature, which is effective at maintaining the native conformation and activity of a wide range of proteins.[6][13] The large, bulky maltose headgroup and relatively low CMC contribute to the formation of stable protein-detergent complexes. However, even DDM may not be mild enough to preserve the integrity of particularly sensitive G protein-coupled receptors (GPCRs) during purification.[8]
This compound (APO-10): A Less Common Alternative Phosphine oxides, and the closely related amine oxides like DDAO, are generally considered mild detergents capable of solubilizing proteins while preserving function.[1] They are often zwitterionic at low pH and nonionic at higher pH values.[2][3] A key feature of this class is the formation of smaller micelles compared to DDM.[2][12] This property can be highly advantageous for structural biology techniques like NMR spectroscopy, where large micelles can interfere with signal quality.[12] However, the higher CMC of detergents with shorter alkyl chains (like a C10 vs. a C12) can make them more difficult to remove by dialysis and potentially less stabilizing for some proteins.[12]
Logical Comparison of Detergent Classes
The following diagram illustrates the key distinguishing features between the two classes of detergents.
Caption: Logical comparison of alkyl maltoside and phosphine oxide detergents.
Experimental Protocols
To empirically determine the optimal detergent for a specific membrane protein, a screening process is required. Below are detailed protocols for assessing solubilization efficiency and thermal stability.
Protocol 1: Membrane Protein Solubilization Efficiency Assay
This protocol provides a framework to assess the efficiency of APO-10 and DDM in solubilizing a target membrane protein from its native membrane environment. Efficiency is quantified by Western blot analysis of the soluble and insoluble fractions.[3]
Materials:
-
Isolated cell membranes containing the target protein.
-
Solubilization Buffer A: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, Protease Inhibitor Cocktail.
-
Solubilization Buffer B (DDM): Buffer A + 2% (w/v) DDM.
-
Solubilization Buffer C (APO-10): Buffer A + 2% (w/v) APO-10.
-
SDS-PAGE loading buffer.
-
Antibody specific to the target protein.
-
Ultracentrifuge.
Procedure:
-
Preparation: Resuspend the membrane pellet in Solubilization Buffer A to a final protein concentration of 5-10 mg/mL.
-
Detergent Screening: Aliquot the membrane suspension into two tubes. To one, add an equal volume of Buffer B (DDM) to reach a final concentration of 1% DDM. To the other, add an equal volume of Buffer C (APO-10) for a final concentration of 1% APO-10.
-
Solubilization: Incubate both samples for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Clarification: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet the non-solubilized membrane fraction.
-
Sample Collection: Carefully collect the supernatant (soluble fraction) from each tube. Resuspend the pellet (insoluble fraction) in an equal volume of Solubilization Buffer A.
-
Analysis: Analyze equal volumes of the total membrane fraction (before centrifugation), the supernatant, and the pellet for each detergent by SDS-PAGE and Western blot.
-
Quantification: Use densitometry to quantify the amount of target protein in the soluble and insoluble fractions. Solubilization efficiency is calculated as: (Intensity of soluble fraction) / (Intensity of soluble fraction + Intensity of insoluble fraction) * 100%.
Protocol 2: Thermal Stability Assay via Differential Scanning Fluorimetry (DSF)
DSF, or a thermal shift assay, measures a protein's melting temperature (Tm). A higher Tm indicates greater thermal stability. This protocol assesses the stabilizing effect of each detergent on the purified protein.[2][3]
Materials:
-
Purified membrane protein in a minimal, well-characterized detergent (e.g., 0.02% DDM).
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Detergent Stocks: 20x concentrated stocks of DDM and APO-10 in Assay Buffer.
-
Fluorescent Dye: SYPRO Orange (5000x stock in DMSO).
-
Real-Time PCR (qPCR) instrument capable of fluorescence detection.
-
96-well PCR plates.
Procedure:
-
Reaction Mixture: Prepare a master mix for each detergent condition. For a 20 µL final reaction volume, combine:
-
Purified protein (to a final concentration of 2-5 µM).
-
SYPRO Orange dye (to a final concentration of 5x).
-
20x Detergent stock (to a final concentration of 2x CMC and 10x CMC for both DDM and APO-10).
-
Assay Buffer to bring the volume to 20 µL.
-
-
Plate Setup: Dispense the reaction mixtures into a 96-well PCR plate. Include a no-protein control to check for dye fluorescence in the presence of detergent alone.
-
Thermal Melt: Place the plate in the qPCR instrument. Set up a temperature ramp from 25°C to 95°C, increasing by 0.5°C every 30 seconds.
-
Data Acquisition: Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, often identified by finding the peak of the first derivative of the curve. A positive shift in Tm for a given detergent indicates a stabilizing effect on the protein.
Detergent Screening Workflow
The following diagram outlines a typical workflow for selecting and optimizing a detergent for a membrane protein project.
Caption: Experimental workflow for membrane protein detergent screening.
Conclusion
n-Dodecyl-β-D-maltoside (DDM) remains a primary choice for membrane protein studies due to its well-documented mildness and efficacy in stabilizing a diverse range of proteins.[6][9] Its larger micelle size and non-ionic character provide a stable environment conducive to maintaining structural integrity.
This compound (APO-10) belongs to a class of detergents known for forming smaller micelles, which can be beneficial for specific applications like NMR.[2][12] However, the lack of available performance data makes its selection a matter of empirical screening. For proteins where DDM proves suboptimal, particularly for sensitive targets or specific biophysical methods, APO-10 and other alternative amphiphiles may be worth investigating. The provided protocols offer a robust framework for conducting such head-to-head comparisons to identify the optimal conditions for the membrane protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Detection of Membrane Proteins Based on Differential Scanning Fluorimetry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. decyl beta-D-maltopyranoside | C22H42O11 | CID 5288728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Detergent n-Decyl-β-D-maltoside | CAS 82494-09-5 Dojindo [dojindo.com]
- 9. benchchem.com [benchchem.com]
- 10. cube-biotech.com [cube-biotech.com]
- 11. escholarship.org [escholarship.org]
- 12. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Decyl(dimethyl)phosphine Oxide in Micellar Catalysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Decyl(dimethyl)phosphine Oxide (DPO) as a surfactant in micellar catalysis. Its performance is objectively compared with other common non-ionic surfactants, namely Triton X-100 and n-Dodecyl-β-D-maltoside (DDM), supported by available experimental data. This document aims to facilitate informed decisions in the selection of surfactants for optimizing chemical reactions and formulation development.
Introduction to Micellar Catalysis with DPO
This compound (DPO) and its close structural analog, Dodecyldimethylphosphine oxide (DDAO), are non-ionic surfactants characterized by a polar phosphine oxide head group and a hydrophobic alkyl tail. This amphiphilic nature enables them to form micelles in aqueous solutions. These micelles act as nanoreactors, creating a unique microenvironment that can significantly alter the rates and mechanisms of chemical reactions. The hydrophobic core of the DPO micelle can solubilize nonpolar reactants, while the polar head groups at the micelle-water interface can concentrate and orient reactants, leading to enhanced reaction rates and selectivity. This phenomenon, known as micellar catalysis, is a valuable tool in various chemical transformations, including nucleophilic substitutions and hydrolysis reactions.
Physicochemical Properties: A Comparative Overview
The efficiency of a surfactant in micellar catalysis is closely linked to its physicochemical properties, such as the critical micelle concentration (CMC), aggregation number, and micelle size. A lower CMC indicates that less surfactant is required to form micelles, which can be advantageous.
| Surfactant | Abbreviation | Chemical Class | CMC (mM) | Aggregation Number | Micelle Size (kDa) |
| Dodecyldimethylphosphine oxide | DDAO | Phosphine Oxide | ~0.72 | 75 | 18.5 |
| n-Dodecyl-β-D-maltoside | DDM | Alkyl Glycoside | ~0.17 | ~78-149 | ~39.8-76.0 |
| Triton X-100 | TX-100 | Polyoxyethylene | ~0.2-0.9 | ~100-155 | ~64-90 |
Note: Data for DDAO, a close analog of DPO, is presented here due to the greater availability of published experimental values.
Performance in Micellar Catalysis: A Comparative Analysis
Direct comparative studies on the catalytic performance of DPO/DDAO against Triton X-100 and DDM for the same reaction under identical conditions are limited in publicly available literature. However, an analysis of their effects in different reaction types provides valuable insights.
Nucleophilic Substitution (SN2) Reactions
Interestingly, in the case of bimolecular nucleophilic substitution (SN2) reactions, Dodecyldimethylphosphine oxide (DDAO) has been observed to act as an inhibitor when used as a co-surfactant with the cationic surfactant Cetyltrimethylammonium bromide (CTABr).[1] The addition of DDAO to CTABr micelles was found to decrease the rate of reaction between bromide ions and methyl naphthalene-2-sulfonate.[1] This inhibitory effect is attributed to a decrease in the concentration of the nucleophile (Br⁻) in the interfacial region of the micelle.[1]
Table 2: Kinetic Data for the SN2 Reaction of Br⁻ with Methyl Naphthalene-2-sulfonate in Mixed CTABr/DDAO Micelles [1]
| Mole Fraction of DDAO in CTABr | Observed Rate Constant (kobs) x 104 s-1 |
| 0.0 | 4.5 |
| 0.1 | 3.8 |
| 0.2 | 3.2 |
| 0.3 | 2.7 |
| 0.4 | 2.3 |
| 0.5 | 2.0 |
This data demonstrates a clear trend of reaction inhibition with increasing DDAO concentration in this specific mixed micellar system.
Hydrolysis Reactions
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
Objective: To determine the CMC of a surfactant by measuring the change in surface tension of its aqueous solutions at various concentrations.
Materials:
-
This compound (DPO)
-
Triton X-100
-
n-Dodecyl-β-D-maltoside (DDM)
-
High-purity deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each surfactant in deionized water at a concentration well above its expected CMC.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the expected CMC.
-
Surface Tension Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure deionized water as a reference.
-
Measure the surface tension of each surfactant dilution, starting from the most dilute to the most concentrated, ensuring the ring or plate is thoroughly cleaned and dried between measurements.
-
Maintain a constant temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
-
Protocol 2: Comparative Study of Ester Hydrolysis in Different Micellar Systems
Objective: To compare the catalytic efficiency of DPO, Triton X-100, and DDM in the hydrolysis of p-nitrophenyl acetate (PNPA).
Materials:
-
This compound (DPO)
-
Triton X-100
-
n-Dodecyl-β-D-maltoside (DDM)
-
p-Nitrophenyl acetate (PNPA)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Micropipettes
-
Cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of DPO, Triton X-100, and DDM in deionized water at various concentrations above their respective CMCs.
-
Prepare a stock solution of PNPA in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.
-
-
Kinetic Measurements:
-
For each surfactant, prepare a series of reaction mixtures in cuvettes containing the buffer solution and the surfactant solution at a desired concentration.
-
Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette and mix quickly.
-
Monitor the reaction by recording the increase in absorbance of the product, p-nitrophenolate, at its λmax (around 400 nm) at regular time intervals.
-
Perform a control experiment without any surfactant to determine the rate of uncatalyzed hydrolysis.
-
-
Data Analysis:
-
Calculate the pseudo-first-order rate constant (kobs) for each surfactant concentration from the initial linear portion of the absorbance versus time plot.
-
Plot kobs as a function of the surfactant concentration for each surfactant.
-
Compare the rate enhancements (kobs in micelle / kobs in water) for DPO, Triton X-100, and DDM to evaluate their relative catalytic efficiencies.
-
Visualizations
Caption: Workflow for the comparative study of ester hydrolysis in different micellar systems.
Caption: Principle of micellar catalysis using this compound (DPO).
Conclusion
This compound and its analogs are effective non-ionic surfactants for creating micellar nanoreactors. While direct comparative data on their catalytic efficiency against popular alternatives like Triton X-100 and DDM is not extensive, their unique phosphine oxide head group and non-ionic character make them valuable tools for specific applications. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the optimal surfactant for their specific reaction of interest. The inhibitory effect of DDAO in certain SN2 reactions highlights the nuanced role that surfactants can play, which can be either catalytic or inhibitory depending on the reaction mechanism and the composition of the micellar system. Further research into the direct comparison of these surfactants in a broader range of catalytic reactions is warranted to fully elucidate their relative performance.
References
Safety Operating Guide
Safe Disposal of Decyl(dimethyl)phosphine Oxide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Decyl(dimethyl)phosphine oxide, a non-ionic detergent commonly used in laboratory settings. Adherence to these protocols is critical for personnel safety and environmental protection.
This compound is classified as a hazardous substance, known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] It is also harmful if swallowed, in contact with skin, or inhaled.[3] Furthermore, it poses a significant threat to aquatic ecosystems, being very toxic to aquatic life with long-lasting effects.[4] Therefore, it must be managed as hazardous waste in accordance with federal, state, and local regulations.
Immediate Safety and Handling
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of dust particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Data sourced from available safety information.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[5][6]
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including weighing papers, paper towels, and used PPE (gloves, masks), must be collected in a designated hazardous waste container.[7]
-
Unused Product: Any unused or unwanted this compound must be disposed of as hazardous waste and should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any amount of this chemical down the drain.[3]
2. Containerization and Labeling:
-
Use only compatible, leak-proof containers for waste collection. Keep containers securely closed when not in use.[7]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Environmental Hazard).
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[3][8]
Spill Response Procedure
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the area is well-ventilated.[7]
-
Don Appropriate PPE: Before attempting to clean the spill, put on the recommended PPE, including respiratory protection.
-
Contain the Spill: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[7]
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontaminate the Area: Clean the spill area with a suitable cleaning agent and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Dimethyldecyl phosphine oxide | C12H27OP | CID 3492020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecyldimethylphosphine oxide | C14H31OP | CID 13380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. 7211-39-4|Dimethylphosphine oxide| Ambeed [ambeed.com]
- 5. youtube.com [youtube.com]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling Decyl(Dimethyl)phosphine Oxide
This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of Decyl(Dimethyl)phosphine Oxide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
Synonyms: DDMPO, APO-10
-
CAS Number: 2190-95-6
-
Molecular Formula: C₁₂H₂₇OP
Primary Hazards:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask or a full-face respirator with a B2-rated gas cartridge for organic compounds.[4] | To prevent inhalation of dust particles and potential vapors. |
| Eye Protection | Chemical safety goggles or a full-face shield.[5] | To protect eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Dry cotton gloves may be worn underneath for handling solids.[6] | To prevent skin contact and irritation. |
| Body Protection | Laboratory coat. For larger quantities or potential for dust generation, disposable overalls are recommended.[4] | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Handling and Disposal Workflow
A systematic approach to handling and disposing of this compound is crucial for laboratory safety. The following workflow outlines the necessary steps from preparation to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
Experimental Protocols
1. General Handling and Weighing:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Weighing: When weighing the solid, do so on a tared weigh paper or in a suitable container within the fume hood. Use a dedicated spatula.
-
Container Management: Keep the container tightly closed when not in use to prevent dust dispersion.[7]
2. Solution Preparation:
-
Solvent Addition: Slowly add the solid this compound to the desired solvent in a flask or beaker with stirring.
-
Temperature Control: If the dissolution process is exothermic, use a cooling bath to control the temperature.
-
Ventilation: Ensure the entire process is conducted within a fume hood.[7]
3. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Unused Product: Any unused or unwanted this compound must be disposed of as hazardous chemical waste.[7] Do not dispose of it down the drain.
-
Container Disposal: Empty containers should be handled with care as they may contain residual dust. Rinse with a suitable solvent, and dispose of the rinsate as hazardous waste.
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5] If feeling unwell, call a poison center or doctor.[5]
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7] Ensure the area is well-ventilated during cleanup and wear appropriate PPE, including respiratory protection.[7]
References
- 1. Dimethyldecyl phosphine oxide | C12H27OP | CID 3492020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 2190-95-6 [smolecule.com]
- 3. Dodecyldimethylphosphine oxide | C14H31OP | CID 13380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. grainjournal.com [grainjournal.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
